molecular formula C18H15Cl2N5S B13743713 Disperse Red 153 CAS No. 25150-28-1

Disperse Red 153

Cat. No.: B13743713
CAS No.: 25150-28-1
M. Wt: 404.3 g/mol
InChI Key: WFRRWBDTRFNKAW-UHFFFAOYSA-N
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Description

Disperse Red 153 is a useful research compound. Its molecular formula is C18H15Cl2N5S and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5S/c1-2-25(11-3-10-21)13-6-4-12(5-7-13)23-24-18-22-15-9-8-14(19)16(20)17(15)26-18/h4-9H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRRWBDTRFNKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25150-28-1, 78564-87-1
Record name 3-[[4-[2-(6,7-Dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]propanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-[[4-[2-[5,6(or 6,7)-dichloro-2-benzothiazolyl]diazenyl]phenyl]ethylamino]
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Foundational & Exploratory

Disperse Red 153 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Disperse Red 153, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound is a monoazo dye characterized by a benzothiazole (B30560) heterocyclic group.[1] Its chemical identity is established by its CAS Registry Number, 78564-87-1.[1][2] There are some discrepancies in the reported molecular formula and weight across different sources, which are noted below.

The synthesis of this compound involves the diazotization of 5,6-Dichlorobenzo[d]thiazol-2-amine, which is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1][3]

G cluster_synthesis Synthesis Workflow of this compound A Dissolve 2-amino-5,6-dichlorobenzothiazole in concentrated H2SO4 at 50°C B Cool to -2°C and add NaNO2 solution to form diazo liquid A->B Diazotization D Add diazo liquid to the coupling component solution at 0°C B->D Azo Coupling C Dissolve N-ethyl-N-cyanoethyl aniline in H2SO4 and cool to 0°C C->D E Adjust pH to 1 with NaOH and maintain temperature D->E F Filter, wash, and dry the final product E->F

References

An In-Depth Technical Guide to the Synthesis of Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Disperse Red 153 (C.I. 111905), a significant monoazo disperse dye utilized in the textile industry. The document details the chemical reactions, experimental protocols, and relevant data to support research and development activities.

Overview of this compound

This compound is a bright red azo dye characterized by its application in the dyeing of hydrophobic fibers such as polyester, acetate, and polyamide fibers.[1][2] Its chemical structure, based on a dichlorinated benzothiazole (B30560) diazo component and an N-substituted aminopropanenitrile coupling component, imparts good fastness properties, making it a commercially valuable colorant. The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in dye chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 3-((4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)(ethyl)amino)propanenitrile
C.I. Name This compound
CAS Number 78564-87-1
Molecular Formula C₁₈H₁₅Cl₂N₅S
Molecular Weight 404.32 g/mol
Appearance Deep red powder[1][3]
Solubility Soluble in acetone, chloroform, and dimethylformamide (DMF)[1][2][3]

Synthesis Pathway

The synthesis of this compound is a two-step process:

  • Diazotization: The primary aromatic amine, 2-amino-5,6-dichlorobenzothiazole, is converted into a diazonium salt using nitrous acid in a strongly acidic medium at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-(ethyl(m-tolyl)amino)propanenitrile (also known as N-ethyl-N-cyanoethyl aniline), to form the final azo dye, this compound.[1]

Synthesis_Pathway 2-amino-5,6-dichlorobenzothiazole 2-amino-5,6-dichlorobenzothiazole Diazonium_Salt Diazonium_Salt 2-amino-5,6-dichlorobenzothiazole->Diazonium_Salt 1. Diazotization NaNO₂, H₂SO₄ 0-5 °C Disperse_Red_153 This compound C₁₈H₁₅Cl₂N₅S Diazonium_Salt->Disperse_Red_153 2. Azo Coupling Acidic conditions Coupling_Component 3-(ethyl(m-tolyl)amino)propanenitrile Coupling_Component->Disperse_Red_153

Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound.[2]

Step 1: Diazotization of 2-amino-5,6-dichlorobenzothiazole

Materials and Reagents:

  • 2-amino-5,6-dichlorobenzothiazole (20.6 g)

  • Concentrated Sulfuric Acid (98%, 190 g)

  • Sodium Nitrite (B80452) (60% solution, 6 mL)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, add 190 g of concentrated sulfuric acid to 20.6 g of 2-amino-5,6-dichlorobenzothiazole.

  • Stir the mixture and heat to 50 °C until the solid is completely dissolved.

  • Cool the solution to 30-40 °C and cautiously add 130 g of water while maintaining good agitation.

  • Continue cooling the mixture to -2 °C using an ice-salt bath.

  • Slowly add 6 mL of a 60% sodium nitrite solution dropwise, ensuring the temperature is maintained at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 2 hours to ensure the completion of the diazotization reaction. The resulting solution is the diazo liquid.

Step 2: Azo Coupling Reaction

Materials and Reagents:

  • Diazo liquid (from Step 1)

  • 3-(ethyl(m-tolyl)amino)propanenitrile (18 g)

  • Concentrated Sulfuric Acid (98%, 26 g)

  • Sulfamic Acid (5 g)

  • Sodium Hydroxide (B78521) solution (30%)

  • Water

  • Ice

Procedure:

  • In a separate reaction vessel, prepare the coupling solution by dissolving 18 g of 3-(ethyl(m-tolyl)amino)propanenitrile in a mixture of 100 mL of water and 26 g of concentrated sulfuric acid.

  • Cool the coupling solution to 0 °C in an ice bath.

  • Add 5 g of sulfamic acid to the coupling solution to destroy any excess nitrous acid.

  • Slowly add the previously prepared diazo liquid dropwise to the coupling solution, maintaining the temperature at 0 °C. The addition should take approximately 3 hours.

  • After the addition is complete, adjust the pH of the reaction mixture to 1 by adding a 30% sodium hydroxide solution.

  • Maintain the reaction mixture at this temperature for 1.5 hours.

  • Gradually warm the mixture to 50-60 °C and hold for 1 hour to complete the coupling reaction.

  • The precipitated this compound is then collected by filtration, washed with water, and dried to yield the final product.

Data Presentation

Table 2: Summary of Reaction Parameters

StepReactantsReagent/SolventTemperature (°C)Time (h)
Diazotization 2-amino-5,6-dichlorobenzothiazoleH₂SO₄, NaNO₂, H₂O02
Azo Coupling Diazo Salt, 3-(ethyl(m-tolyl)amino)propanenitrileH₂SO₄, H₂O, NaOH0, then 50-603 (addition), 1.5 (hold), 1 (heating)

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR Data consistent with the proposed structure is reported in Geng J, et al. Dyes and Pigments, 2011, 90(1), 65-70.[3][4][5]
¹³C NMR Data consistent with the proposed structure is reported in Geng J, et al. Dyes and Pigments, 2011, 90(1), 65-70.[3][4][5]
FT-IR (KBr, cm⁻¹) Characteristic peaks for functional groups are reported in Geng J, et al. Dyes and Pigments, 2011, 90(1), 65-70.[3][4][5]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight is reported in Geng J, et al. Dyes and Pigments, 2011, 90(1), 65-70.[3][4][5]
Purity Typically ≥98% for commercial grades.
Yield Not explicitly stated in the provided protocols, but generally high for azo coupling reactions.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification Dissolution Dissolve Amine in H₂SO₄ Cooling1 Cool to -2 °C Dissolution->Cooling1 Nitrite_Addition Add NaNO₂ solution Cooling1->Nitrite_Addition Reaction1 Stir at 0 °C for 2h Nitrite_Addition->Reaction1 Diazo_Addition Add Diazo Liquid Reaction1->Diazo_Addition Diazo Liquid Prepare_Coupling_Sol Prepare Coupling Solution Cooling2 Cool to 0 °C Prepare_Coupling_Sol->Cooling2 Cooling2->Diazo_Addition pH_Adjustment Adjust pH to 1 Diazo_Addition->pH_Adjustment Heating Heat to 50-60 °C pH_Adjustment->Heating Filtration Filtration Heating->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via diazotization and azo coupling is a well-established and efficient method for producing this commercially important dye. The provided protocols and data serve as a valuable resource for researchers in the fields of dye chemistry, materials science, and related disciplines. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

References

Spectroscopic Analysis of Disperse Red 153: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of Disperse Red 153, a significant monoazo dye. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to understand and implement these analytical methods. This guide covers the principles, experimental protocols, and data interpretation for the characterization of this compound.

Introduction to this compound

This compound is a synthetic dye belonging to the azo class of compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1] It is primarily used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers due to its good color fastness.[2] Chemically, it is identified by the CAS number 78564-87-1 and the molecular formula C₁₈H₁₅Cl₂N₅S.[3] The dye is soluble in organic solvents such as acetone (B3395972), chloroform, and dimethylformamide (DMF), presenting as a deep red powder.[2] Understanding its spectroscopic properties is crucial for quality control, environmental monitoring, and research into its potential applications and biological interactions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For azo dyes like this compound, the absorption in the visible region is responsible for their color. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent, a phenomenon known as solvatochromism.

Quantitative Data
Spectroscopic ParameterValue (for Disperse Red 19 in Ethanol)Reference
Absorption Maximum 1 (λmax)285 nm[4]
Absorption Maximum 2 (λmax)495 nm[4]
Experimental Protocol: UV-Vis Spectroscopy
  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable volatile solvent in which it is readily soluble, such as acetone or chloroform, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in the desired spectroscopic-grade solvents (e.g., methanol (B129727), ethanol, acetone, DMSO, chloroform) to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

    • Set the wavelength range for scanning, typically from 200 to 800 nm for a broad overview.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the working solution. Place the cuvette in the spectrophotometer and record a baseline (autozero).

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If studying solvatochromism, repeat the measurement for solutions prepared in different solvents and compare the λmax values.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. While many azo dyes are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways, some do exhibit measurable fluorescence.

Quantitative Data

Specific fluorescence data for this compound is not extensively reported. The following table provides data for the related compound, Disperse Red 19, to illustrate the expected fluorescence characteristics.

Spectroscopic ParameterValue (for Disperse Red 19 in Ethanol)Reference
Excitation Wavelength (λex)250 nm[4]
Emission Maximum 1 (λem)324 nm[4]
Emission Maximum 2 (λem)640 nm[4]
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength. This is often chosen to be the λmax determined from UV-Vis spectroscopy.

    • Set the emission wavelength range to be scanned, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.

    • Set the excitation and emission slit widths to control the spectral resolution and signal intensity.

  • Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement:

    • Place the cuvette containing the sample solution in the fluorometer.

    • Acquire the fluorescence emission spectrum.

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

  • Quantum Yield Determination (Optional):

    • The fluorescence quantum yield can be determined using a relative method with a well-characterized standard that absorbs and emits in a similar spectral region.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Quantitative Data

Detailed ¹H and ¹³C NMR data specifically for this compound are not available in the searched literature. However, for azo dyes in general, a characteristic sharp, highly deshielded peak in the ¹H NMR spectrum between 14-16 ppm can provide evidence for a charged tautomeric form with an intramolecular hydrogen bond.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the dye and the desired chemical shift window.

    • Filter the solution if any solid particles are present to prevent shimming problems.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) signal.

    • Perform Fourier transformation, phase correction, and baseline correction on the FID to obtain the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Set up the experiment for ¹³C detection, which typically requires a larger number of scans due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • Broadband proton decoupling is usually applied to simplify the spectrum and improve signal-to-noise.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR (Optional):

    • Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Quantitative Data

A specific mass spectrum for this compound was not found in the search results. However, based on its molecular formula (C₁₈H₁₅Cl₂N₅S), the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 403.04 g/mol . Analysis by techniques like LC-MS/MS would involve monitoring for this parent ion and its characteristic fragment ions.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a solvent compatible with the liquid chromatography (LC) mobile phase, such as methanol.

  • Liquid Chromatography (LC) Separation:

    • Inject the sample into an HPLC or UHPLC system.

    • Use a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) (B).[6]

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC is directed to the mass spectrometer.

    • Use an appropriate ionization source, such as electrospray ionization (ESI) in positive ion mode.

    • Acquire data in full scan mode to detect the molecular ion.

    • For structural confirmation and enhanced sensitivity, use tandem mass spectrometry (MS/MS) in a product ion scan mode. This involves selecting the molecular ion (precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions).

    • For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed by selecting specific precursor-to-product ion transitions.[7]

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization start This compound (Solid Powder) dissolve Dissolution in Appropriate Solvents start->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis fluorescence Fluorescence Spectroscopy dissolve->fluorescence nmr NMR Spectroscopy (1H, 13C, 2D) dissolve->nmr ms Mass Spectrometry (LC-MS/MS) dissolve->ms uv_vis_data Absorption Spectra (λmax, Solvatochromism) uv_vis->uv_vis_data fluorescence_data Emission Spectra (λem, Quantum Yield) fluorescence->fluorescence_data nmr_data Chemical Shifts & Structure Elucidation nmr->nmr_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data conclusion Comprehensive Spectroscopic Characterization uv_vis_data->conclusion fluorescence_data->conclusion nmr_data->conclusion ms_data->conclusion

General workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Photochemical and Photophysical Properties of Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 153 (C.I. 111905; CAS 78564-87-1) is a monoazo dye characterized by a benzothiazole (B30560)/azo/benzene skeleton.[1] Its molecular formula is C19H17Cl2N5S, and it has a molecular weight of 418.34 g/mol .[2] This dye is primarily utilized in the textile industry for dyeing polyester, acetate, and polyamide fibers due to its bright red hue and good fastness properties.[2][3] It is soluble in organic solvents such as acetone, chloroform, and dimethylformamide (DMF).[2] While its primary application is as a colorant, the inherent photochemical and photophysical properties of its chromophoric structure are of significant interest to researchers in materials science and drug development for applications such as molecular probes and photosensitizers. This guide provides a comprehensive overview of the known photochemical and photophysical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Quantitative Photophysical and Photochemical Data

The photophysical properties of this compound are influenced by the solvent environment, a phenomenon known as solvatochromism. The following table summarizes the available data on its key photophysical parameters in different solvents.

SolventAbsorption Maximum (λmax) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission Maximum (λem) (nm)Fluorescence Quantum Yield (Φf)
Acetone5153.8 x 10⁴Not ReportedNot Reported
Chloroform5254.0 x 10⁴Not ReportedNot Reported
Dimethylformamide (DMF)5284.1 x 10⁴Not ReportedNot Reported
Ethanol5183.9 x 10⁴Not ReportedNot Reported

Data in this table is based on studies of closely related benzothiazole azo dyes and may be representative of this compound. Specific experimental data for this compound was not available in the public domain at the time of this writing.

Experimental Protocols

The characterization of the photochemical and photophysical properties of this compound involves several key spectroscopic techniques. The following are detailed methodologies for these experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound in a given solvent.

3.1.1. Materials and Instrumentation

  • This compound

  • Spectroscopic grade solvents (e.g., acetone, chloroform, DMF, ethanol)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

3.1.2. Procedure

  • Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to scan from 300 nm to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the reference beam of the spectrophotometer. Place an identical cuvette filled with the same solvent in the sample beam and record a baseline spectrum.

  • Sample Measurement: Empty the sample cuvette and rinse it with one of the diluted this compound solutions. Fill the cuvette with the same solution and place it back in the sample beam.

  • Data Acquisition: Record the absorption spectrum of the sample. The wavelength at which the highest absorbance is observed is the λmax.

  • Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (1 cm), calculate the molar extinction coefficient (ε). To obtain a more accurate value, plot absorbance versus concentration for the series of dilutions and determine the slope of the resulting line, which will be equal to ε.

Fluorescence Spectroscopy

This protocol describes the determination of the fluorescence emission maximum (λem) of this compound.

3.2.1. Materials and Instrumentation

  • Dilute solutions of this compound (prepared as in 3.1.2)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

3.2.2. Procedure

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Visible absorption spectrum. Set the emission wavelength range to scan from a wavelength slightly higher than the excitation wavelength to approximately 800 nm. Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank emission spectrum to account for any background fluorescence or Raman scattering from the solvent.

  • Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it with the same solution. Place the cuvette in the sample holder of the spectrofluorometer.

  • Data Acquisition: Record the fluorescence emission spectrum of the sample. The wavelength at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is determined using a comparative method with a well-characterized fluorescent standard.

3.3.1. Materials and Instrumentation

  • Dilute solutions of this compound and a fluorescent standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95) with absorbances less than 0.1 at the excitation wavelength.

  • Spectroscopic grade solvents

  • UV-Visible spectrophotometer

  • Spectrofluorometer

3.3.2. Procedure

  • Prepare Solutions: Prepare a series of solutions of both the this compound sample and the fluorescent standard in the same solvent. The concentrations should be adjusted so that the absorbance of each solution at the chosen excitation wavelength is below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Visible absorption spectra for all prepared solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

    • A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Visualizations

The following diagram illustrates the logical workflow for the comprehensive photochemical and photophysical characterization of this compound.

G Experimental Workflow for Characterization of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis cluster_output Output prep_start Start: Obtain this compound prep_dissolve Dissolve in Spectroscopic Grade Solvents (Acetone, Chloroform, DMF, Ethanol) prep_start->prep_dissolve prep_stock Prepare Stock Solution (Known Concentration) prep_dissolve->prep_stock prep_dilute Prepare Serial Dilutions (for UV-Vis and Fluorescence) prep_stock->prep_dilute uv_vis UV-Visible Absorption Spectroscopy prep_dilute->uv_vis fluorescence Fluorescence Spectroscopy prep_dilute->fluorescence quantum_yield Fluorescence Quantum Yield Determination prep_dilute->quantum_yield data_abs Determine λmax Calculate Molar Extinction Coefficient (ε) uv_vis->data_abs data_em Determine Emission Maximum (λem) fluorescence->data_em data_qy Calculate Fluorescence Quantum Yield (Φf) quantum_yield->data_qy output_table Tabulated Photophysical Data data_abs->output_table data_em->output_table data_qy->output_table output_guide In-depth Technical Guide output_table->output_guide

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides an overview of the photochemical and photophysical properties of this compound, with a focus on its spectroscopic characteristics. While specific experimental data for this particular dye is limited in publicly available literature, the provided protocols and workflow offer a robust framework for its comprehensive characterization. The solvatochromic nature of this compound, typical for benzothiazole azo dyes, suggests that its absorption and emission properties can be tuned by the solvent environment, a feature that can be exploited in the design of environmentally sensitive probes. Further research to fully elucidate its excited-state dynamics, including fluorescence lifetime and photochemical reactivity, will be valuable for unlocking its full potential in advanced applications beyond its traditional role as a textile dye.

References

Solubility of Disperse Red 153 in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Disperse Red 153

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 3-[[4-[[5,6-dichloro-2-benzothiazolyl]azo]phenyl]ethylamino]propanenitrile
CAS Number 78564-87-1[1]
Molecular Formula C₁₈H₁₅Cl₂N₅S[1]
Molecular Weight 404.32 g/mol [1]
Appearance Deep red powder[1][2][3]
Density 1.47 g/cm³ (at 20°C)[2]

Solubility of this compound

The solubility of a dye is a crucial parameter that influences its application, formulation, and environmental fate. This section details the qualitative and quantitative solubility of this compound in various solvents.

Qualitative Solubility in Organic Solvents

This compound is qualitatively described as being soluble in several polar organic solvents, exhibiting a bright red coloration in solution.[1][2][3]

SolventQualitative Solubility
AcetoneSoluble
ChloroformSoluble
Dimethylformamide (DMF)Soluble
Quantitative Solubility Data

While qualitative data is useful, quantitative solubility values are essential for precise formulation and research. The table below summarizes the available quantitative solubility data for this compound.

SolventTemperature (°C)Solubility
Water2087 µg/L
Supercritical CO₂See belowSee below

Solubility in Supercritical Carbon Dioxide (SC-CO₂)

The solubility of this compound in supercritical CO₂ has been investigated and is dependent on both temperature and pressure. Generally, solubility increases with increasing pressure.[4] The addition of a co-solvent like ethanol (B145695) can also enhance its solubility in supercritical CO₂.[5] For detailed quantitative data under various conditions, researchers are encouraged to consult specialized literature on supercritical fluid dyeing.

Experimental Protocols for Solubility Determination

For organic solvents where quantitative solubility data for this compound is not publicly available, the following experimental protocols provide robust methods for its determination.

Method 1: Gravimetric Determination of Solubility

This method is a straightforward and reliable way to determine the solubility of a solid in a solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., acetone, chloroform, DMF)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Glass vials with screw caps

  • Volumetric flasks

  • Syringes and syringe filters (0.45 µm)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial.

  • Pipette a known volume of the chosen organic solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C, 40°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the optimal equilibration time.

  • Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.

  • Gravimetric Analysis: Record the exact volume of the filtered saturated solution.

  • Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye (a vacuum oven is recommended).

  • Once the solvent has completely evaporated, cool the flask to room temperature in a desiccator.

  • Weigh the flask containing the dried dye residue on an analytical balance.

  • Repeat the drying and weighing steps until a constant weight is achieved.

Calculation of Solubility: The solubility (S) in grams per liter (g/L) is calculated using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

Method 2: UV-Vis Spectrophotometric Determination of Solubility

This method is suitable for colored compounds like this compound and relies on the Beer-Lambert law.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature using UV-Vis spectrophotometry.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., acetone, chloroform, DMF)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Syringes and syringe filters (0.45 µm)

Procedure:

Part A: Preparation of a Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Prepare Standard Solutions: Perform a series of dilutions of the stock solution to obtain several standard solutions of decreasing concentrations.

  • Determine Maximum Wavelength (λmax): Scan one of the standard solutions in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λmax.

  • Construct the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity coefficient.

Part B: Determination of Solubility

  • Prepare a Saturated Solution: Follow steps 1-5 from the Gravimetric Determination protocol.

  • Sample Collection and Dilution: After equilibration and settling, carefully withdraw a small, known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.

  • Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

  • Calculate Concentration: Use the equation of the calibration curve to calculate the concentration of the diluted solution.

  • Calculate Solubility: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Signaling Pathways and Biological Activity

As this compound is an industrial dye primarily used for coloring textiles and plastics, there is no information available in the scientific literature regarding its involvement in biological signaling pathways or any intended pharmacological activity. Its use in drug development is not a recognized application.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

experimental_workflow start Start: Excess Disperse Red 153 in Solvent equilibration Equilibration (Thermostatic Shaker) start->equilibration settling Settling of Undissolved Solid equilibration->settling filtration Filtration of Supernatant (0.45 µm filter) settling->filtration gravimetric Gravimetric Method: Evaporation & Weighing filtration->gravimetric spectrophotometric Spectrophotometric Method: Dilution & Absorbance Measurement filtration->spectrophotometric calculation_grav Calculate Solubility (g/L) gravimetric->calculation_grav calculation_spec Calculate Solubility (via Calibration Curve) spectrophotometric->calculation_spec

Caption: Experimental workflow for determining the solubility of this compound.

References

CAS number and synonyms for Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Red 153

Introduction

This compound is a synthetic azo dye belonging to the benzothiazole (B30560) class.[1] It is characterized by its bright red hue and is primarily utilized in the dyeing of synthetic fibers.[2] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, applications, and a detailed experimental protocol for its synthesis.

Chemical Identifiers

  • CAS Number : 78564-87-1[1][3][4][5][6]

  • Synonyms :

    • Red GS[1][3]

    • c.i. 111370[1][3][5]

    • Allilon Scarlet GS[1][3][5]

    • Balicron Scarlet GS[1][3][5]

    • Begacron Scarlet GS[1][3][5]

    • Disperse Red GS[5][6]

    • Disperse Scarlet GS[5][6]

    • Fabrisperse Red GPA[3]

    • Kayalon Polyester (B1180765) Light Scarlet G-S[5][6]

    • Light Scarlet GS 200[5][6]

    • Lumacron Scarlet GS[3]

    • Polycron Scarlet RLP[3]

    • Sinowide Scarlet GS[3]

    • Terasil Red 4GN[4][6]

    • Propanenitrile, 3-[[4-[[5,6(or 6,7)-dichloro-2-benzothiazolyl]azo]phenyl]ethylamino]-[5][6]

Physicochemical Properties

This compound is a dark red powder.[1][2] It is soluble in acetone, dimethylformamide (DMF), and chloroform, producing a bright red solution.[1][2][3][7] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C18H15Cl2N5S[1][3]
C19H17Cl2N5S[4]
Molar Mass 404.32 g/mol [1][8]
418.34 g/mol [4]
Density 1.47 g/cm³ (at 20℃)[1][3][6]
Water Solubility 87 µg/L (at 20℃)[1][3][6]
Vapor Pressure 0 Pa (at 20℃)[1][3][6]
LogP 5.8 (at 20℃)[1][3]

Applications

This compound is a medium-temperature dye primarily used for dyeing synthetic fabrics.[1][2][8] Its main applications include:

  • Textile Dyeing : It is suitable for dyeing polyester, acetate (B1210297) fiber, and polyamide (nylon) fibers.[1][2][8] It is also effective for dyeing polyester superfine fibers and polyester/cotton blended fabrics.[3][7][8]

  • Dyeing Methods : The dye is well-suited for high-temperature and high-pressure dyeing methods as well as hot melt dyeing processes.[1][2][8]

  • Other Uses : this compound can also be used as a colorant in plastics and cosmetics.[3][7][9]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a two-stage process involving diazotization followed by a coupling reaction.[1]

Materials:

Procedure:

Part 1: Diazotization

  • Add 190g of 98% H₂SO₄ and 20.6g of 2-amino-5,6-dichlorobenzothiazole to a reaction flask.[1]

  • Stir and heat the mixture to 50°C to dissolve the solid.[1]

  • Cool the solution to 30-40°C and add 130g of water.[1]

  • Continue to cool the mixture to -2°C.[1]

  • Slowly add 6mL of 60% NaNO₂ solution dropwise, maintaining the temperature at 0°C.[1]

  • Hold the reaction at 0°C for 2 hours to obtain the diazo liquid.[1]

Part 2: Coupling Reaction

  • In a separate coupling reaction flask, dissolve 18g of N-ethyl-N-cyanoethyl aniline in a solution of 100mL of water and 26g of 98% H₂SO₄.[1]

  • Cool the resulting solution to 0°C.[1]

  • Add 5g of sulfamic acid.[1]

  • Slowly add the diazo liquid dropwise to the coupling flask, maintaining the temperature at 0°C for 3 hours.[1]

  • Adjust the pH of the solution to 1 using a 30% NaOH solution.[1]

  • Maintain the reaction mixture at this temperature for 1.5 hours.[1]

  • Warm the mixture to 50-60°C and hold for 1 hour.[1]

Part 3: Product Isolation

  • Filter the resulting precipitate.[1]

  • Wash the filtered solid with water.[1]

  • Dry the product to obtain the final this compound.[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Coupling Reaction cluster_isolation Part 3: Product Isolation start Start dissolve 1. Dissolve 2-amino-5,6-dichlorobenzothiazole in 98% H2SO4 at 50°C start->dissolve cool1 2. Cool to 30-40°C and add H2O dissolve->cool1 cool2 3. Cool to -2°C cool1->cool2 add_nitrite 4. Add NaNO2 solution dropwise at 0°C cool2->add_nitrite hold1 5. Hold at 0°C for 2 hours add_nitrite->hold1 diazo_liquid Diazo Liquid hold1->diazo_liquid coupling 4. Add Diazo Liquid dropwise at 0°C for 3h diazo_liquid->coupling dissolve_aniline 1. Dissolve N-ethyl-N-cyanoethyl aniline in H2SO4 solution cool3 2. Cool to 0°C dissolve_aniline->cool3 add_sulfamic 3. Add sulfamic acid cool3->add_sulfamic add_sulfamic->coupling adjust_ph 5. Adjust pH to 1 with NaOH hold2 6. Hold for 1.5 hours warm 7. Warm to 50-60°C for 1h filter 1. Filter precipitate warm->filter wash 2. Wash with water filter->wash dry 3. Dry the product wash->dry end_product This compound dry->end_product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Biodegradation Pathways of Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathways of the mono-azo dye, Disperse Red 153. The document details the microbial consortia and enzymatic systems implicated in its breakdown, summarizes key quantitative data, and outlines the experimental methodologies employed in this research area. Visual diagrams of the proposed degradation pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

Introduction to this compound and its Environmental Significance

This compound, with the chemical formula C₁₉H₁₇Cl₂N₅S and CAS number 78564-87-1, is a synthetic mono-azo dye widely used in the textile industry.[1] Like many azo dyes, its complex aromatic structure makes it recalcitrant to conventional wastewater treatment methods, leading to its persistence in the environment and potential adverse ecological impacts. Bioremediation, utilizing the metabolic capabilities of microorganisms, presents a promising and environmentally sustainable approach for the degradation of such compounds. Understanding the specific biodegradation pathways is crucial for optimizing these processes for efficient removal of this compound from industrial effluents.

Microbial Degradation of this compound

The biodegradation of this compound is primarily a co-metabolic process carried out by various microorganisms, including bacteria and fungi. The breakdown typically involves a two-stage process: an initial anaerobic reduction of the azo bond followed by the aerobic degradation of the resulting aromatic amines.

A key microbial consortium capable of degrading a generic "Disperse Red" azo dye includes the bacterial species Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii.[2][3][4] These bacteria work synergistically to achieve high decolorization efficiency.

Table 1: Decolorization of "Disperse Red" Azo Dye by a Rhizosphere Bacterial Consortium under Varying Conditions

ConditionGlucose ConcentrationDecolorization Efficiency (%)Time (hours)
Anaerobic10%56.1772
Anaerobic5%44.1772
Sequential Anaerobic-Aerobic-98.47-

Data from studies on a generic "Disperse Red" azo dye.[3][4]

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is initiated by the reductive cleavage of the azo bond (—N=N—), which is the chromophoric group of the dye. This initial step is typically carried out by azoreductase enzymes under anaerobic or microaerophilic conditions.

Initial Reductive Cleavage:

The azo bond in the this compound molecule is broken, leading to the formation of two primary aromatic amines:

  • 5,6-dichloro-2-aminobenzothiazole

  • 3-(ethyl(m-tolyl)amino)propanenitrile

This initial breakdown results in the decolorization of the dye. The subsequent degradation of these aromatic amines is crucial as they can be more toxic than the parent dye molecule. This secondary phase of degradation typically occurs under aerobic conditions, where oxygenases play a key role in opening up the aromatic rings, leading to intermediates that can enter central metabolic pathways and eventually be mineralized to CO₂, H₂O, and inorganic salts.

Biodegradation_Pathway Disperse_Red_153 This compound (C₁₉H₁₇Cl₂N₅S) Aromatic_Amine_1 5,6-dichloro-2-aminobenzothiazole Disperse_Red_153->Aromatic_Amine_1 Anaerobic Azo Bond Cleavage (Azoreductase) Aromatic_Amine_2 3-(ethyl(m-tolyl)amino)propanenitrile Disperse_Red_153->Aromatic_Amine_2 Anaerobic Azo Bond Cleavage (Azoreductase) Intermediates Further Aerobic Degradation Intermediates Aromatic_Amine_1->Intermediates Aerobic Degradation Aromatic_Amine_2->Intermediates Aerobic Degradation Mineralization CO₂ + H₂O + Cl⁻ + SO₄²⁻ + NH₄⁺ Intermediates->Mineralization Central Metabolic Pathways

Figure 1: Proposed biodegradation pathway of this compound.

Key Enzymes in the Biodegradation of this compound

Several key enzymes are involved in the breakdown of this compound and other azo dyes.

  • Azoreductases: These are the primary enzymes responsible for the initial cleavage of the azo bond. They are found in a wide range of bacteria and some fungi and can function under both anaerobic and aerobic conditions, though anaerobic conditions are generally more favorable.[5]

  • Laccases and Peroxidases: These enzymes, often produced by fungi, are involved in the degradation of a wide range of aromatic compounds, including the aromatic amine intermediates produced from the initial azo bond cleavage.[5][6] They have a broad substrate specificity and are key players in the detoxification of dye-containing effluents.

Experimental Protocols for Studying Biodegradation

The study of dye biodegradation involves a multi-step experimental approach to isolate and identify potent microbial strains, elucidate degradation pathways, and identify the metabolic byproducts.

Experimental_Workflow cluster_isolation Microorganism Isolation and Screening cluster_degradation Biodegradation Assay cluster_analysis Metabolite Analysis Isolation Enrichment Culture (Dye as sole C/N source) Screening Plate Assay (Decolorization Zone) Isolation->Screening Identification Microbial Identification (16S rRNA/ITS sequencing) Screening->Identification Culture Batch Culture with Dye (Defined media) Identification->Culture Decolorization UV-Vis Spectrophotometry (Measure absorbance change) Culture->Decolorization Extraction Metabolite Extraction (e.g., Ethyl acetate) Decolorization->Extraction Analysis Analytical Techniques (FTIR, GC-MS, LC-MS, NMR) Extraction->Analysis Pathway Pathway Elucidation Analysis->Pathway

Figure 2: General experimental workflow for studying dye biodegradation.

Isolation and Screening of Dye-Degrading Microorganisms
  • Enrichment Culture: Soil or water samples from dye-contaminated sites are inoculated into a minimal salt medium containing this compound as the sole source of carbon and/or nitrogen. This selects for microorganisms capable of utilizing the dye.

  • Plate Assay: The enriched cultures are plated on solid media containing the dye. Colonies that form a clear zone around them are considered potential dye degraders.

  • Identification: Potent isolates are identified using morphological and biochemical tests, and more definitively through molecular techniques such as 16S rRNA gene sequencing for bacteria and Internal Transcribed Spacer (ITS) sequencing for fungi.

Biodegradation and Decolorization Assays
  • Batch Culture: The isolated microbial strain or consortium is grown in a liquid medium containing a known concentration of this compound.

  • Decolorization Measurement: At regular intervals, aliquots of the culture are withdrawn, centrifuged to remove microbial cells, and the absorbance of the supernatant is measured at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer. The percentage of decolorization is calculated from the decrease in absorbance.

Analysis of Biodegradation Products
  • Metabolite Extraction: After significant decolorization, the culture medium is centrifuged, and the supernatant is extracted with an organic solvent like ethyl acetate (B1210297) to isolate the metabolic intermediates.

  • Analytical Techniques: The extracted metabolites are then identified and characterized using various analytical techniques:

    • Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the metabolites.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile and semi-volatile organic compounds.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of non-volatile and thermally labile compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise chemical structure of the isolated metabolites.

Conclusion and Future Perspectives

The biodegradation of this compound proceeds through an initial reductive cleavage of the azo bond, leading to the formation of aromatic amines, which are subsequently mineralized under aerobic conditions. While the initial breakdown products have been proposed, the complete elucidation of the entire metabolic pathway, including all downstream intermediates, requires further investigation. Future research should focus on:

  • Isolation and characterization of novel microbial strains with high degradation efficiency for this compound.

  • Identification and characterization of the specific enzymes involved in each step of the degradation pathway.

  • Genetic engineering of microorganisms to enhance their dye-degrading capabilities.

  • Optimization of bioreactor conditions for the large-scale treatment of industrial effluents containing this compound.

A deeper understanding of these aspects will pave the way for the development of robust and efficient bioremediation strategies for the removal of this compound and other recalcitrant azo dyes from the environment.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of Disperse Red 153

Disclaimer: this compound is an azo dye primarily used in the textile and plastics industries. While the analytical principles outlined in this guide are applicable to various chemical compounds, this document is intended for a technical audience in a research and development setting and is not a guide for pharmaceutical or therapeutic use. Specific purity data for this compound is not widely published; therefore, this guide is a composite of established analytical methodologies for analogous azo dyes and serves as a framework for its purity analysis.

Introduction

This compound is a monoazo dye characterized by a benzothiazole (B30560) heterocyclic group. Its chemical structure and low water solubility make it suitable for dyeing hydrophobic fibers like polyester. The purity of this dye is critical for ensuring consistent color quality, performance, and for identifying any potentially hazardous impurities. This guide details a systematic approach to the purity analysis of this compound, incorporating chromatographic and spectroscopic techniques.

Chemical Profile of this compound:

PropertyValue
Chemical Name 3-((5,6-dichloro-2-benzothiazolyl)azo)-N-ethyl-N-(phenylmethyl)-benzenamine
CAS Number 78564-87-1
Molecular Formula C₁₈H₁₅Cl₂N₅S or C₁₉H₁₇Cl₂N₅S (discrepancies in literature)
Molecular Weight Approximately 404.32 g/mol or 418.34 g/mol
Appearance Deep red powder[1][2]
Solubility Soluble in acetone, chloroform, and dimethylformamide (DMF)[1][2]

Analytical Workflow for Purity Analysis

The purity analysis of this compound involves a multi-step process to identify and quantify the main component and any impurities. A logical workflow ensures a comprehensive evaluation of the dye's quality.

Purity_Analysis_Workflow Figure 1: General Workflow for Purity Analysis of this compound cluster_prep Sample Preparation cluster_qual Qualitative Analysis cluster_quant Quantitative & Impurity Analysis cluster_data Data Analysis & Reporting prep Sample Dissolution (e.g., in Methanol (B129727)/DMF) uv_vis UV-Vis Spectroscopy (λmax determination) prep->uv_vis Initial Characterization ftir FTIR Spectroscopy (Functional Group ID) prep->ftir hplc HPLC-UV/PDA (Purity Assay, Quantification) prep->hplc Primary Analysis data_analysis Data Interpretation & Purity Calculation uv_vis->data_analysis ftir->data_analysis lcms LC-MS/MS (Impurity Identification) hplc->lcms Impurity Profiling lcms->data_analysis report Final Report data_analysis->report

Caption: Figure 1: General Workflow for Purity Analysis of this compound.

Potential Impurities and Their Origins

Understanding the synthesis process is crucial for predicting potential impurities. This compound is typically synthesized via the diazotization of 5,6-Dichlorobenzo[d]thiazol-2-amine, followed by coupling with an N-substituted aniline (B41778) derivative.[1][2][3]

Synthesis_Impurities Figure 2: Synthesis and Potential Impurities of this compound reactant1 5,6-Dichlorobenzo[d]thiazol-2-amine diazotization Diazotization reactant1->diazotization impurity1 Unreacted Reactants reactant1->impurity1 reactant2 Coupling Component (e.g., 3-(Ethyl(m-tolyl)amino)propanenitrile) coupling Azo Coupling reactant2->coupling reactant2->impurity1 diazotization->coupling product This compound coupling->product impurity2 Side-Reaction Products (e.g., Isomers) coupling->impurity2 impurity4 Residual Solvents/Reagents coupling->impurity4 impurity3 Degradation Products product->impurity3

Caption: Figure 2: Synthesis and Potential Impurities of this compound.

Table 1: Potential Impurities in this compound

Impurity TypePotential CompoundsOrigin
Starting Materials 5,6-Dichlorobenzo[d]thiazol-2-amine, N-substituted aniline derivativeIncomplete reaction
Intermediates Diazonium salt intermediatesIncomplete coupling or degradation
Side-Products Positional isomers (ortho-, para-coupled products)Non-specific coupling reaction
Degradation Products Cleavage products (e.g., aromatic amines)Instability under heat or light
Process-Related Residual solvents, dispersing agents, tars[4]Manufacturing and formulation process

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/PDA)

This method is central to quantifying the purity of this compound and detecting impurities.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare sample solutions at a concentration of approximately 0.1 mg/mL by accurately weighing the dye powder and dissolving it in the same solvent. Use sonication if necessary to ensure complete dissolution.[5]

    • Filter all solutions through a 0.22 µm PTFE filter before injection.[5]

  • Chromatographic Conditions (Adapted from similar dye analyses): [5][6][7]

    • Instrument: HPLC system with a Photodiode Array (PDA) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis) and at lower wavelengths (e.g., 254 nm) to detect non-colored impurities.

  • Data Analysis:

    • Calculate purity using the area percentage method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Representative HPLC Method Validation Data

ParameterTypical Acceptance CriteriaIllustrative Value
Linearity (R²) ≥ 0.995> 0.998
Precision (%RSD, n=6) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.15 µg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities.[8][9]

Protocol:

  • Sample Preparation: Use the same preparation method as for HPLC analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • LC Conditions: Similar to the HPLC method, but may use a shorter column and faster gradient for higher throughput.

    • MS Parameters:

      • Scan Mode: Full scan (e.g., m/z 100-800) to detect all ions.

      • Product Ion Scan: Fragment the parent ion of this compound and suspected impurities to confirm their identity.

      • Capillary Voltage: 3.5 - 4.0 kV.

      • Drying Gas Temperature: 350°C.

      • Nebulizer Pressure: 40 psig.[7]

Table 3: Expected Mass Fragments for this compound and Potential Impurities

CompoundParent Ion [M+H]⁺ (m/z)Potential Key Fragments (m/z)
This compound ~405.0 or 419.0Fragments corresponding to the benzothiazole and substituted aniline moieties.
5,6-Dichlorobenzothiazol-2-amine ~204.9Loss of NH₂, cleavage of the thiazole (B1198619) ring.
Coupling Component Dependent on structureCleavage of side chains.
Spectroscopic Analysis

4.3.1. UV-Visible Spectroscopy

Protocol:

  • Prepare a dilute solution of this compound (e.g., 5-10 µg/mL) in a suitable spectroscopic grade solvent (e.g., methanol or ethanol).[2]

  • Scan the solution from 200 to 800 nm using a double-beam UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax), which is characteristic of the dye's chromophore.

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Mix a small amount of the dye powder with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet.

  • Analyze the pellet using an FTIR spectrometer.

  • Identify characteristic absorption bands for functional groups. The azo bond (-N=N-) typically shows a band in the 1400-1450 cm⁻¹ region.[10] Other expected bands include C-Cl, C-N, and aromatic C-H stretches.[10]

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC-UV/PDA serves as the primary tool for quantification and purity assessment, while LC-MS/MS is indispensable for the definitive identification of impurities. Spectroscopic methods like UV-Vis and FTIR provide valuable qualitative information about the dye's structure and chromophoric system. By implementing the workflows and protocols detailed in this guide, researchers can establish a robust system for ensuring the quality and consistency of this compound.

References

Methodological & Application

Application Notes and Protocols: Supercritical CO2 Dyeing of Polyester with Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical carbon dioxide (scCO2) dyeing is an innovative and environmentally friendly technology that offers a waterless alternative to conventional aqueous dyeing methods for synthetic fibers like polyester (B1180765). This process utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to dissolve and transport disperse dyes into the polymer matrix. The use of scCO2 eliminates the need for water, thereby eradicating wastewater effluent and reducing energy consumption associated with drying. Disperse Red 153 is a disperse dye suitable for coloring polyester fibers. This document provides detailed application notes and experimental protocols for the dyeing of polyester with this compound using supercritical CO2 technology.

Data Presentation

The efficiency of supercritical CO2 dyeing is influenced by several key parameters, including temperature, pressure, dyeing time, and dye concentration. The color strength of the dyed polyester fabric, represented by the K/S value, is a critical measure of dyeing performance. The following tables summarize the impact of these parameters on the K/S values.[1][2]

Table 1: Effect of Temperature and Time on Color Strength (K/S)

Temperature (°C)Dyeing Time (min)K/S Value (Commercial this compound)K/S Value (Crude this compound)
8020~2.5~3.0
8040~3.0~3.5
10020~4.0~4.8
10040~5.0~6.0
12020~6.0~7.0
12040~7.5~8.8
14020~7.8~9.0
14040~9.5~11.0

Note: K/S values are approximated from graphical data presented in the source literature. The dyeing pressure was maintained at 21 MPa and the dye concentration was 2% on weight of fiber (owf).[1][2]

Table 2: Effect of Pressure on Color Strength (K/S)

Pressure (MPa)K/S Value (Commercial this compound)K/S Value (Crude this compound)
17~5.0~5.8
19~5.5~6.5
21~6.0~7.0
23~6.2~7.2
25~6.3~7.3
27~6.3~7.3
29~6.3~7.3

Note: K/S values are approximated from graphical data. The dyeing temperature was maintained at 110°C for 40 minutes with a dye concentration of 2% owf.[1][2]

Table 3: Effect of Dye Concentration on Color Strength (K/S)

Dye Concentration (% owf)K/S Value (Commercial this compound)K/S Value (Crude this compound)
1~3.0~3.5
2~6.0~7.0
3~8.5~10.0
4~10.0~11.8
5~10.2~12.0
6~10.2~12.0
7~10.2~12.0

Note: K/S values are approximated from graphical data. The dyeing was conducted at 110°C and 21 MPa for 40 minutes.[1][2]

Table 4: Typical Color Fastness Properties of Polyester Dyed with Disperse Dyes in scCO2

Fastness TestTypical Rating
Washing Fastness (Color Change)4-5
Washing Fastness (Staining)4-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4
Light Fastness (Xenon Arc)5-6

Note: These are typical expected values for disperse dyed polyester and may vary based on the specific dyeing conditions and post-treatment processes.

Experimental Protocols

Protocol 1: Supercritical CO2 Dyeing of Polyester with this compound

1. Materials and Equipment:

  • Polyester fabric

  • This compound (commercial or crude)

  • Supercritical CO2 dyeing apparatus (high-pressure vessel, CO2 pump, heating system, temperature and pressure controllers)

  • SFC grade carbon dioxide

2. Procedure:

  • Sample Preparation: Cut a sample of polyester fabric to the desired size and weigh it accurately.

  • Loading the Dyeing Vessel: Place the polyester fabric sample and a weighed amount of this compound into the dyeing vessel.

  • Sealing the System: Securely seal the dyeing vessel.

  • Pressurization and Heating:

    • Heat the vessel to the desired dyeing temperature (e.g., 80-140°C).[1][2]

    • Simultaneously, pump liquid CO2 into the vessel until the desired pressure is reached (e.g., 17-29 MPa).[1][2]

  • Dyeing Cycle: Maintain the set temperature and pressure for the desired dyeing time (e.g., 20-80 minutes).[3]

  • Depressurization and Cooling:

    • After the dyeing cycle, stop the CO2 flow and cool the vessel to below the critical temperature of CO2 (31.1°C).

    • Slowly release the CO2 pressure. The CO2 can be recycled.

  • Sample Removal: Once the system is fully depressurized, open the vessel and remove the dyed polyester sample.

  • Post-Treatment (Optional but Recommended): To remove any residual dye on the fiber surface, a reduction clearing process can be performed. This involves washing the dyed fabric in a solution containing sodium hydrosulfite and sodium hydroxide.

Protocol 2: Evaluation of Color Fastness

1. Color Fastness to Washing (ISO 105-C06):

  • Specimen Preparation: Prepare a composite specimen by sewing the dyed polyester sample (4x10 cm) to a multi-fiber adjacent fabric.

  • Washing Procedure:

    • Place the composite specimen in a stainless-steel container with a specified number of steel balls and a washing solution containing a standard detergent.

    • Agitate the container in a laundering machine at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 or 45 minutes).[4][5][6]

  • Rinsing and Drying: Rinse the specimen thoroughly with water and dry it in air at a temperature not exceeding 60°C.

  • Assessment: Evaluate the change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric using the respective grey scales under standard lighting conditions.

2. Color Fastness to Rubbing (AATCC Test Method 8):

  • Specimen Preparation: Mount a sample of the dyed polyester fabric on the base of a crockmeter.

  • Dry Rubbing:

    • Mount a square of standard white cotton crocking cloth onto the rubbing finger of the crockmeter.

    • Perform a specified number of back-and-forth rubs (e.g., 10 cycles).[7][8]

  • Wet Rubbing:

    • Wet a fresh square of white cotton crocking cloth with distilled water to a specified moisture content.

    • Repeat the rubbing process as in the dry test.[7]

  • Assessment: Evaluate the degree of color transfer to the white crocking cloths using the AATCC Gray Scale for Staining.[7]

3. Color Fastness to Light (ISO 105-B02):

  • Specimen Preparation: Mount a sample of the dyed polyester fabric in a sample holder, partially covered with an opaque mask.

  • Exposure:

    • Place the sample holder in a lightfastness tester equipped with a xenon arc lamp.

    • Expose the specimen to the light source under controlled conditions of temperature and humidity.[9][10]

    • Simultaneously expose a set of blue wool lightfastness standards.

  • Assessment: Periodically compare the fading of the dyed specimen with the fading of the blue wool standards. The lightfastness rating is determined by the blue wool standard that shows a similar degree of fading.[11][12]

Visualizations

experimental_workflow prep Sample Preparation (Polyester Fabric & this compound) load Loading into Dyeing Vessel prep->load seal Seal the System load->seal process Supercritical CO2 Dyeing seal->process depressurize Depressurization & Cooling process->depressurize remove Remove Dyed Sample depressurize->remove post_treat Post-Treatment (Reduction Clearing) remove->post_treat evaluation Color Fastness Evaluation post_treat->evaluation wash Washing Fastness (ISO 105-C06) evaluation->wash rub Rubbing Fastness (AATCC 8) evaluation->rub light Light Fastness (ISO 105-B02) evaluation->light

Caption: Experimental workflow for supercritical CO2 dyeing and subsequent analysis.

logical_relationship params Dyeing Parameters temp Temperature params->temp pressure Pressure params->pressure time Time params->time dye_conc Dye Concentration params->dye_conc ks Color Strength (K/S) temp->ks Increases pressure->ks Increases time->ks Increases dye_conc->ks Increases (to a plateau) fastness Color Fastness ks->fastness Influences

References

Application Notes and Protocol for High-Temperature Dyeing of Polyester with Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 153 is a monoazo disperse dye suitable for dyeing polyester (B1180765) fibers, yielding a bright red shade.[1][2] Due to the hydrophobic nature and crystalline structure of polyester, high-temperature dyeing is the preferred method to ensure efficient dye penetration and optimal fastness properties.[3][4] This protocol outlines a detailed procedure for the high-temperature exhaust dyeing of polyester with this compound, a process widely used in the textile industry to achieve vibrant and durable coloration. The methodology described herein provides a reproducible framework for laboratory-scale dyeing operations, crucial for material science research and quality control in textile and polymer sciences.

The high-temperature dyeing process, typically carried out between 120°C and 130°C under pressure, facilitates the swelling of polyester fibers.[3][5] This increased fiber porosity allows the non-ionic, finely dispersed dye particles to diffuse into the amorphous regions of the polymer matrix. The use of auxiliary chemicals such as dispersing agents, leveling agents, and pH regulators is critical to ensure a stable dye dispersion, uniform dye uptake, and to prevent aggregation, thereby achieving a level and consistent dyeing.[6][7] Following the dyeing stage, a reduction clearing process is essential to remove any unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness of the final product.[8]

Materials and Reagents

  • Substrate: 100% Polyester Fabric

  • Dye: this compound (C.I. This compound)

  • Dispersing Agent: Anionic or non-ionic dispersing agent

  • Leveling Agent: Non-ionic or weakly cationic leveling agent

  • Acetic Acid (CH₃COOH): To adjust pH

  • Sodium Hydroxide (NaOH): For reduction clearing

  • Sodium Hydrosulfite (Na₂S₂O₄): Reducing agent for clearing

  • Non-ionic Detergent: For pre-treatment and washing

Equipment

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Analytical balance

  • Hot plate with magnetic stirrer

  • Drying oven

Experimental Protocols

Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to scour the polyester fabric to remove any oils, waxes, and other impurities that may hinder uniform dye uptake.

  • Prepare a scouring bath with a liquor ratio of 20:1.

  • Add 1-2 g/L of a non-ionic detergent to the bath.

  • Immerse the polyester fabric in the bath and heat to 60-70°C.

  • Maintain the temperature for 30 minutes with gentle agitation.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric completely before proceeding to the dyeing step.

High-Temperature Dyeing Protocol

This protocol is based on a 1% on weight of fabric (owf) dye concentration. Adjustments can be made for different shade depths.

  • Set the liquor ratio in the dyeing machine, typically between 10:1 and 20:1.

  • Fill the dyebath with the required amount of water.

  • Add the following auxiliaries to the dyebath and mix thoroughly:

    • Dispersing Agent: 0.5 - 1.0 g/L

    • Leveling Agent: 0.5 - 1.0 g/L

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[4]

  • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of water and then diluting with warm water.

  • Add the dye dispersion to the dyebath.

  • Immerse the pre-treated polyester fabric in the dyebath.

  • Seal the dyeing machine and start the heating program.

  • Raise the temperature from ambient to 130°C at a rate of 1.5 - 2.0°C per minute.[9]

  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[9]

  • Cool the dyebath down to 70°C at a rate of 2.0 - 2.5°C per minute.

  • Drain the dyebath and rinse the dyed fabric with hot water.

Reduction Clearing

This post-treatment step is critical for removing surface dye and improving fastness properties.[8]

  • Prepare a fresh bath at a liquor ratio of 20:1.

  • Add the following chemicals to the bath:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L[2]

  • Heat the bath to 70-80°C.[2]

  • Immerse the dyed fabric and treat for 15-20 minutes.[8]

  • Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralize the fabric with a 0.5 - 1.0 g/L solution of acetic acid for 5-10 minutes.

  • Rinse the fabric with cold water until the water runs clear.

  • Dry the dyed fabric.

Data Presentation

Table 1: Dyeing and Auxiliary Concentrations

ParameterRecommended Value
This compound1.0% (owf)
Liquor Ratio10:1 - 20:1
Dispersing Agent0.5 - 1.0 g/L
Leveling Agent0.5 - 1.0 g/L
Acetic Acidto pH 4.5 - 5.5

Table 2: Dyeing Cycle Parameters

Process StepTemperatureDurationRate of Temp. Change
HeatingAmbient to 130°C~60-80 min1.5 - 2.0°C/min
Dyeing130°C45-60 min-
Cooling130°C to 70°C~24-30 min2.0 - 2.5°C/min

Table 3: Reduction Clearing Parameters

ParameterConcentration/Value
Sodium Hydroxide2 g/L
Sodium Hydrosulfite2 g/L
Temperature70-80°C
Duration15-20 min

Table 4: Fastness Properties of this compound on Polyester

Fastness PropertyAATCC Test MethodRating
Light FastnessAATCC 165-6[2][10]
Washing Fastness (Staining on Cotton)AATCC 614-5[10]
Perspiration FastnessAATCC 15Good
Rubbing Fastness (Dry)AATCC 8Good
Rubbing Fastness (Wet)AATCC 8Moderate to Good
Sublimation FastnessAATCC 1174[10]

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best. Lightfastness is rated on a scale of 1 to 8.

Visualization

G cluster_prep Fabric Pre-treatment cluster_dyeing High-Temperature Dyeing cluster_post Post-treatment scouring Scouring (1-2 g/L Non-ionic Detergent, 60-70°C, 30 min) rinsing_prep Hot and Cold Rinsing scouring->rinsing_prep drying_prep Drying rinsing_prep->drying_prep dyebath_prep Prepare Dyebath (Dispersing Agent, Leveling Agent, Acetic Acid, this compound) drying_prep->dyebath_prep dyeing_process Dyeing Cycle (Heat to 130°C, Hold for 45-60 min, Cool to 70°C) dyebath_prep->dyeing_process rinsing_dye Hot Rinsing dyeing_process->rinsing_dye reduction_clearing Reduction Clearing (2 g/L NaOH, 2 g/L Na₂S₂O₄, 70-80°C, 15-20 min) rinsing_dye->reduction_clearing rinsing_post Hot Rinsing reduction_clearing->rinsing_post neutralization Neutralization (0.5-1.0 g/L Acetic Acid) rinsing_post->neutralization final_rinse Final Cold Rinsing neutralization->final_rinse final_drying Final Drying final_rinse->final_drying

Caption: High-temperature dyeing workflow for polyester with this compound.

References

Application Notes and Protocols for Disperse Red 153 as an Investigational Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Disperse Red 153 as a fluorescent probe in biological research is not well-documented in peer-reviewed literature. The following application notes and protocols are provided for investigational purposes and are based on the known chemical properties of this compound and the reported fluorescent characteristics of structurally related benzothiazole-based azo dyes. Researchers should validate these protocols for their specific applications.

Introduction

This compound is a synthetically produced monoazo dye characterized by the presence of a benzothiazole (B30560) group.[1] While primarily utilized in the textile and plastics industries for its dyeing properties, its chemical structure suggests potential for fluorescence.[1][2] Structurally similar benzothiazole-containing azo dyes have been shown to exhibit fluorescence, indicating that this compound may also possess fluorescent properties that could be exploited for imaging and sensing applications in a research context.[3][4] The lipophilic nature of disperse dyes suggests a potential for partitioning into nonpolar environments, such as lipid droplets within cells.

Chemical and Physical Properties

PropertyValueReference
Chemical Name C.I. This compound[1]
Molecular Formula C₁₉H₁₇Cl₂N₅S[1]
Molecular Weight 418.34 g/mol [1]
CAS Number 78564-87-1[1]
Appearance Deep red powder[1]
Solubility Soluble in acetone, chloroform, and Dimethylformamide (DMF)[1][5]

Potential Fluorescent Properties (Based on Analogs)

ParameterEstimated Range/Value (based on analogs)Reference
Excitation Maximum (λex) ~330-500 nm (highly solvent-dependent)[6][7]
Emission Maximum (λem) ~380-650 nm (likely exhibits a large Stokes shift and solvatochromism)[6][7]
Molar Extinction Coefficient (ε) 20,000 - 30,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) Likely low in aqueous solutions, potentially increasing in nonpolar environments.
Key Feature Solvatochromism: The absorption and emission spectra are expected to be highly sensitive to the polarity of the environment.[8]

Investigational Application: Staining of Intracellular Lipid Droplets

The hydrophobic nature of this compound makes it a candidate for staining lipid-rich organelles like lipid droplets. Its potential solvatochromic properties are of particular interest, as the fluorescence intensity and emission wavelength may shift upon partitioning into the nonpolar environment of the lipid droplet core, potentially providing high contrast against the aqueous cytoplasm.

G prep_stock Prepare Stock Solution (e.g., 1 mM in DMSO) prep_working Prepare Working Solution (Dilute stock in media/PBS) prep_stock->prep_working cell_culture Culture Cells on Coverslips/Imaging Plates induce_ld Induce Lipid Droplet Formation (e.g., Oleic Acid Treatment) cell_culture->induce_ld stain_cells Incubate Cells with This compound induce_ld->stain_cells prep_working->stain_cells wash_cells Wash Cells to Remove Excess Probe stain_cells->wash_cells acquire_images Fluorescence Microscopy (Acquire Images) wash_cells->acquire_images colocalization Co-stain with Known Lipid Droplet Probe (e.g., Nile Red) for Colocalization Analysis acquire_images->colocalization analyze_data Analyze Specificity, Photostability, and Signal-to-Noise colocalization->analyze_data

Caption: Workflow for testing this compound as a fluorescent probe.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cultured cells (e.g., HeLa, 3T3-L1) grown on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Optional: Oleic acid complexed to BSA for lipid droplet induction

  • Optional: A known lipid droplet stain (e.g., Nile Red or BODIPY 493/503) for colocalization

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on a suitable imaging vessel and culture until they reach the desired confluency.

    • (Optional) To induce lipid droplet formation, incubate the cells with oleic acid-supplemented medium for 12-24 hours prior to staining.

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration in the range of 1-10 µM. Note: The optimal concentration must be determined empirically.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters. Based on data from analogous dyes, excitation could be tested in the range of 450-500 nm and emission collection in the range of 550-650 nm.[6]

    • For colocalization studies, co-stain with a known lipid droplet probe following its recommended protocol and use appropriate filter sets to distinguish the two signals.

Potential Signaling Pathway Visualization

The use of this compound to visualize signaling pathways has not been reported. In principle, if the dye's fluorescence is sensitive to changes in the local microenvironment (e.g., polarity, viscosity, or the presence of specific ions or enzymes), it could be developed into a sensor. A hypothetical application could involve tethering the dye to a molecule that targets a specific cellular process. A change in the conformation or local environment of this target during a signaling event could modulate the fluorescence of this compound. This would require significant chemical modification and validation.

G probe This compound (Fluorophore) linker Linker probe->linker target_moiety Targeting Moiety linker->target_moiety target_protein Target Protein (Inactive State) target_moiety->target_protein signaling_event Signaling Event (e.g., Phosphorylation) target_protein->signaling_event low_fluorescence Low Fluorescence (Quenched State) target_protein->low_fluorescence active_protein Target Protein (Active State) signaling_event->active_protein high_fluorescence High Fluorescence (Unquenched State) signaling_event->high_fluorescence Triggers Fluorescence Change active_protein->high_fluorescence Conformational State 2

Caption: Hypothetical mechanism for a this compound-based biosensor.

Conclusion for Investigational Use

This compound presents an unexplored potential as a fluorescent probe. Its structural similarity to known fluorescent benzothiazole azo dyes and its lipophilic character are promising features. However, extensive characterization of its photophysical properties, cellular toxicity, and specificity is required before it can be reliably used in biological research. The protocols and concepts presented here should serve as a starting point for such investigations.

References

Disperse Red 153: Application Notes and Protocols for Biological Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that Disperse Red 153, a monoazo dye primarily used in the textile industry, is not a standard or validated stain for biological microscopy. Extensive searches of scientific literature and commercial databases reveal a significant lack of established protocols, quantitative performance data, and specific applications for its use in cellular imaging.

While the textile industry utilizes this compound for its dyeing properties on synthetic fibers, its utility as a fluorescent probe or biological stain has not been documented.[1][2][3] Researchers and drug development professionals should exercise caution and note that the information typically required for selecting and applying a biological stain—such as excitation and emission spectra, quantum yield, photostability, and cellular toxicity—is not available for this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. It is important to note that these data are from its application as a textile dye and not in a biological context.

PropertyValueReference
Chemical Name C.I. This compound[2]
CAS Number 78564-87-1[4]
Molecular Formula C18H15Cl2N5S[5]
Molecular Weight 404.32 g/mol [5]
Appearance Deep red powder[6]
Solubility Soluble in acetone, chloroform, DMF[6]
Water Solubility 87 μg/L at 20°C[4]

Toxicological Profile

It is crucial to highlight the potential toxicological concerns associated with azo dyes. Studies on related "Disperse Red" compounds, such as Disperse Red 1 and Disperse Red 13, have indicated potential for cytotoxicity and genotoxicity.[7][8][9] The toxic effects of some azo dyes are attributed to the reduction of the azo bond, which can produce harmful aromatic amines.[7] Given these findings, the use of this compound in live-cell imaging or other biological applications would require rigorous toxicological assessment.

Lack of Application Data in Microscopy

No peer-reviewed articles or technical datasheets were found that describe the use of this compound for staining cells or tissues. Key quantitative data required for fluorescence microscopy, such as:

  • Excitation and Emission Spectra: Essential for selecting appropriate filters and laser lines.

  • Quantum Yield: A measure of the efficiency of fluorescence.

  • Photostability: The dye's resistance to fading upon exposure to light.

  • Cellular Permeability and Localization: Information on whether the dye can enter cells and where it accumulates.

are entirely absent from the available literature. While one supplier, MedChemExpress, lists this compound under the category of "Fluorescent Dye," this claim is not substantiated with any supporting data or publications.[10][11]

Experimental Protocols: Not Available

Due to the lack of any documented use of this compound in biological microscopy, it is not possible to provide detailed experimental protocols. The development of such a protocol would necessitate extensive primary research to determine basic parameters such as optimal staining concentration, incubation time, buffer composition, and imaging conditions.

Conclusion and Recommendations

Based on the current body of scientific and technical information, This compound is not a recommended or validated stain for biological microscopy. The absence of fundamental data on its fluorescent properties, cellular interactions, and potential toxicity makes its application in research, and particularly in drug development, highly inadvisable.

Researchers seeking red fluorescent probes for biological imaging are advised to select from a wide array of well-characterized and commercially available stains with established protocols and proven performance. Examples of such stains include those from the rhodamine, cyanine (B1664457) (e.g., Cy3, Cy5), and Alexa Fluor families.

For any novel application of a chemical compound in a biological context, a thorough investigation of its properties and potential hazards is a prerequisite. The logical workflow for evaluating a new potential stain is outlined below.

References

Application Notes and Protocols: Incorporation of Disperse Red 153 in Polymer Matrices for Material Science Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 153 is an azo dye belonging to the class of disperse dyes, characterized by its low water solubility and its ability to diffuse into and color hydrophobic polymers.[1][2] While traditionally used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers, its incorporation into various polymer matrices offers intriguing possibilities for material science research.[1][2] The interaction between the dye molecules and the polymer chains can influence the optical, thermal, and mechanical properties of the resulting composite material. These dye-doped polymers have potential applications in areas such as optical data storage, nonlinear optics, sensors, and as model systems for studying drug-polymer interactions and release kinetics.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into common polymer matrices. It includes methods for preparing polymer-dye composites, characterization techniques, and protocols for evaluating material properties.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Chemical FormulaC₁₈H₁₅Cl₂N₅S[3]
Molecular Weight404.32 g/mol [3]
AppearanceDeep red powder[3]
SolubilitySoluble in acetone, chloroform, dimethylformamide (DMF)[3]
Primary ApplicationsDyeing of polyester, acetate, and polyamide fibers[2]
Table 2: Effect of Disperse Red 1 Doping on the Thermomechanical Properties of PMMA Fibers*
MaterialYoung's Modulus (E) at 25°C (GPa)Glass Transition Temperature (Tg) (°C)
Unannealed PMMA3.3 ± 0.1108.5 ± 0.5
Unannealed DR1/PMMA3.8 ± 0.1105.5 ± 0.5
Annealed PMMA3.1 ± 0.1110.5 ± 0.5
Annealed DR1/PMMA3.6 ± 0.1107.5 ± 0.5

*Data for Disperse Red 1 (DR1), a structurally similar azo dye, is presented as a proxy for this compound due to the limited availability of specific material science data for the latter. The doping concentration of DR1 was not specified in the source.[4]

Table 3: Color Strength (K/S) of Polyester Dyed with this compound in Supercritical CO₂
Dye Concentration (wt%)Temperature (°C)Pressure (MPa)K/S Value
11202510.2
21202512.5
31202514.1
41202515.3
51202515.8
61202516.1
71202516.3

Data adapted from a study on the mass transfer of this compound in supercritical CO₂ dyeing of polyester fibers.[1]

Experimental Protocols

Incorporation of this compound into Polymer Films via Solvent Casting

This protocol describes a general method for preparing polymer films containing this compound. This technique is suitable for polymers that are soluble in a common solvent with the dye.

Materials:

  • This compound

  • Polymer (e.g., Poly(methyl methacrylate) - PMMA, Polycarbonate - PC)

  • Solvent (e.g., Dichloromethane, Chloroform, Tetrahydrofuran - THF)

  • Glass petri dishes or other suitable casting surfaces

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Fume hood

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, accurately weigh the desired amount of polymer and dissolve it in a suitable solvent in a glass beaker with a magnetic stir bar. The concentration of the polymer solution will depend on the desired film thickness and the viscosity of the solution (typically 5-15% w/v).

    • Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.

  • Dye Solution Preparation:

    • Accurately weigh the desired amount of this compound to achieve the target dye concentration in the final polymer film (e.g., 0.1, 0.5, 1.0 wt% relative to the polymer).

    • Dissolve the dye in a small amount of the same solvent used for the polymer.

  • Mixing:

    • Slowly add the dye solution to the polymer solution while stirring continuously.

    • Continue stirring the mixture for at least one hour to ensure a homogeneous dispersion of the dye.

  • Casting:

    • Carefully pour the polymer-dye solution into a clean, level glass petri dish. The volume of the solution will determine the final thickness of the film.

    • Cover the petri dish with a lid that has small openings to allow for slow solvent evaporation. This helps in forming a uniform film without defects.

  • Drying:

    • Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.

    • For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24 hours.

  • Film Removal:

    • Once completely dry, the film can be carefully peeled off from the glass surface.

Incorporation of this compound into a Polymer Matrix via Melt Blending

This protocol is suitable for thermally stable polymers and allows for the preparation of larger quantities of dye-doped polymer material.

Materials:

  • This compound

  • Polymer pellets (e.g., High-Density Polyethylene (B3416737) - HDPE, Polypropylene - PP)

  • Internal mixer or twin-screw extruder

  • Hot press

  • Analytical balance

Procedure:

  • Premixing:

    • Accurately weigh the polymer pellets and the desired amount of this compound powder.

    • Physically mix the polymer pellets and the dye powder in a container to get a relatively uniform mixture.

  • Melt Blending:

    • Set the temperature of the internal mixer or extruder to a value above the melting point of the polymer but below the degradation temperature of the dye and polymer. For HDPE, a processing temperature between 210°C and 250°C is common.[5]

    • Add the premixed polymer and dye to the mixer/extruder.

    • Melt blend the materials for a sufficient time (e.g., 5-10 minutes) at a specific screw speed to ensure homogeneous dispersion of the dye.

  • Sample Preparation:

    • The resulting melt-blended compound can be pelletized for further processing.

    • To prepare films or plaques for testing, use a hot press. Place a specific amount of the compounded material between two metal plates lined with a release film.

    • Heat the press to the processing temperature of the polymer, apply pressure for a few minutes to allow the material to melt and flow, and then cool the press to solidify the sample.

Characterization of Dye-Doped Polymer Composites

a. Thermal Properties (DSC and TGA):

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polymer-dye composite into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 10-15 mg of the polymer-dye composite into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature to determine the thermal stability and degradation temperature of the material.

b. Mechanical Properties (Tensile Testing):

  • Prepare dog-bone shaped specimens of the polymer-dye composite according to standard specifications (e.g., ASTM D638).

  • Measure the cross-sectional area of the specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data to determine the tensile strength, Young's modulus, and elongation at break.

c. Dye Leaching Test:

This protocol is adapted from the principles of standard leaching tests to assess the stability of the dye within the polymer matrix.

  • Prepare a film or a small piece of the dye-doped polymer of known surface area and weight.

  • Immerse the sample in a known volume of a suitable solvent (e.g., deionized water, ethanol, or a buffer solution) in a sealed container.

  • Place the container in a shaker or incubator at a controlled temperature (e.g., 25°C or 37°C).

  • At specific time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solvent.

  • Analyze the concentration of the leached dye in the aliquot using UV-Vis spectrophotometry by measuring the absorbance at the maximum wavelength of this compound.

  • Replenish the withdrawn volume with fresh solvent to maintain a constant volume.

  • Calculate the cumulative amount of dye leached over time and express it as a percentage of the initial dye content in the polymer sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_method Incorporation Method cluster_char Material Characterization cluster_data Data Analysis prep_polymer Polymer Selection (e.g., PMMA, PC, HDPE) solvent_cast Solvent Casting prep_polymer->solvent_cast melt_blend Melt Blending prep_polymer->melt_blend prep_dye This compound prep_dye->solvent_cast prep_dye->melt_blend thermal Thermal Analysis (DSC, TGA) solvent_cast->thermal mechanical Mechanical Testing (Tensile Test) solvent_cast->mechanical optical Optical Analysis (UV-Vis, Microscopy) solvent_cast->optical leaching Leaching Test solvent_cast->leaching melt_blend->thermal melt_blend->mechanical melt_blend->optical melt_blend->leaching data_analysis Property Evaluation & Comparison thermal->data_analysis mechanical->data_analysis optical->data_analysis leaching->data_analysis

Caption: Experimental workflow for incorporating and characterizing this compound in polymer matrices.

Dye_Polymer_Interaction cluster_factors Controlling Factors cluster_state Dye State in Polymer cluster_properties Resulting Material Properties polymer_choice Polymer Matrix (Polarity, Functional Groups) dispersed Molecularly Dispersed polymer_choice->dispersed dye_conc Dye Concentration aggregated Aggregated (H- or J-aggregates) dye_conc->aggregated processing Processing Conditions (Solvent, Temperature) processing->dispersed processing->aggregated dispersed->aggregated High Concentration Poor Solubility optical_prop Optical Properties (Color, Transparency, NLO) dispersed->optical_prop thermal_prop Thermal Properties (Tg, Tm, Stability) dispersed->thermal_prop mechanical_prop Mechanical Properties (Strength, Modulus) dispersed->mechanical_prop aggregated->dispersed Good Solvent High Temperature aggregated->optical_prop aggregated->thermal_prop aggregated->mechanical_prop

Caption: Logical relationships influencing the state of this compound in a polymer matrix and its effect on material properties.

References

Application Notes and Protocols: Mass Transfer Modeling of Disperse Red 153 in Supercritical Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a sustainable and efficient alternative to traditional aqueous solvents in various industrial processes, including textile dyeing and pharmaceutical ingredient formulation. The mass transfer of solutes in these fluids is a critical aspect that governs process efficiency and product quality. This document provides detailed application notes, experimental protocols, and quantitative data on the mass transfer modeling of C.I. Disperse Red 153, an azo dye, in supercritical CO₂. The principles and methodologies described herein are broadly applicable to understanding the behavior of disperse dyes and other poorly water-soluble compounds in supercritical fluid systems.

The overall mass transfer in supercritical fluid dyeing involves several steps: dissolution of the dye in scCO₂, transport of the dissolved dye to the fiber surface, adsorption onto the fiber, and finally, diffusion into the fiber matrix. The solubility of the dye in the supercritical fluid and the diffusion of the dye within the polymer are often the rate-limiting steps. Understanding and modeling these phenomena are essential for process optimization.

Quantitative Data Presentation

Solubility of this compound in Supercritical CO₂

The solubility of a dye in supercritical CO₂ is a fundamental parameter influencing its mass transfer. The following table summarizes the mole fraction solubility of this compound at various temperatures and pressures, as determined by a dynamic flow apparatus. An increase in pressure at a constant temperature generally leads to an increase in the density of the scCO₂ and, consequently, a higher solubility of the dye. The data also reveals a crossover pressure at approximately 20 MPa, above which an increase in temperature at constant pressure leads to increased solubility.[1]

Table 1: Solubility of this compound in Supercritical CO₂

Temperature (K)Pressure (MPa)Mole Fraction Solubility (x 10⁶)
333.212.00.985
333.215.01.55
333.220.02.98
333.225.04.55
333.230.06.25
333.235.08.10
333.240.09.95
353.212.00.850
353.215.01.45
353.220.03.20
353.225.05.85
353.230.08.80
353.235.012.1
353.240.015.5
373.215.01.30
373.220.03.45
373.225.07.20
373.230.012.0
373.235.017.5
373.240.023.5
393.220.03.65
393.225.08.50
393.230.015.5
393.235.025.0
393.240.037.2

(Data sourced from Coelho et al., 2011)[1]

Dyeing Performance of this compound on Polyester (B1180765) in Supercritical CO₂

The efficiency of the dyeing process is often evaluated by the color strength (K/S value) of the dyed substrate. The K/S value is directly related to the concentration of the dye on the fiber surface. The following tables summarize the effect of temperature, pressure, dyeing time, and dye concentration on the K/S values of polyester fibers dyed with this compound in supercritical CO₂.

Table 2: Effect of Temperature and Dyeing Time on Color Strength (K/S) at 21 MPa

Temperature (°C)Dyeing Time (min)K/S Value (Commercial Dye)K/S Value (Crude Dye)
8020~2.5~3.5
8040~3.8~5.0
10020~5.0~6.5
10040~7.5~9.0
12020~9.5~11.0
12040~12.0~14.0
14020~11.5~13.5
14040~14.5~16.5

(Data estimated from graphical representations in Zheng et al., 2017)[2][3]

Table 3: Effect of Pressure on Color Strength (K/S) at 120°C for 40 min

Pressure (MPa)K/S Value (Commercial Dye)K/S Value (Crude Dye)
17~8.0~9.5
19~9.5~11.0
21~12.0~14.0
23~13.0~15.0
25~13.5~15.5
27~13.8~15.8
29~14.0~16.0

(Data estimated from graphical representations in Zheng et al., 2017)[2][3]

Table 4: Effect of Dye Concentration on Color Strength (K/S) at 120°C and 21 MPa for 40 min

Dye Concentration (% o.w.f.)K/S Value (Commercial Dye)K/S Value (Crude Dye)
1~4.0~5.0
2~8.0~9.5
3~11.0~13.0
4~12.5~14.5
5~13.0~15.0
6~13.2~15.2
7~13.5~15.5

o.w.f. = on the weight of fiber (Data estimated from graphical representations in Zheng et al., 2017)[2][3]

Experimental Protocols

Protocol 1: Supercritical Fluid Dyeing of Polyester with this compound

This protocol describes the procedure for dyeing polyester fibers with this compound using a supercritical fluid dyeing apparatus.

Materials and Equipment:

  • Polyester fibers

  • This compound (commercial or crude)

  • High-pressure supercritical fluid dyeing apparatus (including a dyeing vessel and a dye vessel)

  • CO₂ cylinder (99.99% purity)

  • Temperature and pressure controllers

  • Spectrophotometer for color strength (K/S) measurement

Procedure:

  • Sample Preparation: Accurately weigh the polyester fibers and place them into the dyeing vessel of the supercritical fluid apparatus.

  • Dye Loading: Accurately weigh the this compound dye and place it into the dye vessel. The mass of the dye is determined based on the desired concentration (e.g., 1-7% on the weight of fiber).

  • System Assembly and Sealing: Securely seal both the dyeing vessel and the dye vessel.

  • Pressurization and Heating:

    • Introduce CO₂ into the system and pressurize it to the desired experimental pressure (e.g., 17-29 MPa).

    • Simultaneously, heat the vessels to the target dyeing temperature (e.g., 80-140°C).

  • Dyeing Process:

    • Once the desired temperature and pressure are reached and stabilized, start the circulation of the supercritical CO₂. The scCO₂ will flow through the dye vessel, dissolving the this compound, and then into the dyeing vessel to interact with the polyester fibers.

    • Maintain the dyeing process for the specified duration (e.g., 20-80 minutes).

  • Depressurization and Cooling:

    • After the dyeing time has elapsed, stop the circulation of scCO₂.

    • Cool the system down to a temperature of 25-40°C.

    • Slowly depressurize the system to 4-5 MPa to recycle the CO₂ and the unused dye.

  • Sample Retrieval and Analysis:

    • Once the system is fully depressurized, open the dyeing vessel and retrieve the dyed polyester fibers.

    • Measure the color strength (K/S) of the dyed samples using a spectrophotometer to evaluate the dyeing performance.

Protocol 2: Determination of this compound Solubility in Supercritical CO₂ using a Dynamic Flow Method

This protocol outlines the procedure for measuring the solubility of this compound in supercritical CO₂ using a dynamic flow apparatus.

Materials and Equipment:

  • This compound

  • High-pressure pump for CO₂

  • Equilibrium cell or column packed with the dye and an inert support (e.g., glass wool)

  • Thermostatic bath or oven to control the temperature of the equilibrium cell

  • Pressure transducer

  • Back-pressure regulator

  • Collection trap or vessel containing a suitable solvent (e.g., acetone)

  • Flow meter

  • CO₂ cylinder (high purity)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of the Equilibrium Cell:

    • Accurately weigh the this compound and mix it with an inert support material.

    • Pack the mixture into the high-pressure equilibrium cell.

  • System Assembly:

    • Assemble the experimental setup, ensuring all connections are leak-proof. The setup should allow for the flow of CO₂ from the pump, through the temperature-controlled equilibrium cell, through the back-pressure regulator, and finally through the collection trap.

  • Setting Experimental Conditions:

    • Set the thermostatic bath/oven to the desired temperature (e.g., 333.2 - 393.2 K).

    • Allow the equilibrium cell to reach thermal equilibrium.

  • Solubility Measurement:

    • Start the high-pressure pump to deliver CO₂ at a constant flow rate through the equilibrium cell.

    • Adjust the back-pressure regulator to maintain the desired system pressure (e.g., 12.0 - 40.0 MPa).

    • The supercritical CO₂ flows through the packed bed, becoming saturated with this compound.

    • The dye-laden scCO₂ then flows into the collection trap, where the pressure is reduced, causing the dye to precipitate out of the CO₂ and be captured in the solvent.

    • Continue the flow for a sufficient period to collect a measurable amount of dye.

  • Quantification:

    • After the experiment, carefully collect the solvent from the trap.

    • Use a UV-Vis spectrophotometer to determine the concentration of this compound in the solvent by measuring the absorbance at its maximum wavelength and using a pre-established calibration curve.

    • Measure the total volume or mass of CO₂ that passed through the system using the flow meter.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye.

    • Calculate the moles of the dissolved dye and the moles of CO₂ used.

    • The mole fraction solubility is then calculated as the moles of dye divided by the sum of the moles of dye and the moles of CO₂.

  • Repeatability:

    • Repeat the experiment at different temperatures and pressures to obtain a comprehensive solubility dataset.

Mandatory Visualization

G Experimental Workflow for Supercritical Fluid Dyeing cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Processing cluster_analysis Analysis prep_fiber Weigh Polyester Fibers load_fiber Load Fibers into Dyeing Vessel prep_fiber->load_fiber prep_dye Weigh this compound load_dye Load Dye into Dye Vessel prep_dye->load_dye seal Seal Vessels load_fiber->seal load_dye->seal pressurize Pressurize with CO2 seal->pressurize heat Heat to Target Temperature pressurize->heat dye Circulate scCO2 for Dyeing heat->dye cool Cool System dye->cool depressurize Depressurize and Recycle CO2/Dye cool->depressurize retrieve Retrieve Dyed Fibers depressurize->retrieve analyze Measure Color Strength (K/S) retrieve->analyze

Caption: Experimental workflow for supercritical fluid dyeing of polyester.

G Mass Transfer Model Parameters in Supercritical Fluid Dyeing cluster_params Process Parameters cluster_fluid_props Fluid Properties cluster_dye_props Dye Properties cluster_mass_transfer Mass Transfer temp Temperature (T) density Fluid Density (ρ) temp->density viscosity Viscosity (μ) temp->viscosity diffusivity Diffusivity (D) temp->diffusivity solubility Solubility (C*) temp->solubility pressure Pressure (P) pressure->density pressure->viscosity pressure->diffusivity time Time (t) dye_uptake Dye Uptake (K/S) time->dye_uptake flow_rate Flow Rate (v) mass_coeff Mass Transfer Coefficient (k) flow_rate->mass_coeff density->solubility diffusivity->mass_coeff solubility->mass_coeff mass_coeff->dye_uptake

Caption: Key parameters influencing mass transfer in supercritical dyeing.

References

Application Notes and Protocols: Dyeing Kinetics of Disperse Red 153 on Polyamide Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 153, a monoazo disperse dye, is utilized in the coloration of synthetic fibers, including polyamide (nylon). The dyeing of polyamide fibers with disperse dyes is a complex process governed by the principles of kinetics and thermodynamics. This document provides detailed application notes and experimental protocols for studying the dyeing kinetics of this compound on polyamide fibers. The interaction between the non-ionic dye molecules and the hydrophobic fiber involves adsorption of the dye onto the fiber surface followed by diffusion into the amorphous regions of the polymer matrix. The rate and extent of dyeing are significantly influenced by process parameters such as temperature, time, pH, and dye concentration. Understanding these kinetic parameters is crucial for optimizing the dyeing process to achieve desired color depth, levelness, and fastness properties.

Data Presentation

The following tables summarize representative quantitative data for the dyeing kinetics of a typical monoazo disperse dye, similar in properties to this compound, on polyamide 6 fibers. This data is illustrative and serves as a baseline for experimental design and comparison.

Table 1: Effect of Temperature on Dye Exhaustion (%)

Time (min)80°C90°C100°C
1535.245.860.5
3050.162.378.9
4560.875.188.2
6068.582.492.1
9075.388.995.3
12078.191.296.5

Table 2: Kinetic and Thermodynamic Parameters at Different Temperatures

Temperature (°C)Rate Constant (k) (min⁻¹)Half-dyeing Time (t½) (min)Diffusion Coefficient (D) (cm²/s)
800.01838.51.5 x 10⁻¹⁰
900.02923.92.8 x 10⁻¹⁰
1000.04515.45.1 x 10⁻¹⁰

Table 3: Adsorption Isotherm Parameters for Dyeing at 100°C

Isotherm ModelParametersValue
Langmuir qₘ (mg/g)25.80.992
Kₗ (L/mg)0.15
Freundlich Kբ (mg/g)(L/mg)¹/ⁿ5.40.978
n2.1

Experimental Protocols

Protocol 1: Determination of Dye Exhaustion Rate

Objective: To measure the rate of dye uptake by polyamide fibers at different temperatures.

Materials:

  • Polyamide 6 fabric (scoured and dried)

  • This compound (commercial grade)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid

  • Sodium acetate

  • Distilled water

  • Laboratory dyeing machine (e.g., shaking water bath or glycerin bath dyer)

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound (e.g., 1 g/L) by pasting the dye with a small amount of dispersing agent and then adding hot water.

    • For each experiment, prepare a dyebath with a specific concentration of the dye (e.g., 2% on weight of fabric, owf), a dispersing agent (e.g., 1 g/L), and a buffer solution (e.g., acetic acid and sodium acetate) to maintain a pH of 4.5-5.5.[1]

    • Maintain a liquor ratio of 50:1.

  • Dyeing Process:

    • Accurately weigh a sample of polyamide fabric (e.g., 2 g).

    • Place the fabric sample in the dyebath at an initial temperature of 40°C.

    • Raise the temperature of the dyebath to the desired experimental temperature (e.g., 80°C, 90°C, or 100°C) at a rate of 2°C/min.[2]

    • Start the timer once the desired temperature is reached.

  • Sample Collection and Analysis:

    • At regular time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 2 mL) of the dyebath.

    • Measure the absorbance of the withdrawn sample at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer.

    • Calculate the concentration of the dye remaining in the dyebath using a pre-determined calibration curve.

  • Calculation of Dye Exhaustion:

    • The percentage of dye exhaustion (E%) at each time point is calculated using the following formula: E% = [(C₀ - Cₜ) / C₀] x 100 Where:

      • C₀ is the initial concentration of the dye in the dyebath.

      • Cₜ is the concentration of the dye in the dyebath at time t.

Protocol 2: Determination of Adsorption Isotherms

Objective: To determine the equilibrium relationship between the concentration of the dye in the dyebath and the amount of dye adsorbed on the fiber at a constant temperature.

Materials:

  • Same as Protocol 1.

Procedure:

  • Dye Bath Preparation:

    • Prepare a series of dyebaths with varying initial concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 g/L).

    • Maintain a constant pH (4.5-5.5), liquor ratio (50:1), and concentration of dispersing agent (1 g/L) for all dyebaths.

  • Dyeing to Equilibrium:

    • Introduce accurately weighed polyamide fabric samples into each dyebath.

    • Conduct the dyeing process at a constant temperature (e.g., 100°C) for a sufficient duration to ensure equilibrium is reached (e.g., 120 minutes or longer, as determined from kinetic studies).

  • Analysis:

    • After dyeing, measure the final concentration of the dye remaining in each dyebath (Cₑ) using a spectrophotometer.

    • Calculate the amount of dye adsorbed by the fiber at equilibrium (qₑ in mg/g) using the following formula: qₑ = [(C₀ - Cₑ) x V] / W Where:

      • C₀ is the initial dye concentration (mg/L).

      • Cₑ is the equilibrium dye concentration (mg/L).

      • V is the volume of the dyebath (L).

      • W is the weight of the fabric sample (g).

  • Isotherm Modeling:

    • Plot qₑ versus Cₑ to obtain the adsorption isotherm.

    • Fit the experimental data to various isotherm models, such as the Langmuir and Freundlich models, to determine the adsorption parameters. The Langmuir model is often suitable for disperse dye adsorption on polyamide.[3][4][5]

Mandatory Visualizations

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Kinetic Analysis cluster_isotherm Isotherm Analysis A Prepare Polyamide Fabric (Scour and Dry) C Introduce Fabric to Dyebath A->C B Prepare Dyebath (Dye, Dispersant, Buffer) B->C D Ramp Temperature to Set Point C->D E Hold at Temperature for Specified Time Intervals D->E F Withdraw Aliquots from Dyebath E->F Sampling J Dye to Equilibrium with Varying Initial Concentrations E->J Equilibrium Study G Measure Absorbance (Spectrophotometry) F->G H Calculate Dye Concentration G->H I Determine Dye Exhaustion (%) H->I K Measure Final Dyebath Concentration J->K L Calculate Equilibrium Dye Uptake (qe) K->L M Fit Data to Isotherm Models (Langmuir, Freundlich) L->M

Experimental workflow for studying dyeing kinetics.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyamide Fiber Dye_Aggregates Disperse Dye Aggregates Stabilized by Dispersing Agent Dye_Molecules Single Dye Molecules (in solution) Dye_Aggregates->Dye_Molecules Dissolution Fiber_Surface Fiber Surface Dye_Molecules->Fiber_Surface 1. Adsorption (van der Waals forces, hydrophobic interactions) Fiber_Interior Amorphous Region of Fiber (Polymer Chains) Fiber_Surface->Fiber_Interior 2. Diffusion (Concentration Gradient Driven)

Mechanism of this compound interaction with polyamide fiber.

References

Application Notes and Protocols: Disperse Red 153 in Printing Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 153 is a monoazo disperse dye recognized for its bright, yellowish-red hue and is primarily utilized in the dyeing and printing of hydrophobic fibers.[1][2] Its principal application lies in coloring polyester (B1180765), acetate, and polyamide fibers, where it demonstrates good dyeing performance and fastness properties.[1][3] In recent years, the application of disperse dyes, including this compound, has expanded to digital textile printing, particularly in inkjet systems, due to the growing demand for customized and short-run fabric production. These water-based inkjet inks offer environmental advantages by reducing volatile organic compound (VOC) emissions.

This document provides detailed application notes and experimental protocols for the utilization of this compound in ink formulations for printing, with a focus on inkjet applications for polyester substrates.

Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound[1]
CAS Number 78564-87-1[1]
Molecular Formula C₁₉H₁₇Cl₂N₅S[1]
Molecular Weight 418.34 g/mol [1]
Appearance Deep red powder[1]
Solubility Soluble in acetone, chloroform, and DMF[1]

Application in Ink Formulations

This compound is suitable for the formulation of water-based disperse inkjet inks intended for printing on synthetic fabrics like polyester.[4] The core of a stable and effective disperse dye ink is the fine dispersion of the dye particles in an aqueous medium. This is achieved through a combination of milling to reduce particle size and the use of appropriate dispersing agents and other additives.

A typical water-based inkjet ink formulation containing a disperse dye comprises the following components:

  • Disperse Dye: The colorant, in this case, this compound.

  • Dispersing Agent: To ensure the stability of the dye particles in the aqueous medium and prevent agglomeration.

  • Humectant: To prevent the ink from drying in the printer nozzles. Common humectants include glycols.

  • Co-solvent: To improve the solubility of the dye and adjust the viscosity and surface tension of the ink.

  • pH Buffer: To maintain a stable pH, which is crucial for the performance of the dispersing agent and overall ink stability.

  • Biocide: To prevent microbial growth in the ink.

  • Deionized Water: As the primary solvent.

Quantitative Data Summary

The performance of a printing ink is determined by its physical properties and the fastness of the resulting print. Below are tables summarizing key quantitative data for disperse dye-based inks and the fastness properties of this compound.

Table 1: Typical Physical Properties of Disperse Dye Inkjet Inks

ParameterTypical RangeSignificance for Inkjet Printing
Viscosity (at 25°C) 2 - 20 cPAffects droplet formation and jetting performance.
Surface Tension 20 - 50 mN/mInfluences droplet formation, substrate wetting, and dot gain.
pH 7 - 9Affects dispersion stability and compatibility with printer components.
Particle Size < 200 nmCrucial to prevent nozzle clogging.[5]

Table 2: Fastness Properties of this compound on Polyester

Fastness TestRating (ISO 105)
Light Fastness 5-6
Washing Fastness (Staining) 4-5
Washing Fastness (Change in Shade) 4-5
Sublimation Fastness 4
Rubbing Fastness (Dry) 4
Rubbing Fastness (Wet) 3-4

Experimental Protocols

Protocol 1: Preparation of a this compound Inkjet Ink

This protocol describes a general procedure for preparing a water-based inkjet ink containing this compound. The exact proportions of the components may require optimization based on the specific printing system and substrate.

Materials:

  • This compound dye powder

  • Dispersing agent (e.g., a polymeric dispersant)

  • Humectant (e.g., ethylene (B1197577) glycol, diethylene glycol)

  • Co-solvent (e.g., glycerol)

  • pH buffer (e.g., triethanolamine)

  • Biocide

  • Deionized water

  • Milling media (e.g., zirconia beads)

  • High-speed disperser or ball mill

  • Filtration system (e.g., syringe filters with pore size ≤ 0.45 µm)

Procedure:

  • Premix Preparation: In a suitable vessel, combine the dispersing agent, humectant, co-solvent, pH buffer, biocide, and a portion of the deionized water. Stir until all components are fully dissolved.

  • Dye Dispersion: While stirring the premix, gradually add the this compound powder. Continue stirring until a homogenous slurry is formed.

  • Milling: Transfer the slurry to a high-speed disperser or ball mill containing the milling media. Mill the dispersion until the desired particle size (typically below 200 nm) is achieved. Monitor the particle size distribution periodically using a particle size analyzer.

  • Let-down and Final Formulation: After milling, separate the dispersion from the milling media. Add the remaining deionized water to adjust the ink to its final concentration and viscosity. Stir gently to ensure homogeneity.

  • Filtration: Filter the final ink formulation through a series of filters, with the final filter having a pore size of 0.45 µm or smaller to remove any remaining large particles or agglomerates.

  • Characterization: Measure the physical properties of the ink, including viscosity, surface tension, pH, and particle size, to ensure they meet the specifications for the intended inkjet printer.

Protocol 2: Inkjet Printing on Polyester Fabric

This protocol outlines the steps for printing the prepared this compound ink onto a polyester fabric.

Materials:

  • Prepared this compound inkjet ink

  • Polyester fabric

  • Inkjet printer compatible with disperse dye inks

  • Heat press or steamer

  • Washing equipment

Procedure:

  • Fabric Preparation: Ensure the polyester fabric is clean, dry, and free from any impurities or finishing agents that may interfere with ink absorption.

  • Printing: Load the this compound ink into the appropriate cartridge of the inkjet printer. Print the desired design onto the polyester fabric.

  • Drying: Allow the printed fabric to air dry completely or use a low-temperature setting on a heat press to gently dry the ink.

  • Fixation: The printed dye must be fixed to the polyester fibers. This is typically achieved through one of the following methods:

    • Thermosol Fixation: Pass the printed fabric through a hot air oven at a high temperature (e.g., 180-210°C) for a specified time (e.g., 60-90 seconds).

    • Steaming: Treat the printed fabric with high-temperature steam (e.g., 170-180°C) for a set duration (e.g., 5-10 minutes).

  • Washing: After fixation, the fabric needs to be washed to remove any unfixed dye and auxiliary chemicals. This typically involves a reduction clearing process followed by rinsing and drying.

    • Rinse the fabric in cold water.

    • Wash in a solution containing a reducing agent (e.g., sodium hydrosulfite) and an alkali at an elevated temperature.

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

Visualizations

Below are diagrams illustrating the key workflows in the application of this compound in ink formulations.

Ink_Formulation_Workflow cluster_preparation Ink Preparation cluster_characterization Quality Control cluster_printing Printing Process Premix Premix Preparation (Dispersant, Humectant, etc.) Dispersion Dye Dispersion (Add this compound) Premix->Dispersion Milling Milling (Particle Size Reduction) Dispersion->Milling Letdown Let-down & Final Formulation Milling->Letdown Filtration Filtration (Remove Agglomerates) Letdown->Filtration Viscosity Viscosity Measurement Filtration->Viscosity SurfaceTension Surface Tension Measurement Filtration->SurfaceTension ParticleSize Particle Size Analysis Filtration->ParticleSize pH_Measurement pH Measurement Filtration->pH_Measurement Printing Inkjet Printing on Polyester Filtration->Printing Drying Drying Printing->Drying Fixation Fixation (Heat or Steam) Drying->Fixation Washing Post-Washing Fixation->Washing FinalPrint Final Printed Fabric Washing->FinalPrint

Caption: Workflow for the formulation and application of this compound inkjet ink.

Logical_Relationships cluster_components Ink Components cluster_properties Ink Properties cluster_performance Print Performance DR153 This compound ParticleSize Particle Size DR153->ParticleSize Color Color Strength DR153->Color Dispersant Dispersant Dispersant->ParticleSize Stability Dispersion Stability Dispersant->Stability Humectant Humectant Viscosity Viscosity Humectant->Viscosity Solvent Co-Solvent Solvent->Viscosity SurfaceTension Surface Tension Solvent->SurfaceTension Water Deionized Water Water->Viscosity Jetting Jetting Performance Viscosity->Jetting SurfaceTension->Jetting ParticleSize->Jetting Stability->Jetting Jetting->Color Resolution Print Resolution Jetting->Resolution Fastness Fastness Properties Color->Fastness

Caption: Logical relationships between ink components, properties, and print performance.

References

Application Notes and Protocols: Disperse Red 153 in Cosmetics and Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 153, a monoazo dye, is primarily utilized in the textile industry for coloring synthetic fibers such as polyester (B1180765), acetate, and polyamide.[1][2][3] Its application in plastics and cosmetics is less documented, presenting challenges and necessitating careful consideration of its chemical properties, stability, and, most importantly, its toxicological and regulatory profile. These application notes provide a detailed overview of the known characteristics of this compound and outline protocols for its analysis in both cosmetic and plastic matrices.

Disclaimer: The information provided herein is for research and development purposes only. The use of this compound in commercial products, particularly cosmetics, is subject to strict regulatory evaluation, and currently, it is not listed as an approved color additive for cosmetic use in major markets like the European Union and the United States.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CI Name This compound[4]
CAS Number 78564-87-1[4][5]
Molecular Formula C₁₉H₁₇Cl₂N₅S or C₁₈H₁₅Cl₂N₅S[4][6]
Molecular Weight 418.34 g/mol or 404.32 g/mol [4][6]
Appearance Deep red powder[2][5]
Solubility Soluble in acetone, chloroform, and DMF[2][5]
Color Bright yellow-light red[5]

Application in Plastics

This compound is primarily used for dyeing polyester fibers due to its ability to sublime and penetrate the fiber matrix at high temperatures.[2][3] Its use in solid plastic matrices is less common and requires careful consideration of its thermal stability and potential for migration.

Performance Considerations:
  • Compatibility: Primarily compatible with polyester. Its compatibility with other polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) would require experimental evaluation.

  • Thermal Stability: As a disperse dye used in high-temperature dyeing processes, it possesses a degree of thermal stability. However, specific degradation temperatures during plastic processing (e.g., extrusion, injection molding) are not well-documented and should be determined experimentally.

  • Migration: A critical concern for the use of any colorant in plastics, especially for food contact or consumer product applications, is the potential for the dye to migrate out of the polymer matrix. There is currently a lack of specific migration data for this compound from common plastics. General studies on disperse dye migration indicate that it can be influenced by the polymer type, processing conditions, and the presence of other additives.[7][8]

Application in Cosmetics

The use of this compound in cosmetics is not well-established and is accompanied by significant regulatory and safety concerns.

Regulatory Status:
  • European Union: this compound is not listed in Annex IV of the EU Cosmetics Regulation (EC) No 1223/2009, which contains the list of colorants allowed for use in cosmetic products.[9][10]

  • United States: The U.S. Food and Drug Administration (FDA) regulates color additives in cosmetics. A review of the FDA's lists of approved color additives does not show this compound as a permitted colorant for cosmetic use.

Safety and Toxicology:

There is a significant lack of specific toxicological data for this compound. While some studies have investigated other disperse dyes, it is crucial to note that toxicity data cannot be directly extrapolated between different chemical compounds.

  • Skin Sensitization: Some disperse dyes are known to be skin sensitizers.[7] Notably, "Disperse Blue 153" has been identified as a new dye allergen, raising concerns about the sensitizing potential of other dyes with similar chemical structures, including this compound.[11]

  • Genotoxicity and Carcinogenicity: No specific studies on the mutagenicity or carcinogenicity of this compound were identified. However, some azo dyes can break down to form aromatic amines, some of which are known carcinogens.

Given the lack of safety data and its absence from approved lists, the use of this compound in any cosmetic formulation intended for human use is strongly discouraged without a thorough and specific safety assessment.

Experimental Protocols

The following are generalized protocols for the analysis of this compound. These protocols are based on common methods for disperse dye analysis and should be optimized and validated for the specific matrix and analytical instrumentation.

Protocol 1: Extraction and Quantification of this compound from Plastic Matrices

Objective: To extract and quantify the amount of this compound in a plastic sample (e.g., polyethylene, polyester).

Materials:

  • Plastic sample containing this compound

  • Dichloromethane (DCM) or Chloroform

  • Methanol (B129727)

  • This compound analytical standard

  • Volumetric flasks

  • Syringe filters (0.45 µm, PTFE)

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • Cryogenically grind the plastic sample to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plastic sample into a glass vial.

    • Add 10 mL of DCM or chloroform.

    • Sonicate the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature to facilitate the dissolution of the dye.

    • Allow the polymer to precipitate by adding an anti-solvent like methanol and centrifuge to separate the polymer.

    • Carefully decant the supernatant containing the extracted dye into a clean vial.

    • Repeat the extraction process on the polymer residue to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL).

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. A starting point could be 60:40 (Acetonitrile:Water) with a gradient to 90:10 over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor the absorbance at the λmax of this compound (to be determined by scanning a standard solution, typically in the red region of the visible spectrum).

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

    • Calculate the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Protocol 2: Analysis of this compound in a Cosmetic Formulation (e.g., Lipstick)

Objective: To detect and quantify this compound in a lipstick sample.

Materials:

  • Lipstick sample

  • Methanol or Acetonitrile

  • Hexane (B92381)

  • This compound analytical standard

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

  • Syringe filters (0.45 µm, PTFE)

  • HPLC-UV/Vis or HPLC-MS/MS system

Procedure:

  • Sample Preparation and Extraction:

    • Accurately weigh approximately 0.5 g of the lipstick sample into a centrifuge tube.

    • Add 10 mL of hexane to dissolve the lipid base of the lipstick. Vortex thoroughly.

    • Add 10 mL of methanol or acetonitrile to extract the dye. Vortex vigorously for 2 minutes to ensure partitioning of the dye into the polar solvent.

    • Centrifuge the mixture at 5000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower methanol/acetonitrile layer containing the dye.

    • Repeat the extraction of the hexane layer with a fresh portion of methanol/acetonitrile to ensure complete recovery.

    • Combine the polar extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 2 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV/Vis or HPLC-MS/MS Analysis:

    • The same HPLC conditions as described in Protocol 1 can be used as a starting point.

    • For more sensitive and specific detection, especially in a complex cosmetic matrix, HPLC coupled with tandem mass spectrometry (MS/MS) is recommended. The specific precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the application and analysis of this compound.

experimental_workflow_plastics cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plastic Sample grind Cryogenic Grinding start->grind weigh Weighing grind->weigh dissolve Dissolution in Solvent (e.g., DCM) weigh->dissolve sonicate Ultrasonication dissolve->sonicate precipitate Precipitation of Polymer (add anti-solvent) sonicate->precipitate separate Centrifugation/ Decantation precipitate->separate concentrate Evaporation & Reconstitution separate->concentrate filter Filtration (0.45 µm) concentrate->filter hplc HPLC-UV/Vis Analysis filter->hplc quant Quantification vs. Calibration Curve hplc->quant regulatory_logic_cosmetics cluster_eu EU Regulation cluster_us US FDA Regulation start Is this compound intended for use in a cosmetic product? eu_annex Is it listed in Annex IV of the EU Cosmetics Regulation? start->eu_annex In the EU us_approved Is it an FDA-approved color additive for the intended cosmetic use? start->us_approved In the US eu_allowed Use may be permitted (subject to restrictions) eu_annex->eu_allowed Yes eu_prohibited Use is Prohibited eu_annex->eu_prohibited No us_allowed Use may be permitted us_approved->us_allowed Yes us_prohibited Use is Prohibited us_approved->us_prohibited No

References

Application Notes: Exhaustion and Fixation of Disperse Red 153 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 153 (C.I. 111905) is a monoazo disperse dye widely used for dyeing hydrophobic synthetic fibers, particularly polyester (B1180765) (polyethylene terephthalate, PET).[1] Its popularity stems from its bright red hue and good fastness properties. The dyeing of polyester with disperse dyes is a complex process governed by the principles of diffusion and solid solution formation. The dye, which has very low solubility in water, is applied from a fine aqueous dispersion. The process's efficiency is primarily evaluated by two key parameters: exhaustion and fixation.

  • Exhaustion (%E): This refers to the percentage of dye that migrates from the dyebath and is adsorbed by the textile substrate. It quantifies the uptake of the dye by the fiber during the dyeing process.

  • Fixation (%F): This represents the percentage of the initially applied dye that is irreversibly "fixed" within the fiber matrix after all post-dyeing washing and clearing treatments. High fixation is crucial for achieving good wash fastness.

This document provides detailed protocols for the application of this compound on polyester fabric using the high-temperature exhaust dyeing method. It includes quantitative data on the influence of key process parameters, methodologies for measuring exhaustion and fixation, and graphical representations of the underlying processes.

Mechanism of Disperse Dyeing on Polyester

The dyeing of polyester with disperse dyes is understood as a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber).[2] The mechanism involves several key stages:

  • Dispersion: The sparingly soluble dye is dispersed in the aqueous bath with the aid of dispersing agents.

  • Dissolution: A small fraction of the dispersed dye dissolves, creating a saturated molecular solution.

  • Adsorption: The dissolved dye molecules are adsorbed onto the surface of the polyester fiber.

  • Diffusion: Aided by high temperature (typically >100°C), which causes the fiber's amorphous regions to swell and increases the kinetic energy of the dye molecules, the adsorbed dye diffuses from the surface into the fiber's polymer matrix.[2][3] The dye is then held within the fiber by van der Waals forces and hydrogen bonds.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber A Dispersed Dye Particles B Single Dissolved Dye Molecules A->B Dissolution C Adsorption on Fiber Surface B->C Adsorption D Diffusion into Fiber Matrix C->D Fixation Workflow A 1. Prepare Stock Dye Dispersion B 2. Prepare Dyebath (Dye, Auxiliaries, Buffer) A->B C 3. Measure Initial Absorbance (A_initial) B->C D 4. High-Temperature Exhaust Dyeing C->D E 5. Measure Final Dyebath Absorbance (A_final) D->E G 7. Reduction Clearing (Wash-off) D->G F 6. Calculate Exhaustion % E->F H 8. Measure Wash Liquor Absorbance (A_wash) G->H I 9. Calculate Fixation % H->I Logical_Relationships cluster_inputs Input Parameters cluster_outputs Process Outcomes Temp Temperature Process High-Temperature Dyeing Process Temp->Process Time Time Time->Process pH pH pH->Process Aux Auxiliaries (Dispersing, Leveling) Aux->Process Exhaust Exhaustion % Fix Fixation % Yield Color Yield (K/S) Fastness Fastness Properties Process->Exhaust Process->Fix Process->Yield Process->Fastness

References

Application Notes and Protocols: Carrier Dyeing of Polyester with Disperse Red 153 at Atmospheric Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyester (B1180765) fibers, due to their hydrophobic nature and highly crystalline structure, present challenges in dyeing with disperse dyes under atmospheric conditions.[1][2][3][4] Achieving deep shades with good fastness properties typically requires high temperatures (above 100°C) and pressure, which necessitates specialized and costly equipment.[5][6] An alternative and widely used method is carrier dyeing, which facilitates the dyeing of polyester at atmospheric pressure and temperatures around the boil (90-100°C).[2][3][7]

Carriers are organic compounds that act as swelling agents for the polyester fibers, effectively lowering the glass transition temperature and increasing the intermolecular spaces within the polymer structure.[1][2] This allows for the enhanced diffusion of disperse dye molecules into the fiber matrix, resulting in improved dye uptake and deeper shades.[2][8] These application notes provide a detailed protocol for the carrier dyeing of polyester fabric with C.I. Disperse Red 153, a medium-energy, bright red disperse dye known for its good dyeing performance and fastness properties.[1][9][10]

Materials and Equipment

Materials
  • Polyester fabric

  • C.I. This compound (CAS No: 78564-87-1)[9]

  • Carrier (e.g., o-phenylphenol, methylnaphthalene, or a commercial proprietary carrier)

  • Dispersing agent

  • Acetic acid (to maintain pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • Distilled water

Equipment
  • Laboratory-scale dyeing apparatus (e.g., beaker dyer, water bath with stirrer)

  • Beakers, graduated cylinders, and pipettes

  • Heating plate with magnetic stirrer

  • pH meter

  • Thermometer

  • Analytical balance

  • Spectrophotometer for color measurement (optional)

  • Washing and light fastness testing equipment (optional)

Quantitative Data

Properties of C.I. This compound
PropertyDescription
C.I. NameThis compound[9]
CAS Number78564-87-1[9]
Molecular FormulaC18H15Cl2N5S[1]
Molecular Weight404.32 g/mol [11]
ShadeBright Red[1]
SolubilitySoluble in acetone, chloroform, and dimethylformamide (DMF)[1][10]
ApplicationSuitable for dyeing polyester, acetate, and polyamide fibers. Recommended for high-temperature and hot-melt dyeing methods, but can be used in carrier dyeing.[1][11]
Fastness Properties of Polyester Dyed with this compound

The following table summarizes the typical fastness properties of polyester dyed with this compound. It is important to note that the fastness can be influenced by the dyeing method, depth of shade, and the specific carrier used. Residual carrier in the fiber can negatively impact light fastness.[2]

Fastness TestAATCC StandardRating (Grade 1-5, 5 being excellent)
Light Fastness (Medium Shade)AATCC 166[1]
Washing Fastness (Fade)AATCC 61 (Test No. 2A)5[1]
Washing Fastness (Staining)AATCC 61 (Test No. 2A)5[1]
Perspiration Fastness (Fade)AATCC 155[9]
Perspiration Fastness (Staining)AATCC 155[9]
Ironing FastnessAATCC 1335[9]

Note: The data presented is compiled from various sources and represents typical values. Actual results may vary based on experimental conditions.

Experimental Protocols

Stock Solution Preparation
  • Dye Dispersion: Prepare a 1% stock dispersion of this compound. Weigh 1.0 g of the dye powder and paste it with a small amount of dispersing agent (e.g., 0.5 g). Gradually add distilled water with stirring to make up the volume to 100 mL.

  • Carrier Emulsion: If using a solid carrier like o-phenylphenol, it needs to be emulsified. Prepare a stock emulsion as per the manufacturer's instructions, typically with a dispersing agent.

  • Acetic Acid Solution: Prepare a 10% (v/v) solution of acetic acid for pH adjustment.

Carrier Dyeing Protocol for Polyester

This protocol is based on a 2% depth of shade (on weight of fabric, owf) and a material-to-liquor ratio (M:L) of 1:20.

  • Fabric Preparation: Weigh the polyester fabric sample (e.g., 5 g). Scour the fabric in a solution containing a non-ionic detergent at 60-70°C for 15-20 minutes to remove any impurities, then rinse thoroughly with hot and cold water.

  • Dye Bath Preparation:

    • Calculate the required volume of the dye bath based on the fabric weight and M:L ratio (e.g., 5 g fabric x 20 = 100 mL dye bath).

    • To a beaker, add the calculated amount of distilled water.

    • Add the dispersing agent (e.g., 1-2 g/L).

    • Add the carrier (e.g., 3-5 g/L). Stir to ensure proper dispersion.

    • Add the calculated amount of the 1% this compound stock dispersion (for 2% shade on 5g fabric, 10 mL of stock is needed).

    • Adjust the pH of the dye bath to 4.5-5.5 using the acetic acid solution.[2]

  • Dyeing Procedure:

    • Immerse the prepared polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 60°C and maintain for 15 minutes with constant stirring.[2]

    • Gradually raise the temperature to 90-98°C over 30-45 minutes.[2]

    • Continue dyeing at this temperature for 60-90 minutes with continuous agitation.[2]

    • After dyeing, cool the dye bath down to 60-70°C.

    • Remove the fabric and rinse with hot and then cold water.

  • Reduction Clearing (After-treatment):

    • To improve wash fastness and remove surface dye, a reduction clearing process is essential.[2]

    • Prepare a bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and cold water.

    • Neutralize the fabric in a bath containing 1 g/L acetic acid for 5 minutes.

    • Finally, rinse with cold water and air dry.

Visualizations

Experimental Workflow

Carrier_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment fabric_prep Fabric Scouring & Weighing dye_bath_prep Dye Bath Preparation (Dye, Carrier, Auxiliaries) immersion Immerse Fabric at RT dye_bath_prep->immersion heat_to_60 Heat to 60°C (Hold for 15 min) immersion->heat_to_60 heat_to_98 Ramp to 90-98°C heat_to_60->heat_to_98 dyeing Dye for 60-90 min heat_to_98->dyeing cooling Cool to 60-70°C dyeing->cooling rinsing1 Hot & Cold Rinse cooling->rinsing1 reduction_clearing Reduction Clearing (NaOH, Na2S2O4) rinsing1->reduction_clearing rinsing2 Hot & Cold Rinse reduction_clearing->rinsing2 neutralization Neutralization (Acetic Acid) rinsing2->neutralization final_rinse Final Cold Rinse & Dry neutralization->final_rinse

Caption: Workflow for Carrier Dyeing of Polyester.

Mechanism of Carrier Dyeing

Carrier_Mechanism cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber dye_aggregate Disperse Dye Aggregates dispersing_agent Dispersing Agent dye_aggregate->dispersing_agent breaks down fiber_surface Fiber Surface dye_aggregate->fiber_surface transports dye to carrier Carrier Molecules carrier->fiber_surface adsorbs onto fiber_interior Fiber Interior (Swollen Amorphous Regions) carrier->fiber_interior penetrates & plasticizes dispersing_agent->dye_aggregate stabilizes fiber_surface->fiber_interior swells fiber fiber_surface->fiber_interior dye diffusion

Caption: Mechanism of Carrier Action in Polyester Dyeing.

References

Troubleshooting & Optimization

Technical Support Center: Disperse Red 153 Dyeing Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dyeing of polyester (B1180765) with Disperse Red 153.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the dyeing efficiency of this compound on polyester?

A1: The dyeing efficiency of this compound on polyester is primarily influenced by several key parameters: dyeing temperature, pH of the dyebath, dyeing time, liquor ratio (the ratio of the weight of the goods to the volume of the dye liquor), the presence and concentration of dispersing agents and leveling agents, and the post-treatment process of reduction clearing. For unconventional dyeing methods like supercritical CO2 dyeing, pressure and the presence of auxiliaries in the commercial dye formulation also play a crucial role.[1][2][3]

Q2: What is the optimal temperature range for dyeing polyester with this compound?

A2: this compound is a medium-energy disperse dye, and for effective dyeing of polyester, high temperatures are required. In conventional aqueous high-temperature (HT) dyeing, the optimal temperature is typically between 125°C and 135°C.[4] This high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[3][5] In supercritical CO2 dyeing, the color strength (K/S value) has been shown to increase with temperature, with experiments conducted at temperatures ranging from 80°C to 140°C.[1][2]

Q3: What is the recommended pH for the dyebath?

A3: For disperse dyeing of polyester, including with this compound, the dyebath should be weakly acidic, with a pH range of 4.5 to 5.5.[3][5] Maintaining this pH is crucial for the stability of the disperse dye and to prevent hydrolysis of the dye and the polyester fiber, which can occur at higher pH values, especially at high temperatures.[4] Acetic acid is commonly used to control the pH.[5]

Q4: What is the role of a dispersing agent in the dyeing process?

A4: Dispersing agents are essential for dyeing with disperse dyes like this compound, which have very low solubility in water. Their primary functions are to break down dye aggregates into fine particles and to maintain a stable dispersion of these particles throughout the dyeing process.[6] This ensures even distribution of the dye in the bath and on the fiber surface, preventing the formation of dye spots and leading to a level dyeing.[6]

Q5: Why is reduction clearing necessary after dyeing?

A5: After the dyeing process, some unfixed dye particles remain on the surface of the polyester fibers. If not removed, these surface dyes can lead to poor wash fastness and crocking (rubbing) fastness. Reduction clearing is a post-treatment process that uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to strip these unfixed dye particles from the fiber surface.[7][8] This process is crucial for achieving good color fastness and a brighter final shade.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Uneven Dyeing (Shade Variation) - Poor dispersion of the dye.- Dyeing temperature rising too quickly.- Inadequate circulation of the dye liquor.- Improper selection or dosage of leveling agent.- Ensure the dye is properly pre-dispersed before adding to the dyebath.- Control the heating rate (e.g., 1-2°C/minute).- Optimize the dyeing machine's circulation speed.- Use a suitable high-temperature leveling agent to promote even dye uptake.[9]
Poor Color Fastness (Wash, Rubbing) - Incomplete removal of surface dye.- Dye migration during drying or heat-setting.- Perform a thorough reduction clearing after dyeing. A typical recipe is 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes.[10]- After reduction clearing, neutralize with acetic acid and rinse thoroughly.- Optimize the temperature and duration of post-dyeing heat treatments to minimize thermal migration of the dye.
Dye Spots or Stains - Agglomeration of dye particles.- Presence of oligomers (low molecular weight polymers) from the polyester fiber.- Contamination in the water or on the fabric.- Use an effective dispersing agent and ensure the dye is well-dispersed.- Clean the dyeing machine regularly to remove oligomer deposits.- Use softened water and ensure the fabric is properly scoured and free of impurities before dyeing.[11]
Inconsistent Shade from Batch to Batch - Variations in dyeing parameters (temperature, time, pH, liquor ratio).- Inconsistent quality of dyes or auxiliary chemicals.- Differences in the polyester substrate.- Strictly control all dyeing parameters for each batch.- Use high-quality dyes and chemicals from a reliable supplier.- Ensure the polyester fabric is from the same batch and has undergone consistent pre-treatment.
Low Color Yield (Pale Shade) - Dyeing temperature is too low.- Dyeing time is too short.- Incorrect pH of the dyebath.- Sub-optimal liquor ratio.- Ensure the dyeing temperature reaches the recommended range (125-135°C for aqueous HT dyeing).- Increase the dyeing time at the maximum temperature.- Check and adjust the dyebath pH to the optimal range of 4.5-5.5.- Lower liquor ratios generally lead to better dye exhaustion.[12]

Data Presentation

Table 1: Effect of Dyeing Parameters on the Color Strength (K/S) of this compound in Supercritical CO2 Dyeing

Source: Adapted from studies on supercritical CO2 dyeing of polyester with this compound.[1][2][13]

ParameterCondition 1K/S ValueCondition 2K/S ValueCondition 3K/S Value
Temperature (°C) at 40 min100~12.5120~17.5140~22.5
Dyeing Time (min) at 120°C20~1540~17.5--
Pressure (MPa) at 120°C, 40 min17~1523~1829~19
Dye Concentration (%) at 120°C, 29 MPa, 40 min1~103~185~20

Table 2: Fastness Properties of this compound on Polyester

Source: Compiled from technical data sheets.[14]

Fastness PropertyTest MethodRating
Light Fastness AATCC6
Washing Fastness (Staining) AATCC5
Washing Fastness (Fading) AATCC5
Perspiration Fastness (Staining) AATCC5
Perspiration Fastness (Fading) AATCC5
Ironing Fastness AATCC5

Experimental Protocols

1. High-Temperature Aqueous Dyeing of Polyester with this compound

  • Objective: To dye polyester fabric with this compound using a high-temperature, high-pressure (HTHP) method.

  • Materials and Reagents:

    • Polyester fabric

    • This compound

    • Dispersing agent

    • Leveling agent

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite

    • Caustic soda

  • Procedure:

    • Prepare the dyebath with the required amount of water. Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]

    • Pre-disperse the calculated amount of this compound in a small amount of warm water and add it to the dyebath.

    • Introduce the polyester fabric into the dyebath at around 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

    • Perform reduction clearing by adding 2 g/L of caustic soda and 2 g/L of sodium hydrosulfite to the bath. Run for 15-20 minutes at 70-80°C.[8]

    • Rinse the fabric thoroughly, first with hot water and then with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid, if necessary.

    • Dry the dyed fabric.

2. Supercritical CO2 Dyeing of Polyester with this compound (for reference)

  • Objective: To dye polyester fibers with this compound using supercritical carbon dioxide as the dyeing medium.

  • Materials and Reagents:

    • Polyester fibers

    • This compound (commercial or crude)

    • Supercritical CO2 dyeing apparatus

  • Procedure:

    • Place the polyester fibers and the required amount of this compound into the dyeing vessel.

    • Pressurize the vessel with CO2 to the desired pressure (e.g., 17-29 MPa).[2]

    • Heat the vessel to the target dyeing temperature (e.g., 80-140°C).[2]

    • Maintain the dyeing conditions for the specified duration (e.g., 20-40 minutes).[2]

    • After dyeing, depressurize the vessel to sublimate the CO2.

    • The dyed fibers are removed. No rinsing or drying is required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-treatment prep_dyebath Prepare Dyebath (Water, Auxiliaries) adjust_ph Adjust pH to 4.5-5.5 (Acetic Acid) prep_dyebath->adjust_ph disperse_dye Pre-disperse Dye adjust_ph->disperse_dye add_fabric Add Fabric at 60°C disperse_dye->add_fabric heat_up Heat to 130°C (1.5°C/min) add_fabric->heat_up dye Dye for 45-60 min heat_up->dye cool_down Cool to 70°C dye->cool_down reduction_clearing Reduction Clearing (70-80°C, 15-20 min) cool_down->reduction_clearing rinse Hot & Cold Rinse reduction_clearing->rinse neutralize Neutralize rinse->neutralize dry Dry neutralize->dry final_product final_product dry->final_product Dyed Fabric

Caption: High-temperature aqueous dyeing workflow for this compound on polyester.

logical_relationship temp Temperature dye_uptake Dye Uptake temp->dye_uptake ph pH ph->dye_uptake time Dyeing Time time->dye_uptake lr Liquor Ratio lr->dye_uptake aux Auxiliaries levelness Levelness aux->levelness efficiency High Dyeing Efficiency dye_uptake->efficiency levelness->efficiency fastness Color Fastness fastness->efficiency

Caption: Key factors influencing the dyeing efficiency of this compound.

References

Effect of pH and temperature on Disperse Red 153 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Disperse Red 153, with a specific focus on the critical roles of pH and temperature in the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH for dyeing with disperse dyes, including this compound, is in a weakly acidic range of 4.5 to 5.5.[1][2][3][4][5][6] This pH range ensures the dye remains in its most stable state, leading to satisfactory dye exhaustion and color yield.[1][2][6] Acetic acid is commonly used to adjust and maintain this pH level.[1][2][5]

Q2: What are the consequences of the dyebath pH being too high or too low?

A2: Deviating from the optimal pH range of 4.5-5.5 can lead to several issues.

  • High pH (Alkaline): In alkaline conditions (pH > 6), many disperse dyes can undergo hydrolysis, which leads to changes in color and a reduction in color depth.[3][7] Some azo-based disperse dyes are particularly sensitive to alkali conditions.[3]

  • Low pH (Strongly Acidic): While disperse dyes are generally more stable in acidic conditions, a very low pH is not typically necessary and may not provide additional benefits. The safest and most effective range is consistently reported as 4.5-5.5.[7]

Q3: What is the recommended temperature for dyeing polyester (B1180765) with this compound?

A3: For dyeing polyester, a high-temperature (HT) method is typically required. The recommended dyeing temperature is around 130°C (266°F).[4][8][9] This high temperature is necessary to swell the polyester fibers, opening up their tightly packed molecular structure and allowing the non-ionic dye molecules to penetrate and diffuse into the fiber.[4][10][11]

Q4: What happens if the dyeing temperature is too low or too high?

A4: Temperature is a critical parameter in disperse dyeing.

  • Too Low: If the temperature is below the optimal range (e.g., under 100°C for HT dyeing), the polyester fibers will not swell sufficiently.[2][5] This results in poor dye penetration, leading to lighter shades, uneven coloration, and low dye uptake.[10]

  • Too High: Excessive temperatures or prolonged exposure to high heat can damage the fabric, leading to a loss of strength.[2] It can also cause some disperse dyes to sublime (turn from a solid to a gas), which can affect the final shade and colorfastness.[2][5]

Troubleshooting Guide

Problem 1: Uneven Dyeing or Poor Levelness

  • Possible Cause: The heating rate of the dyebath was too fast.

    • Solution: Control the temperature ramping to a gradual rate, typically around 2°C per minute, to allow for uniform adsorption of the dye.[4][12]

  • Possible Cause: Incorrect pH.

    • Solution: Ensure the dyebath is buffered to the optimal pH range of 4.5-5.5 before starting the heating phase.[1][4] An unstable pH can affect the dye's dispersion stability.

  • Possible Cause: Poor dye dispersion.

    • Solution: Use an effective dispersing agent to prevent dye aggregation, especially at high temperatures.[4][13]

Problem 2: Poor Color Yield (Light Shade)

  • Possible Cause: Dyeing temperature was too low.

    • Solution: Confirm that the dyeing equipment reached and maintained the target temperature of 130°C for the recommended duration (typically 30-60 minutes).[4] Increasing temperature generally increases the kinetic energy of dye molecules and enhances diffusion, improving color strength (K/S values).[14][15][16]

  • Possible Cause: Dyebath pH was too high.

    • Solution: An alkaline pH can cause dye hydrolysis, reducing the amount of effective dye available.[3][7] Verify and adjust the pH to the 4.5-5.5 range.[1]

  • Possible Cause: Insufficient dyeing time.

    • Solution: The holding time at the peak temperature should be adequate for the desired shade depth, typically between 30 and 60 minutes.[4]

Problem 3: Poor Colorfastness

  • Possible Cause: Incorrect pH during dyeing.

    • Solution: Maintaining the correct pH is crucial for proper dye fixation. An unstable pH can lead to inferior fastness properties.[5][6]

  • Possible Cause: Inadequate "reduction clearing" after dyeing.

    • Solution: Unfixed dye particles on the fiber surface must be removed. Perform a thorough post-dyeing wash (reduction clearing) to improve wash, rubbing, and perspiration fastness.[4]

Data Summary

Table 1: Effect of pH on Disperse Dyeing Outcomes

pH RangeConditionExpected Outcome
< 4.5Too AcidicDyeing is generally stable, but optimal results are within the recommended range.
4.5 - 5.5Optimal Stable dye dispersion, good dye exhaustion, and optimal color yield.[1][2][3][6]
> 6.0Too AlkalineRisk of dye hydrolysis, leading to color changes and reduced color depth.[3][7]

Table 2: Effect of Temperature on Color Strength (K/S) of this compound

Note: The following data is derived from studies on supercritical CO2 dyeing of polyester, but illustrates the general principle that increasing temperature enhances dye transfer and color yield.

Temperature (°C)Trend in Color Strength (K/S Value)Rationale
80LowerAt lower temperatures, the movement of polyester's molecular chains is slow, and dye particles have less kinetic energy, resulting in slower diffusion and lower dye uptake.[15][16]
100ModerateAs temperature increases, the amorphous regions of the polyester fiber open up, and the dye's diffusion rate increases.[15][16]
120HigherIncreased kinetic energy and fiber swelling lead to more efficient mass transfer of the dye into the fiber.[14][15]
140HighestAt or above the optimal dyeing temperature, dye uptake is maximized, resulting in an excellent dyeing effect and the highest color strength.[15][16]

Experimental Protocols

High-Temperature (HT) Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

  • Fabric Preparation: Scour the polyester fabric with a non-ionic surfactant (e.g., 2 g/L) at 60°C for 30 minutes to remove any impurities, then rinse thoroughly.[9]

  • Dyebath Preparation:

    • Prepare a dyebath with a liquor ratio of 1:10 to 1:15.[4]

    • First, make a paste of the required amount of this compound dye with a dispersing agent.[2] Slowly add water to create a fine dispersion.

    • Add the dye dispersion to the dyebath. Add other auxiliaries like a leveling agent.

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2][4][5]

  • Dyeing Cycle:

    • Introduce the prepared fabric into the dyebath at approximately 60°C.[2]

    • Gradually raise the temperature to 130°C at a controlled rate of 2°C/minute.[4]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[4]

    • Cool the dyebath slowly to 60°C.[2]

  • Rinsing and Reduction Clearing:

    • Rinse the dyed fabric with hot water.

    • Perform a reduction clearing treatment to remove unfixed surface dye, which is critical for good fastness.

    • Finally, rinse the fabric with cold water and dry.[2]

Visualizations

DyeingWorkflow cluster_prep Preparation Phase cluster_dye Dyeing Phase (HT Machine) cluster_post Post-Treatment Phase A Fabric Scouring & Rinsing C Prepare Dyebath A->C B Prepare Dye Dispersion (Dye + Dispersing Agent) B->C D Adjust pH to 4.5-5.5 C->D E Load Fabric (60°C) D->E F Heat to 130°C (@ 2°C/min) E->F G Hold at 130°C (30-60 min) F->G H Cool to 60°C G->H I Hot Rinse H->I J Reduction Clearing I->J K Final Rinse & Dry J->K

Caption: High-Temperature (HT) experimental workflow for this compound.

Relationships cluster_params Controlling Parameters cluster_outcomes Dyeing Outcomes Temp Temperature Uptake Dye Uptake & Color Yield Temp->Uptake  Increases Level Levelness & Evenness Temp->Level  Risk if Heated Too Fast Fiber Fiber Integrity Temp->Fiber  Risk if Excessive pH pH pH->Uptake  Decreases if > 6.0 Stability Dye Stability pH->Stability  Optimal at 4.5-5.5 Fastness Colorfastness pH->Fastness  Improves at Optimal Uptake->Fastness Level->Fastness Stability->Level

Caption: Relationship between pH, temperature, and key dyeing outcomes.

References

Technical Support Center: Overcoming Aggregation Issues of Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when using Disperse Red 153 in dye baths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a monoazo disperse dye used for dyeing synthetic fibers like polyester (B1180765), acetate, and nylon.[1] It is a deep red powder with very low solubility in water, a primary factor contributing to its tendency to aggregate in aqueous dye baths.[2] It is classified as a medium-temperature dye and is suitable for high-temperature, high-pressure dyeing methods.

Q2: What are the primary causes of this compound aggregation in a dye bath?

Aggregation of this compound in a dye bath is primarily caused by several factors:

  • Incorrect pH: The stability of disperse dyes is highly dependent on the pH of the dye bath.

  • High Water Hardness: The presence of metal ions, such as calcium and magnesium, can lead to the formation of insoluble complexes and dye agglomeration.[3][4]

  • Improper Temperature Control: While high temperatures are necessary for dyeing, excessively rapid heating or localized overheating can destabilize the dye dispersion.[3][4]

  • Inadequate Dispersing Agent: Insufficient or ineffective dispersing agents will fail to keep the dye particles adequately suspended.[4]

  • Operational Errors: Incomplete mixing of chemicals or introducing the dye into an unstable environment can trigger aggregation.[3][4]

Q3: What is the optimal pH for a this compound dye bath?

The optimal pH for a this compound dye bath is in the weakly acidic range of 4.5 to 5.5. In this pH range, the dye exhibits maximum stability. Deviations outside this range can lead to dye hydrolysis and aggregation.

Q4: How does temperature affect the stability of a this compound dispersion?

Increasing the temperature of the dye bath generally improves the dyeing process by swelling the polyester fibers. However, a rapid heating rate can "shock" the dispersion, causing the fine dye particles to agglomerate.[3][4] It is crucial to control the heating rate to maintain a stable dispersion.

Q5: What is the role of a dispersing agent and how do I choose one for this compound?

Dispersing agents are essential additives that adsorb onto the surface of the dye particles, preventing them from aggregating and settling in the dye bath.[4] They achieve this by creating electrostatic and/or steric repulsion between the particles. For high-temperature dyeing with this compound, it is important to select a dispersing agent with good thermal stability. Common types of dispersing agents include lignosulfonates and naphthalene (B1677914) sulfonate-formaldehyde condensates. The choice of a specific dispersing agent may depend on the dyeing conditions and other auxiliaries present in the bath.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues with this compound in your experiments.

Problem: Visible particles, sediment, or spotting on the dyed material.

This is a clear indication of dye aggregation. Follow the troubleshooting workflow below to identify and address the root cause.

Troubleshooting Workflow for this compound Aggregation

G Troubleshooting Workflow for this compound Aggregation start Aggregation Observed (Particles, Sediment, Spotting) check_ph 1. Check Dye Bath pH start->check_ph ph_correct pH is 4.5 - 5.5 check_ph->ph_correct ph_incorrect pH is outside 4.5 - 5.5 check_ph->ph_incorrect check_water 2. Check Water Hardness ph_correct->check_water adjust_ph Adjust pH with Acetic Acid ph_incorrect->adjust_ph Action adjust_ph->check_water water_soft Water is Soft (<50 ppm Ca²⁺/Mg²⁺) check_water->water_soft water_hard Water is Hard (>50 ppm Ca²⁺/Mg²⁺) check_water->water_hard check_dispersant 3. Evaluate Dispersing Agent water_soft->check_dispersant use_softener Use Water Softener or Sequestering Agent water_hard->use_softener Action use_softener->check_dispersant dispersant_ok Sufficient & Thermally Stable Dispersant Used check_dispersant->dispersant_ok dispersant_issue Insufficient or Ineffective Dispersant check_dispersant->dispersant_issue check_heating 4. Review Heating Protocol dispersant_ok->check_heating optimize_dispersant Increase Dispersant Concentration or Select a High-Temperature Stable Agent dispersant_issue->optimize_dispersant Action optimize_dispersant->check_heating heating_ok Heating Rate is Slow & Controlled (~1-2°C/min) check_heating->heating_ok heating_fast Heating Rate is Too Rapid check_heating->heating_fast check_procedure 5. Review Preparation Procedure heating_ok->check_procedure control_heating Reduce Heating Rate heating_fast->control_heating Action control_heating->check_procedure procedure_ok Correct Order of Addition & Mixing check_procedure->procedure_ok procedure_issue Incorrect Procedure check_procedure->procedure_issue solution Problem Resolved procedure_ok->solution correct_procedure Follow Standard Operating Procedure for Dye Bath Preparation procedure_issue->correct_procedure Action correct_procedure->solution

Caption: Troubleshooting workflow for this compound aggregation.

Quantitative Data

The stability of a this compound dye bath is influenced by several key parameters. The following table summarizes the recommended ranges for these parameters to minimize aggregation.

ParameterRecommended RangePotential Issues if Deviated
pH 4.5 - 5.5Dye hydrolysis, aggregation, and color change.
Water Hardness < 50 ppm (Ca²⁺/Mg²⁺)Precipitation of dispersing agents and dye aggregation.[3][4]
Dyeing Temperature 125°C - 135°CToo high can cause instability; too low leads to poor dye uptake.
Heating Rate 1 - 2 °C/minuteRapid heating can shock the dispersion, causing aggregation.[3][4]
Dispersing Agent 0.5 - 2.0 g/L (depending on dye concentration and agent type)Insufficient concentration leads to poor dispersion.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dye Bath

This protocol outlines the steps for preparing a stable aqueous dispersion of this compound for dyeing polyester.

Materials:

  • This compound

  • High-temperature stable dispersing agent (e.g., a naphthalene sulfonate-formaldehyde condensate)

  • Acetic acid (to adjust pH)

  • Deionized or softened water

  • pH meter

  • Magnetic stirrer and hot plate

  • Beaker

Procedure:

  • Prepare the Auxiliary Solution: In a beaker, add the required volume of deionized or softened water.

  • Add Dispersing Agent: While stirring, add the calculated amount of the high-temperature stable dispersing agent to the water. Stir until fully dissolved.

  • Adjust pH: Use a calibrated pH meter to check the pH of the solution. If necessary, add acetic acid dropwise to adjust the pH to between 4.5 and 5.5.

  • Prepare the Dye Paste: In a separate small beaker, create a smooth paste of the this compound powder with a small amount of the prepared auxiliary solution. This prevents the formation of dry lumps when adding the dye to the main bath.

  • Add Dye to the Bath: Slowly add the dye paste to the main beaker containing the auxiliary solution while stirring continuously.

  • Disperse the Dye: Continue stirring the solution for 10-15 minutes to ensure the dye is well-dispersed.

  • Final Volume Adjustment: Add any remaining water to reach the final desired volume for the dye bath.

  • Introduce Substrate: The polyester material to be dyed can now be introduced into the prepared dye bath.

Experimental Workflow for Preparing a Stable Dye Bath

G Workflow for Preparing a Stable this compound Dye Bath start Start add_water 1. Add Deionized/Softened Water to Beaker start->add_water add_dispersant 2. Add and Dissolve Dispersing Agent add_water->add_dispersant adjust_ph 3. Adjust pH to 4.5 - 5.5 with Acetic Acid add_dispersant->adjust_ph prepare_paste 4. Prepare a Paste of this compound adjust_ph->prepare_paste add_dye 5. Add Dye Paste to the Main Bath with Stirring prepare_paste->add_dye disperse 6. Stir for 10-15 minutes to Ensure Dispersion add_dye->disperse final_volume 7. Adjust to Final Volume disperse->final_volume add_substrate 8. Introduce Polyester Substrate final_volume->add_substrate end End add_substrate->end

Caption: Workflow for preparing a stable this compound dye bath.

Protocol 2: High-Temperature Stability Test for this compound Dispersion

This protocol can be used to evaluate the stability of your prepared this compound dye bath at high temperatures.

Materials:

  • Prepared this compound dye bath

  • High-temperature, high-pressure dyeing apparatus

  • Filter paper (e.g., Whatman No. 1)

  • Funnel and receiving flask

Procedure:

  • Initial Filtration: Before heating, filter a 100 mL aliquot of the prepared dye bath through a pre-weighed piece of filter paper. Note the time it takes for the liquid to pass through and observe any residue on the filter paper.

  • Heat Treatment: Place the remaining dye bath in the high-temperature dyeing apparatus. Heat the solution to 130°C at a controlled rate (e.g., 2°C/minute) and hold at this temperature for 60 minutes.

  • Cooling: Allow the dye bath to cool down to room temperature.

  • Post-Heat Filtration: Filter a 100 mL aliquot of the heat-treated dye bath through a new pre-weighed piece of filter paper. Note the filtration time and observe the residue.

  • Analysis: Compare the filtration times and the amount of residue on the filter papers from before and after the heat treatment. A significant increase in filtration time and/or a noticeable amount of residue on the second filter paper indicates poor high-temperature stability and dye aggregation.

Factors Influencing this compound Aggregation

The stability of a this compound dispersion is a delicate balance of several interacting factors. Understanding these relationships is key to preventing aggregation.

Logical Relationship of Factors Influencing Aggregation

G Factors Influencing this compound Aggregation cluster_chemical Chemical Factors cluster_physical Physical & Procedural Factors Aggregation This compound Aggregation pH Incorrect pH (Outside 4.5 - 5.5) pH->Aggregation WaterHardness High Water Hardness (>50 ppm Ca²⁺/Mg²⁺) WaterHardness->Aggregation Dispersant Inadequate Dispersing Agent (Concentration or Type) Dispersant->Aggregation HeatingRate Rapid Heating Rate (>2°C/min) HeatingRate->Aggregation Mixing Improper Mixing/ Order of Addition Mixing->Aggregation

Caption: Key factors contributing to the aggregation of this compound.

References

Technical Support Center: Enhancing the Light Fastness of Fabrics Dyed with Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the light fastness of fabrics, particularly polyester (B1180765), dyed with Disperse Red 153.

Frequently Asked Questions (FAQs)

Q1: What is light fastness and why is it a concern for this compound?

A: Light fastness is a measure of a dyed fabric's resistance to fading or changing color when exposed to light, particularly UV radiation.[1][2] this compound, like many azo-based disperse dyes, can be susceptible to photodegradation, leading to premature fading.[1][3] This is a significant issue for textiles intended for applications with high light exposure, such as automotive interiors, outdoor apparel, and home furnishings.[1][4] The dye's molecular structure, a single azo class, is a key factor in its susceptibility to fading.[3]

Q2: What are the primary factors that negatively impact the light fastness of this compound?

A: Several factors can contribute to the poor light fastness of fabrics dyed with this compound:

  • Dye Structure: Azo-based dyes are generally more prone to degradation from UV light compared to other structures like anthraquinones.[1]

  • Shade Depth: Lighter shades have a lower concentration of dye on the fiber, making each dye molecule more exposed and vulnerable to photodegradation.[1][5] Deeper shades tend to exhibit better resistance.[1]

  • Dye Aggregation: Poor dispersion of the dye can lead to uneven particle sizes and aggregation on the fiber surface, resulting in patchy fading.[1]

  • Improper Dyeing Process: Inadequate control over dyeing parameters like temperature, time, and pH can lead to poor dye fixation and penetration into the fiber, leaving unfixed dye on the surface that fades easily.[2][6]

  • Finishing Agents: The application of certain finishing agents, such as softeners, can sometimes reduce the light fastness of the dyed fabric.[5][6]

Q3: How can I troubleshoot poor light fastness (e.g., below Grade 4 on the Blue Wool Scale)?

A: If you are experiencing poor light fastness, consider the following troubleshooting steps:

  • Incorporate UV Absorbers: The most effective method is to apply a UV absorber. These compounds function by absorbing harmful UV radiation and dissipating it as heat, thus protecting the dye molecules.[7] Benzotriazole-type UV absorbers are commonly used for polyester.[1][4] They can be applied during the dyeing process or as a post-treatment.[7]

  • Optimize the Dyeing Process: Ensure the dyeing process is optimized for maximum dye penetration and fixation. This includes controlling temperature (typically around 130-135°C for polyester), time, and pH to ensure dye molecules are well-bonded within the fiber structure.[2][7]

  • Implement an After-Treatment: Applying a cationic or silicone-based fixing agent after dyeing can help improve both wash and light fastness by securing the dye more firmly to the fibers.[1][8]

  • Ensure Thorough Reduction Clearing: After dyeing, a reduction clearing process is crucial to remove any unfixed dye from the fabric surface.[9] Residual surface dye is a primary contributor to poor rubbing and light fastness.

Troubleshooting Guide: Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Light Fastness (Grade < 4) Inherent susceptibility of the azo dye structure to UV degradation.[1] Insufficient dye penetration into the fiber. Presence of unfixed dye on the fabric surface.Apply a UV absorber (e.g., benzotriazole (B28993) type) during dyeing or as a post-treatment.[1][10] Optimize dyeing temperature and time to improve dye diffusion.[7] Perform a thorough reduction clearing wash after dyeing to remove surface dye.[9]
Color Change or Fading in Patches Uneven dye application or aggregation of dye particles.[1] Inconsistent application of finishing agents.Use high-quality dispersing agents to ensure fine and uniform dye particles.[1] Ensure uniform padding or exhaustion during the application of UV absorbers or fixatives.
Reduced Light Fastness After Finishing Certain softeners or finishing agents can negatively affect light fastness.[6]Select finishing agents that are tested and confirmed not to impair the light fastness of disperse dyes.[5] Consider using a light fastness enhancer or UV absorber in the final finishing bath.[6]

Experimental Protocols

Protocol 1: Application of UV Absorber During Dyeing (Exhaust Method)
  • Scour Fabric: Prepare the polyester fabric by scouring to remove any impurities.

  • Prepare Dyebath: Set up a high-temperature, high-pressure dyeing machine. Prepare the dyebath with water, a dispersing agent, and a pH buffer to maintain a pH of 4.5-5.5.

  • Add Chemicals:

    • Disperse this compound dye and add to the bath.

    • Add a benzotriazole-based UV absorber (e.g., 1-3% on mass of fiber, omf).[7]

  • Dyeing Cycle:

    • Enter the fabric and circulate for 10 minutes at 60°C.

    • Raise the temperature to 135°C at a rate of 1-2°C/minute.[7]

    • Hold at 135°C for 40-60 minutes.[7]

    • Cool down to 70°C.

  • Post-Dyeing Treatment:

    • Rinse the fabric.

    • Perform a reduction clearing wash (e.g., with sodium hydrosulfite and caustic soda) to remove surface dye.

    • Rinse thoroughly and neutralize.

    • Dry the fabric.

Protocol 2: Light Fastness Testing (ISO 105-B02)
  • Specimen Preparation: Cut a specimen of the dyed fabric. Mount it in a frame, partially covering it with an opaque mask.

  • Reference Standards: Prepare a set of Blue Wool standards (Grades 1-8) and mount them similarly.

  • Exposure: Place the specimen and the Blue Wool standards in a Xenon Arc Lamp Weathering Tester. Expose them to the artificial light source under controlled conditions of humidity and temperature as specified in the ISO 105-B02 standard.

  • Assessment: Periodically inspect the fading of the specimen against the fading of the Blue Wool standards.

  • Rating: The light fastness grade is the number of the Blue Wool standard that shows a similar change in color (fading) as the test specimen.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_dyeing 2. Dyeing & Treatment cluster_post 3. Post-Treatment cluster_eval 4. Evaluation A Scour Polyester Fabric B Prepare Dyebath (Water, Dispersant, Buffer) A->B C Add this compound B->C E High-Temp Dyeing (135°C, 40-60 min) C->E D Add UV Absorber (e.g., Benzotriazole) D->E F Reduction Clearing E->F G Rinse & Dry F->G I Light Fastness Test (ISO 105-B02) G->I H Optional: Apply Cationic Fixative H->G G cluster_system Fiber-Dye System Dye This compound (Azo Structure) Fading Photodegradation (Fading) Dye->Fading Leads to UV_Absorber UV Absorber (e.g., Benzotriazole) UV_Absorber->Dye Protects Heat Harmless Heat UV_Absorber->Heat Dissipated as UV_Light Incident UV Light UV_Light->Dye Attacks Dye UV_Light->UV_Absorber Absorbed

References

Troubleshooting uneven dyeing with Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with Disperse Red 153.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a medium-energy, non-ionic azo dye suitable for dyeing hydrophobic fibers like polyester (B1180765), acetate, and their blends.[1][2][3][4][5][6][7] It is typically applied using high-temperature, high-pressure (HTHP) or hot melt dyeing methods.[1][3] It is known for its bright red shade and good overall fastness properties.[1][5]

Table 1: General Properties of this compound

PropertyDescription
C.I. Name This compound
CAS No. 78564-87-1[4][6][7]
Molecular Formula C18H15Cl2N5S[6]
Dye Class Azo Dye[2][4][6][7]
Energy Level Medium Energy[1]
Solubility Soluble in acetone, chloroform, and dimethylformamide (DMF).[1][4][5] Insoluble or has very low solubility in water.[8][9]
Primary Substrates Polyester, Acetate Fiber, Nylon, Polyester-Cotton Blends.[1][3][5]
Application Method High-Temperature High-Pressure (HTHP) Dyeing, Hot Melt Dyeing.[1]

Q2: What are the primary causes of uneven dyeing with disperse dyes?

Uneven dyeing, a common defect in textile finishing, results from the unstable distribution of dye, leading to inconsistent shades, streaks, or blotches.[10] The primary causes can be categorized as follows:

  • Improper Dye Dispersion: Since disperse dyes are sparingly soluble in water, they can aggregate into larger particles if not properly dispersed, leading to color spots and unevenness.[11][12][13]

  • Incorrect Temperature Control: A rapid or inconsistent temperature rise can cause the dye to rush onto the fiber surface, preventing even distribution and migration (leveling).[10][12][14]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath (pH 4.5-5.5).[8][15][16][17][18] Significant deviations can affect the dye's stability, solubility, and uptake rate, leading to shade variations.[10][12][18]

  • Poor Substrate Preparation: Residual oils, sizing agents, or other impurities on the fiber can hinder uniform dye penetration and absorption.[12][14][19][20]

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical for maintaining a stable dye dispersion and ensuring even dye distribution.[11][12][14][21]

Q3: How do dispersing and leveling agents contribute to even dyeing?

Dispersing and leveling agents are essential auxiliaries in disperse dyeing.

  • Dispersing Agents: These are surfactants that prevent dye particles from agglomerating in the dyebath.[11][21][22] They work by reducing the surface tension between the dye particles and water, ensuring the dye remains as fine, stable, and uniform particles, which is crucial for preventing spots and achieving consistent color.[11][21][23]

  • Leveling Agents: These agents promote even dye uptake and distribution across the fiber.[9][24][25] They achieve this through two primary mechanisms:

    • Slow Dyeing (Retardation): They temporarily form a complex with the dye molecules, slowing down their initial rush onto the fiber, allowing more time for even distribution.[9][24][25]

    • Migration: They help to redisperse dye from areas of high concentration and transfer it to areas of lower concentration, correcting initial unevenness, especially during the high-temperature phase of dyeing.[9][14][25]

Troubleshooting Guide for Uneven Dyeing

This guide addresses specific dyeing defects in a question-and-answer format.

Q4: My dyed material has color specks and spots. What is the cause and how can I fix it?

Probable Cause: This issue is most often caused by the agglomeration (clumping) of dye particles in the dyebath.[12][13] This can result from insufficient dispersing agent, poor quality dye, or incorrect dyebath preparation.[12] Undissolved particles deposit on the fiber surface, creating concentrated spots of color.[20]

Recommended Actions:

  • Ensure Proper Dispersion: Prepare a paste of the dye powder with a small amount of dispersing agent and cold water before adding it to the main dyebath.[8] This breaks down clumps effectively.

  • Verify Dispersing Agent: Check that the correct amount of a suitable high-temperature dispersing agent is used. Lignin or naphthalene (B1677914) sulfonate-based dispersants are common choices.[11][23]

  • Check Water Quality: Hard water containing metallic ions can cause dye precipitation.[20] Use of a sequestering agent may be necessary if water hardness is an issue.

  • Filter the Dye Solution: If the problem persists, consider filtering the prepared dye dispersion before adding it to the dyebath.

cluster_prep Dyebath Preparation cluster_result Result A This compound (Powder) C Make Homogeneous Paste A->C B Dispersing Agent + Cold Water B->C D Add Paste to Dye Bath C->D No Filter E Filter (Optional) C->E F Agglomerated Dye (Color Spots) D->F Insufficient Dispersing Agent G Stable Dispersion (Even Dyeing) D->G Sufficient Dispersing Agent E->D

Caption: Workflow for preventing dye agglomeration.

Q5: The color on my substrate is streaky and patchy. What went wrong?

Probable Cause: Streaky or patchy dyeing typically indicates poor dye migration and leveling.[12] This often happens when the temperature of the dyebath is increased too quickly, especially in the critical range of 80°C to 130°C.[10][12] The dye absorbs rapidly onto the outer surface of the material without having time to penetrate and distribute evenly.

Recommended Actions:

  • Control Heating Rate: Employ a slower, controlled rate of temperature rise, typically 1-2°C per minute.[12] This allows the dye to absorb more gradually.

  • Use a Leveling Agent: Incorporate a high-temperature leveling agent into the dyebath formulation. This will slow the initial dye uptake and promote migration at peak temperature, helping to even out the color.[9][12][24]

  • Ensure Adequate Agitation: Proper circulation of the dye liquor is essential for uniform contact between the dye and the substrate.[12][26] Ensure the dyeing machine's circulation system is functioning correctly and not overloaded.[20]

factors Key Factors for Dye Leveling temp Temperature Control - Slow heating rate (1-2°C/min) - Avoids rapid initial uptake factors->temp leveling Leveling Agent - Slows dye absorption - Promotes dye migration factors->leveling agitation Dyebath Circulation - Ensures uniform dye contact - Prevents localized concentration factors->agitation result Even Dyeing temp->result leveling->result agitation->result

Caption: Key factors influencing even dye distribution.

Q6: My final shade is too light and appears pale. How do I achieve a deeper shade?

Probable Cause: A pale shade indicates insufficient dye uptake. This can be due to several factors: the dyeing temperature not reaching the required level (typically 130°C for polyester), the pH being outside the optimal range, or an incorrect amount of dye being used.[12] Some disperse dyes can also undergo hydrolysis if the pH is too high, leading to color loss.[18][27]

Recommended Actions:

  • Verify Temperature: Ensure your equipment reaches and maintains the target temperature (e.g., 130°C) for the recommended duration (30-60 minutes).[12][14]

  • Check and Buffer pH: The dyebath pH should be maintained between 4.5 and 5.5 using an acetic acid/acetate buffer system.[8][15][16]

  • Confirm Dye Concentration: Double-check calculations for the amount of dye based on the weight of the goods (o.w.g).

  • Perform Reduction Clearing: Unfixed dye on the surface can make the initial shade appear correct, but it will be washed off, revealing a paler shade. A proper after-treatment ensures the final color is from the fixed dye.[12][28]

Table 2: Troubleshooting Summary for Uneven Dyeing

Observed IssueProbable Cause(s)Recommended Action(s)
Color Specks / Spots Dye agglomeration; Poor dispersion.[12][13]Improve initial dye paste preparation; Use adequate high-temperature dispersing agent; Check water quality.
Streaks / Patchiness Rapid heating; Poor dye migration.[10][12]Reduce heating rate to 1-2°C/min; Add a high-temperature leveling agent; Ensure good dyebath circulation.[12]
Shade Inconsistency Variation in dyeing parameters (temp, pH, time).[12]Strictly control and document all dyeing parameters for every batch.
Pale Shade Incorrect temperature or pH; Insufficient dye.[12]Verify temperature reaches 130°C; Maintain pH at 4.5-5.5; Re-check dye calculations.[12]
Poor Wash Fastness Unfixed dye remaining on the fiber surface.[28]Perform a thorough reduction clearing after dyeing to remove surface dye.[12][28]

Experimental Protocols

Protocol 1: High-Temperature, High-Pressure (HTHP) Exhaust Dyeing of Polyester

This protocol provides a general procedure for dyeing polyester with this compound. Concentrations may need optimization based on specific equipment and desired shade depth.

  • Substrate Preparation: Scour the polyester substrate thoroughly to remove any impurities, oils, or sizing agents.[12][14] Rinse well and dry.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 10:1 to 20:1).

    • Add a dispersing agent (e.g., 1 g/L).[8]

    • Add a leveling agent if required.

    • Adjust the pH to 4.5-5.5 using an acetic acid buffer.[8][15][16]

    • Separately, prepare a paste of this compound (e.g., 1-3% on weight of fiber) with a small amount of dispersing agent and water.[8] Add this dispersion to the dyebath.

  • Dyeing Cycle:

    • Add the substrate to the dyebath at approximately 60°C.[8]

    • Run for 15 minutes to ensure even wetting.

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[12]

    • Hold at 130°C for 30-60 minutes, depending on the target shade.

    • Cool the dyebath to 60-70°C before draining.[8]

  • Rinsing: Rinse the dyed substrate with hot water.

Caption: HTHP exhaust dyeing workflow for this compound.

Protocol 2: Post-Dyeing Reduction Clearing

This step is crucial for removing unfixed surface dye, thereby improving wash fastness and preventing color bleeding.[8][12][28]

  • Prepare Clearing Bath: After rinsing the dyed material, prepare a fresh bath at a 10:1 to 20:1 liquor ratio.

  • Add Chemicals:

    • Sodium Hydrosulfite: 1-2 g/L[12]

    • Caustic Soda (NaOH): 1-2 g/L

  • Treatment:

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[12]

  • Rinsing and Neutralization:

    • Rinse thoroughly, first with hot water and then with cold water, to remove all residual chemicals.

    • Neutralize with a weak solution of acetic acid if necessary.

  • Drying: Dry the final fabric.

References

Technical Support Center: Optimization of Supercritical CO2 Dyeing for Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of supercritical CO2 dyeing parameters for Disperse Red 153.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Low Color Strength (K/S Value) Insufficient dye solubility.Increase the dyeing pressure. Higher pressure enhances the density of the supercritical CO2, which in turn improves the solubility of the disperse dye.[1][2]
Suboptimal dyeing temperature.Optimize the dyeing temperature. For polyester (B1180765), the color strength generally increases with temperature in the range of 80°C to 140°C.[3][4]
Short dyeing time.Extend the dyeing duration. Longer exposure to the supercritical fluid allows for greater dye penetration into the fiber.[2][3]
Presence of auxiliaries in commercial dye.Use crude this compound if possible, as commercial dyes may contain dispersants and other agents that hinder the dyeing process in supercritical CO2.[1][3]
Uneven Dyeing Poor dye distribution.Ensure proper circulation of the supercritical CO2 fluid within the dyeing vessel.
Inadequate fabric preparation.Make sure the fabric is clean and free from any impurities that might resist dye uptake.
Poor Color Fastness Insufficient dye fixation.After the dyeing process, ensure a proper cleaning step to remove any residual dye from the fiber surface. Rinsing with acetone (B3395972) has been suggested for this purpose.[5]
Inappropriate dyeing conditions.Verify that the temperature and pressure are within the optimal range to ensure the dye properly diffuses into and is retained by the fiber matrix.
Inconsistent Results Between Batches Variation in experimental parameters.Strictly control and monitor the temperature, pressure, and dyeing time for each experiment to ensure reproducibility.
Fluctuations in CO2 density.Maintain a stable pressure and temperature throughout the dyeing process to keep the CO2 density and its solvent power consistent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for supercritical CO2 dyeing of polyester with this compound?

A1: Based on experimental data, typical starting parameters are a temperature range of 80–140°C, a pressure range of 17–29 MPa, and a dyeing time of 20–80 minutes.[4] The optimal conditions will depend on the specific equipment and substrate.

Q2: How do temperature and pressure affect the dyeing process with this compound?

A2: Both temperature and pressure are critical parameters. Increasing the pressure generally leads to a higher color strength (K/S value) because it increases the density of the supercritical CO2 and thus the solubility of the dye.[1][2] Increasing the temperature also tends to improve the dyeing effect by enhancing dye diffusion into the polymer fibers.[1][2][3]

Q3: Why is the color yield sometimes better with crude dye compared to commercial this compound?

A3: Commercial disperse dyes often contain auxiliaries like dispersants and wetting agents.[1][3] While beneficial in aqueous dyeing, these additives can have a negative impact in supercritical CO2 dyeing, where the dye dissolves directly into the fluid.[1][3] The crude form of the dye, without these additives, can lead to better solubility and mass transfer in the supercritical medium.[1][3]

Q4: What is the role of CO2 in the dyeing process?

A4: In its supercritical state (above 31.1°C and 7.38 MPa), carbon dioxide acts as a solvent that can dissolve the non-polar this compound dye.[6][7] Its gas-like properties allow it to easily penetrate the fiber, and its liquid-like density enables it to carry the dye into the polymer matrix.[7][8]

Q5: Is a post-dyeing cleaning step necessary?

A5: Yes, a post-dyeing cleaning step is recommended to remove any residual dye that has not been fixed within the fiber. This step is crucial for achieving good color fastness. Rinsing with a solvent like acetone can be effective.[5]

Experimental Data Summary

The following tables summarize the quantitative data on the effect of different parameters on the color strength (K/S) of polyester dyed with this compound in supercritical CO2.

Table 1: Effect of Dyeing Temperature on Color Strength (K/S)

Temperature (°C)Pressure (MPa)Time (min)Resulting K/S Value
802560Increases with temperature
1002560Continues to increase
1202560Further increase observed
1402560Approaches optimal value
Note: Specific K/S values vary across different studies, but the general trend shows an increase with temperature in this range.[3][4]

Table 2: Effect of Dyeing Pressure on Color Strength (K/S)

Temperature (°C)Pressure (MPa)Time (min)Resulting K/S Value
1201760Increases with pressure
1202160Continues to increase
1202560Further increase observed
1202960Approaches optimal value
Note: The K/S value generally increases as the pressure rises, enhancing dye solubility.[1][4]

Table 3: Effect of Dyeing Time on Color Strength (K/S)

Temperature (°C)Pressure (MPa)Time (min)Resulting K/S Value
1202520Increases with time
1202540Continues to increase
1202560Further increase observed
1202580Approaches equilibrium
Note: Longer dyeing times generally result in higher color strength, up to a point of equilibrium.[2][4]

Experimental Protocols

General Supercritical CO2 Dyeing Protocol for this compound on Polyester Fabric:

  • Fabric Preparation: The polyester fabric sample is cleaned to remove any impurities and then dried.

  • Dye Loading: The required amount of this compound dye is placed at the bottom of the high-pressure dyeing vessel.

  • Fabric Placement: The prepared fabric sample is wrapped around a perforated holder and placed inside the vessel.

  • System Sealing and Purging: The dyeing vessel is securely sealed. Gaseous CO2 is introduced to purge the air from the system.

  • Heating and Pressurization: The vessel is heated to the desired dyeing temperature (e.g., 120°C). Liquid CO2 is then pumped into the vessel until the desired pressure (e.g., 25 MPa) is reached, bringing the CO2 to its supercritical state.

  • Dyeing: The dyeing process is carried out for the specified duration (e.g., 60 minutes) with continuous stirring or circulation of the supercritical fluid to ensure even dye distribution.

  • Depressurization and CO2 Recovery: After dyeing, the pressure is gradually released. The CO2 returns to its gaseous state and can be recycled. The dissolved dye precipitates out of the gas.

  • Sample Removal and Cleaning: The dyed fabric is removed from the vessel. A post-cleaning step, such as rinsing with acetone, is performed to remove any unfixed dye from the surface.[5]

  • Analysis: The color strength (K/S) of the dyed sample is measured using a spectrophotometer to evaluate the dyeing performance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Processing cluster_analysis Analysis prep_fabric Fabric Preparation load_dye Dye Loading prep_fabric->load_dye seal_purge Seal & Purge System load_dye->seal_purge heat_pressurize Heat & Pressurize to Supercritical State seal_purge->heat_pressurize dyeing Dyeing heat_pressurize->dyeing depressurize Depressurize & Recover CO2 dyeing->depressurize remove_clean Remove & Clean Fabric depressurize->remove_clean analysis Measure Color Strength (K/S) remove_clean->analysis

Caption: Supercritical CO2 Dyeing Experimental Workflow.

parameter_relationship cluster_params Adjustable Parameters cluster_effects Intermediate Effects cluster_outcome Dyeing Outcome temp Temperature solubility Dye Solubility temp->solubility influences diffusion Dye Diffusion temp->diffusion increases pressure Pressure pressure->solubility increases time Time time->diffusion allows for more ks_value Color Strength (K/S) solubility->ks_value directly affects diffusion->ks_value directly affects

Caption: Relationship between Dyeing Parameters and Outcome.

References

Stability of Disperse Red 153 in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 153. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is a disperse dye with low water solubility (87 μg/L at 20°C).[1] It is soluble in several organic solvents. For laboratory-scale experiments, the following solvents are commonly used:

  • Acetone[2][3][4]

  • Chloroform[2][3][4]

  • Dimethylformamide (DMF)[2][3][4]

When dissolved in these solvents, this compound typically forms a bright red solution.[2][3][4]

Q2: What is the general stability of this compound?

Q3: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not detailed in the available literature, azo dyes, in general, can degrade through the reductive cleavage of the azo bond (-N=N-). This process can lead to the formation of aromatic amines. Thermal degradation of azo dyes can also result in the loss of the azo group as nitrogen gas and the formation of aromatic free radicals.[6] The presence of functional groups and substituents on the aromatic rings will influence the specific degradation products.

Troubleshooting Guide

Issue 1: The color of my this compound solution is fading or changing over time.

  • Possible Cause 1: Photodegradation. Azo dyes can be susceptible to degradation upon exposure to light, particularly UV radiation.

    • Troubleshooting Tip: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Store solutions in the dark when not in use.

  • Possible Cause 2: Thermal Degradation. Although generally thermally stable, prolonged exposure to high temperatures in certain solvents could lead to degradation.

    • Troubleshooting Tip: Store stock solutions at room temperature or refrigerated, if solubility permits. Avoid unnecessary heating of the solution.

  • Possible Cause 3: Chemical Incompatibility. The solvent or other components in your experimental system may be reacting with the dye.

    • Troubleshooting Tip: Ensure the purity of your solvent. If working with a mixture, consider potential interactions between the components. Run a control experiment with the dye in the pure solvent to assess its stability.

Issue 2: I am observing precipitation or crystallization in my this compound solution.

  • Possible Cause 1: Low Solubility. The concentration of the dye may be exceeding its solubility limit in the chosen solvent.

    • Troubleshooting Tip: Refer to the solubility data. You may need to use a different solvent in which the dye is more soluble or work with a more dilute solution. Gentle warming and sonication may help in initial dissolution but be cautious of potential degradation at elevated temperatures.

  • Possible Cause 2: Solvent Evaporation. Over time, solvent evaporation can increase the concentration of the dye, leading to precipitation.

    • Troubleshooting Tip: Ensure your containers are well-sealed to prevent solvent loss, especially for volatile solvents like acetone.

  • Possible Cause 3: Temperature Effects. Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling.

    • Troubleshooting Tip: If you need to heat the solution for dissolution, check for stability upon cooling to your experimental temperature.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityAppearanceReference(s)
AcetoneSolubleBright Red[2][3][4]
ChloroformSolubleBright Red[2][3][4]
Dimethylformamide (DMF)SolubleBright Red[2][3][4]
Water87 μg/L at 20°C-[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent System

This protocol outlines a general approach for conducting a forced degradation study to evaluate the stability of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the dye in the chosen solvent (e.g., acetone, chloroform, DMF) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Stress Conditions:

    • Photostability: Transfer an aliquot of the stock solution to a clear glass vial and another to an amber vial (as a control). Expose the clear vial to a light source (e.g., a UV lamp or a sunny windowsill) for a defined period. Keep the amber vial in the dark at the same temperature.

    • Thermal Stability: Transfer aliquots of the stock solution into separate vials. Place the vials in controlled temperature environments (e.g., 40°C, 60°C, and a control at room temperature) for a defined period.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

    • Dilute the sample with the appropriate solvent to a concentration suitable for analysis.

    • Analyze the samples using a suitable analytical method to determine the concentration of the remaining this compound.

  • Analytical Methods:

    • UV-Vis Spectrophotometry: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of this compound. A decrease in absorbance over time indicates degradation.

    • High-Performance Liquid Chromatography (HPLC): Use an HPLC method to separate this compound from its potential degradation products. The peak area of the dye can be used to quantify its concentration. A decrease in the peak area of the parent dye and the appearance of new peaks would indicate degradation. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common starting point for azo dye analysis.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each stress condition.

    • Determine the degradation rate and, if possible, the half-life of the dye under each condition.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Stock Solution of this compound photostability Photostability Testing (Light vs. Dark Control) prep_solution->photostability thermal_stability Thermal Stability Testing (Elevated Temp vs. RT Control) prep_solution->thermal_stability sampling Sample at Time Intervals photostability->sampling thermal_stability->sampling analysis Analyze by HPLC / UV-Vis sampling->analysis data_analysis Plot Concentration vs. Time analysis->data_analysis conclusion Determine Degradation Rate and Half-life data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide cluster_color Color Change / Fading cluster_precipitate Precipitation start Unexpected Experimental Outcome (e.g., color change, precipitation) check_light Is the solution exposed to light? start->check_light check_conc Is the concentration too high? start->check_conc protect_light Action: Protect from light (amber vials, store in dark) check_light->protect_light Yes check_temp Is the solution at high temperature? check_light->check_temp No control_temp Action: Store at a lower temperature check_temp->control_temp Yes dilute Action: Use a more dilute solution or a better solvent check_conc->dilute Yes check_evap Is solvent evaporation possible? check_conc->check_evap No seal Action: Ensure container is well-sealed check_evap->seal Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Reducing the Environmental Impact of Disperse Red 153 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 153 dyeing processes. The focus is on minimizing the environmental footprint of these operations through optimized protocols and alternative technologies.

Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns associated with conventional this compound dyeing?

A1: The primary environmental issues stem from the dyeing effluent, which can contain residual dyes, auxiliary chemicals, and high chemical oxygen demand (COD).[1][2][3] Disperse dyes, including this compound, are characterized by their low water solubility and resistance to biodegradation, leading to persistent color in wastewater and potential toxicity to aquatic life.[3][4][5] The high temperatures and pressures required for conventional polyester (B1180765) dyeing also contribute to a significant energy footprint.[6][7]

Q2: How can I improve the efficiency of my current dyeing process to reduce waste?

A2: Optimizing dyeing parameters is crucial. This includes ensuring proper dye dispersion to avoid agglomeration, which can lead to dye spots and reduced dye uptake.[8][9][10] Controlling the heating rate and ensuring adequate preservation time can prevent uneven dyeing.[8][11] Additionally, using the correct amount of dispersing agents and avoiding overloading the dyeing machine can enhance efficiency.[8]

Q3: What are some greener, alternative dyeing technologies for this compound?

A3: Two promising eco-friendly alternatives to conventional aqueous dyeing are ultrasonic-assisted dyeing and supercritical carbon dioxide (scCO₂) dyeing.

  • Ultrasonic-assisted dyeing utilizes high-frequency sound waves to enhance dye dispersion, diffusion, and penetration into the fiber.[6][12][13] This technology can lead to significant energy savings by allowing for dyeing at lower temperatures and reducing processing times.[6][7][14]

  • Supercritical CO₂ dyeing uses pressurized carbon dioxide in a supercritical state as a solvent for the dye.[15][16][17] This waterless dyeing method eliminates wastewater effluent and the need for auxiliary chemicals like dispersants.[15][17] The CO₂ can be recycled in a closed-loop system, further minimizing the environmental impact.[17]

Q4: Are there effective methods for treating wastewater from this compound dyeing?

A4: Yes, several methods can be employed to treat effluent containing azo dyes like this compound. These can be broadly categorized as physicochemical and biological treatments.

  • Physicochemical methods include adsorption on materials like activated carbon, coagulation-flocculation, and advanced oxidation processes (AOPs) such as ozonation and Fenton processes.[18][19][20][21] These methods can be effective in color removal but may be costly and can generate secondary waste streams (sludge).[1][18]

  • Biological treatment utilizes microorganisms, such as bacteria and fungi, to break down the dye molecules.[1][18][22][23] Sequential microaerophilic/aerobic processes have shown high efficiency in decolorizing and detoxifying azo dye wastewater.[23]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Uneven Dyeing / Color Variation - Rapid heating rate- Insufficient dyeing time- Poor dye dispersion- Incorrect leveling agent selection- Control heating rate (e.g., 0.5-1.5°C/min).[11]- Ensure adequate holding time at dyeing temperature (e.g., 40-60 min).[11]- Use an effective dispersing agent to prevent dye agglomeration.[9]- Select a leveling agent with good migration properties.[11]
Dye Spots / Stains - Dye agglomeration due to poor dispersion- Residual oils or impurities on the fabric- Incompatibility of chemicals in the dye bath- Defoamer instability- Ensure thorough pre-mixing and dispersion of the dye.[9]- Properly pre-treat the fabric to remove any residual oils.[10]- Check the compatibility of all auxiliary chemicals before use.[10]- Use a stable, pre-diluted defoamer.[10]
Poor Color Fastness - Unfixed dye on the fiber surface- Dye recrystallization upon cooling- Perform a thorough after-clearing process (reduction clearing) to remove surface dye.- Control the cooling rate to minimize dye recrystallization.[24]
Foaming - High turbulence in jet dyeing machines- Use of certain auxiliary chemicals- Use a suitable, stable anti-foaming agent.[8]- Optimize machine parameters to reduce turbulence where possible.
Oligomer Formation - Low molecular weight polymers leaching from polyester at high temperatures- Use an oligomer-dispersing agent.- Clean dyeing machinery regularly to prevent oligomer buildup.[8]

Quantitative Data Summary

Table 1: Comparison of Dyeing Technologies for Polyester

ParameterConventional DyeingUltrasonic-Assisted DyeingSupercritical CO₂ Dyeing
Dyeing Medium WaterWaterSupercritical CO₂
Process Chemicals Dispersants, levelers, etc.Reduced need for auxiliaries[12]No process chemicals needed[17]
Water Consumption HighHighNone[17]
Wastewater Generation HighHighNone[17]
Energy Consumption High (high temperatures)Lower (reduced temp. & time)[6][7]Lower (dry process)[17]
Dye Uptake StandardIncreased[13]Over 98%[17]

Table 2: Supercritical CO₂ Dyeing Parameters for this compound

ParameterValue RangeReference
Temperature 80 - 140 °C[16]
Pressure 17 - 29 MPa[16]
Dyeing Time 20 - 120 min[16][25]
Optimal Dye Concentration ~4% (on weight of fiber)[16][26]

Table 3: Effluent Treatment Efficiency for Azo Dyes

Treatment MethodTarget PollutantRemoval EfficiencyReference
Potassium Ferrate (Oxidation-Coagulation) Orange II azo dyeNearly 100%[27]
Bacterial Consortium (Sequential Microaerophilic/Aerobic) Disperse Red 7898-99% decolorization[23]
Adsorption (Iraqi Dates Palm Seeds Activated Carbon) Disperse Blue Dye66.47%[21]
Anaerobic Sludge Blanket Reactor Acid Dyes80-90%[28]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Dyeing of Polyester with this compound
  • Preparation:

    • Prepare a dye bath containing this compound, a dispersing agent, and a pH buffer (typically acidic).

    • Introduce the polyester fabric into the dye bath.

  • Ultrasonication:

    • Immerse an ultrasonic probe or place the dyeing vessel in an ultrasonic bath.

    • Apply ultrasonic energy (e.g., 20 kHz) to the dye bath. The cavitation and micro-streaming will enhance dye dispersion and penetration.[13]

  • Dyeing Cycle:

    • Heat the dye bath to a lower-than-conventional temperature (e.g., 80-100°C).[6]

    • Maintain the temperature for a reduced dyeing time (e.g., 30-60 minutes).[7]

  • Post-Treatment:

    • Cool the dye bath.

    • Rinse the fabric to remove any loose dye.

    • Perform a reduction clearing to improve fastness properties.

    • Dry the fabric.

Protocol 2: Supercritical Carbon Dioxide (scCO₂) Dyeing of Polyester with this compound
  • Preparation:

    • Place the polyester fabric and the pure this compound dye powder into a high-pressure dyeing vessel. No water or auxiliary chemicals are needed.[16][17]

  • Pressurization and Heating:

    • Seal the vessel and introduce liquid CO₂.

    • Increase the temperature and pressure to bring the CO₂ to a supercritical state (e.g., 120°C and 25 MPa).[16] In this state, CO₂ acts as a solvent for the disperse dye.[17]

  • Dyeing Cycle:

    • Circulate the supercritical CO₂ fluid through the fabric for a specified time (e.g., 60 minutes).[25] The dye dissolves in the scCO₂ and diffuses into the polyester fibers.

  • Depressurization and CO₂ Recycling:

    • Reduce the pressure, causing the CO₂ to return to a gaseous state and the dye to precipitate out of the solution (any undyed powder remains in the vessel).

    • The gaseous CO₂ is collected, purified, and recycled for the next dyeing cycle.[17]

  • Finishing:

    • Remove the dry, dyed fabric from the vessel. No rinsing or drying is required.

Protocol 3: Biological Treatment of this compound Effluent
  • Microorganism Culture:

    • Cultivate a bacterial consortium known for azo dye degradation (e.g., Providencia rettgeri and Pseudomonas sp.) in a suitable nutrient broth.[23]

  • Microaerophilic (Anoxic) Stage:

    • Introduce the dye effluent into a bioreactor containing the bacterial consortium.

    • Maintain microaerophilic (low oxygen) conditions. In this stage, the azo bond (-N=N-) of the dye is reductively cleaved by enzymes like azoreductase, leading to decolorization.[23]

  • Aerobic Stage:

    • Transfer the decolorized effluent to a second bioreactor.

    • Aerate the effluent to create aerobic conditions.

    • The aromatic amines, which are byproducts of the first stage, are further degraded by the bacteria into less toxic compounds.[23]

  • Monitoring and Discharge:

    • Monitor parameters such as color removal (spectrophotometry), Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) to assess treatment efficiency.

    • Once the desired level of degradation is achieved, the treated water can be discharged.

Visualizations

G cluster_0 Conventional Aqueous Dyeing Workflow cluster_1 Supercritical CO₂ Dyeing Workflow A 1. Prepare Dye Bath (Water, Dye, Auxiliaries) B 2. High-Temperature Dyeing (e.g., 130°C) A->B C 3. Rinsing & After-Clearing B->C D 4. Wastewater Treatment C->D E 5. Drying C->E G Effluent Discharge D->G F Dyed Fabric E->F H 1. Load Fabric & Pure Dye I 2. Pressurize & Heat CO₂ H->I J 3. Dyeing in scCO₂ I->J K 4. Depressurize & Recycle CO₂ J->K L Dry Dyed Fabric K->L M CO₂ to Recycle K->M

Caption: Comparison of conventional vs. scCO₂ dyeing workflows.

G start Problem: Uneven Dyeing q1 Is the heating rate controlled? start->q1 s1 Solution: Control heating rate (e.g., 1-1.5°C/min) q1->s1 No q2 Is dye dispersion adequate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Solution: Use high-quality dispersant and pre-mix thoroughly q2->s2 No q3 Is the leveling agent effective? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Solution: Select leveling agent with better migration properties q3->s3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting logic for uneven dyeing issues.

G cluster_0 Biological Wastewater Treatment Pathway A Azo Dye Effluent (e.g., this compound) B Microaerophilic Stage (Anoxic Bioreactor) A->B Azoreductase breaks -N=N- bond C Decolorized Effluent + Aromatic Amines B->C D Aerobic Stage (Aerated Bioreactor) C->D Oxidative enzymes degrade amines E Treated Water (Low COD, Low Toxicity) D->E

Caption: Signaling pathway for biological dye degradation.

References

Effect of auxiliaries on the performance of Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C.I. Disperse Red 153 in dyeing processes. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure optimal performance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, focusing on the role of auxiliaries in achieving desired outcomes.

Problem Potential Cause Recommended Solution
Uneven Dyeing (Shade Variation) Improper dispersion of the dye, incorrect leveling agent, or rapid initial dye uptake.Ensure the dye is well-dispersed by preparing a paste with a dispersing agent before adding it to the dyebath.[1] Utilize an appropriate leveling agent to control the dye strike rate.[2] Control the rate of temperature rise, especially in the critical range of 80-110°C, to ensure even dye absorption.
Poor Color Yield (Pale Shade) Insufficient dye concentration, improper pH, or ineffective carrier.Optimize the dye concentration based on the desired shade depth. Maintain the dyebath pH within the optimal range of 4.5-5.5 using an acetic acid buffer.[1] If dyeing at lower temperatures (around 100°C), incorporate a suitable carrier to improve dye uptake.[3]
Color Staining on Equipment Agglomeration of dye particles at high temperatures.Use a high-quality dispersing agent that is stable at high temperatures to prevent dye aggregation.[4] Regularly clean dyeing equipment to prevent the buildup of dye residues.
Poor Wash Fastness Presence of unfixed dye on the fiber surface.Perform a thorough reduction clearing after dyeing to remove loose dye particles. A typical recipe includes sodium hydrosulfite and sodium hydroxide (B78521).[5]
Shade Inconsistency Between Batches Variations in raw materials, water hardness, or process parameters.Use a sequestering agent to counteract the effects of hard water. Standardize all process parameters, including temperature, time, pH, and auxiliary concentrations, for all batches.
Speckled or Spotted Appearance Inadequate dispersion of the dye.Improve the initial dispersion of the dye by pasting it with a dispersing agent and a small amount of water before adding it to the dyebath. Filter the dye dispersion before adding it to the dyebath to remove any large particles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a dispersing agent in dyeing with this compound?

A dispersing agent is crucial for keeping the sparingly soluble this compound particles finely and uniformly distributed in the dyebath. This prevents agglomeration, which can lead to uneven dyeing and specking. An effective dispersing agent ensures a stable dispersion throughout the dyeing cycle, especially at high temperatures.[4][6]

Q2: When should I use a carrier, and what are its potential drawbacks?

A carrier is a chemical auxiliary that swells the polyester (B1180765) fibers, allowing for better dye penetration at lower temperatures (typically around 100°C).[3] This is useful when high-temperature dyeing equipment (capable of reaching 130°C) is not available. However, carriers can sometimes negatively impact the light fastness of the dye and may require a thorough after-treatment to completely remove them from the fabric.[3]

Q3: How does pH affect the performance of this compound?

The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the acidic range of 4.5 to 5.5.[1] This pH range ensures the stability of the dye and promotes optimal exhaustion onto the fiber. Deviations from this range can lead to poor color yield and inconsistent results.

Q4: What is reduction clearing, and why is it necessary?

Reduction clearing is a post-dyeing treatment that removes any unfixed disperse dye from the surface of the polyester fibers.[5] This step is essential for achieving good wash fastness and a brighter final shade. The process typically involves treating the dyed fabric with a solution of sodium hydrosulfite and an alkali.

Q5: Can I reuse the dyebath after dyeing with this compound?

While dyebath reuse is an important consideration for sustainability, it presents challenges with disperse dyes. The residual auxiliaries and a small amount of hydrolyzed dye can affect the shade and levelness of subsequent dyeings. Careful analysis of the residual bath and appropriate adjustments are necessary for successful reuse.

Experimental Protocols

Below are detailed methodologies for key experiments related to the application of this compound.

Experiment 1: High-Temperature Exhaust Dyeing of Polyester

This protocol outlines the standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing machine.

Materials and Reagents:

  • 100% Polyester fabric

  • C.I. This compound

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Leveling agent (e.g., a blend of fatty acid ethoxylates)

  • Acetic acid (to adjust pH)

  • Sodium acetate (B1210297) (buffer)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

Procedure:

  • Preparation of Dyebath:

    • Set the liquor-to-goods ratio (the ratio of the volume of the dyebath to the weight of the fabric) to 10:1.

    • Add a dispersing agent (1 g/L) and a leveling agent (1 g/L) to the water.

    • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate buffer.

  • Dye Dispersion:

    • Prepare a paste of the required amount of C.I. This compound (e.g., 2% on weight of fabric, owf) with an equal amount of dispersing agent and a small amount of cold water.

    • Stir until a smooth, lump-free paste is formed, then dilute with warm water (40-50°C).

  • Dyeing Cycle:

    • Immerse the polyester fabric in the blank dyebath (containing auxiliaries but no dye) at 60°C and run for 10 minutes to ensure even wetting.

    • Add the prepared dye dispersion to the dyebath.

    • Raise the temperature to 130°C at a rate of 1.5°C per minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C at a rate of 2°C per minute.

  • Reduction Clearing:

    • Drain the dyebath and rinse the fabric with hot water.

    • Prepare a new bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

    • Treat the fabric in this bath at 70-80°C for 20 minutes.

    • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the fabric in an oven or a suitable dryer.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_dyebath Prepare Dyebath (Auxiliaries + Water) wetting Fabric Wetting (60°C, 10 min) prep_dyebath->wetting prep_dye Prepare Dye Dispersion (Dye + Dispersing Agent) add_dye Add Dye Dispersion prep_dye->add_dye wetting->add_dye ramp_up Ramp to 130°C (1.5°C/min) add_dye->ramp_up hold Hold at 130°C (60 min) ramp_up->hold ramp_down Cool to 70°C (2°C/min) hold->ramp_down rinse1 Hot Rinse ramp_down->rinse1 red_clear Reduction Clearing (70-80°C, 20 min) rinse1->red_clear rinse2 Hot & Cold Rinse red_clear->rinse2 drying Drying rinse2->drying

High-Temperature Exhaust Dyeing Workflow

Experiment 2: Evaluating the Effect of Dispersing Agent Concentration

This experiment aims to determine the optimal concentration of a dispersing agent for dyeing polyester with this compound by measuring the color strength (K/S value).

Methodology:

  • Prepare a series of dyebaths as described in Experiment 1, but vary the concentration of the dispersing agent (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L, 2.0 g/L, and 2.5 g/L).

  • Keep all other parameters (dye concentration, leveling agent concentration, temperature profile, etc.) constant for all experiments.

  • Dye polyester fabric samples in each dyebath according to the procedure in Experiment 1.

  • After dyeing and post-treatment, measure the K/S value of each fabric sample using a spectrophotometer at the wavelength of maximum absorption for this compound.

  • Record and compare the K/S values to determine the concentration of dispersing agent that yields the highest color strength.

Illustrative Data Presentation:

Table 1: Illustrative Effect of Dispersing Agent Concentration on Color Strength (K/S) of this compound

Dispersing Agent Concentration (g/L)Color Strength (K/S)
0.512.5
1.014.2
1.515.1
2.015.0
2.514.8

Logical Relationship Diagram:

G cluster_input Input Variable cluster_process Process cluster_output Output Metric dispersing_agent Dispersing Agent Concentration dyeing_process High-Temperature Dyeing dispersing_agent->dyeing_process color_strength Color Strength (K/S Value) dyeing_process->color_strength

Evaluating Dispersing Agent Effect

Experiment 3: Comparative Study of Leveling Agents

This protocol is designed to compare the effectiveness of different types of leveling agents on the dyeing performance of this compound.

Methodology:

  • Select two or more leveling agents with different chemical compositions (e.g., Leveling Agent A: non-ionic; Leveling Agent B: anionic/non-ionic blend).

  • Prepare separate dyebaths for each leveling agent, keeping the concentration of the leveling agent constant (e.g., 1.0 g/L).

  • Maintain all other dyeing parameters as described in Experiment 1.

  • Dye polyester fabric samples in each dyebath.

  • Evaluate the performance of each leveling agent by:

    • Measuring the K/S values of the dyed samples.

    • Assessing the levelness of the dyeing visually and/or using a spectrophotometer to measure color differences across the fabric surface.

    • Conducting wash fastness tests (e.g., ISO 105-C06) on the dyed samples.

Illustrative Data Presentation:

The following table is an illustrative example.

Table 2: Illustrative Comparison of Leveling Agents on the Performance of this compound

Leveling AgentColor Strength (K/S)Visual Levelness Rating (1-5, 5=best)Wash Fastness (Staining on Cotton, Grade 1-5)
Agent A (Non-ionic)14.84.54
Agent B (Anionic/Non-ionic)15.24.04-5
No Leveling Agent15.52.54

Signaling Pathway Diagram (Conceptual):

G Dye This compound DyeUptake Controlled Dye Uptake Dye->DyeUptake Fiber Polyester Fiber LevelDyeing Level Dyeing Fiber->LevelDyeing LevelingAgent Leveling Agent LevelingAgent->DyeUptake regulates DyeUptake->Fiber

Role of Leveling Agent in Dyeing

References

Technical Support Center: Minimizing Thermomigration of Disperse Red 153 in Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the thermomigration of Disperse Red 153 in polyester (B1180765) dyeing.

FAQs and Troubleshooting Guides

Q1: What is thermomigration and why is it a problem with this compound on polyester?

A: Thermomigration is the movement of disperse dye molecules from the inside of the polyester fiber to its surface during post-dyeing heat treatments like drying, curing, or heat setting.[1][2] This phenomenon is particularly relevant for this compound, a medium-energy disperse dye, when subjected to temperatures typically above 150°C.[1] The consequences of thermomigration include:

  • Reduced Fastness: A significant decrease in wash, crocking (rubbing), and perspiration fastness as the dye on the surface is more easily removed.[1][2]

  • Shade Changes: The color of the dyed fabric can alter.[1]

  • Staining: The migrated dye can stain adjacent materials during processing or in the final garment.[1]

Q2: My polyester fabric dyed with this compound shows poor wash fastness after applying a finishing agent. How can I troubleshoot this?

A: This is a classic sign of thermomigration induced by the finishing agent. Finishing chemicals, especially softeners and surfactants, can act as a solvent for the dye at high temperatures, drawing it to the fiber surface.[1]

Troubleshooting Steps:

  • Evaluate the Finishing Agent:

    • Chemical Nature: Non-ionic and cationic surfactants and softeners tend to cause more significant thermomigration than anionic ones. Hydrophilic silicone softeners or self-emulsifying block silicone oils are often better choices.[1]

    • Concentration: Ensure you are not using an excessive concentration of the finishing agent.

  • Optimize the Curing/Drying Process:

    • Temperature: Lower the heat-setting or curing temperature. Thermomigration significantly increases at temperatures above 150°C. If possible, keep the temperature below this threshold while still achieving the desired finish.[1]

    • Time: Reduce the dwell time at high temperatures. Temperature has a more significant impact than time, but minimizing both can help.[2]

  • Improve the Pre-Finishing Process:

    • Reduction Clearing: Ensure a thorough reduction clearing step was performed after dyeing to remove all unfixed surface dye. An inadequate clearing process is a common cause of poor fastness.[2] You can check the effectiveness with a DMF test: a clear solution after briefly dipping the dyed fiber indicates a good clearing process.[3][4]

Q3: I am observing poor crockfastness (rubbing fastness) on my dyed polyester, especially after heat setting. What is the likely cause and solution?

A: Poor crockfastness after heat setting is a direct result of dye migration to the fiber surface. The abrasive action of the crockmeter test easily removes this surface dye.

Troubleshooting Steps:

  • Select Appropriate Dyes: For deep shades, ensure you are using a high-energy disperse dye with better sublimation and thermomigration resistance if this compound is not performing adequately.

  • Optimize Heat Setting Conditions: This is the most critical step. Aim for the lowest possible temperature and time that still provides dimensional stability to the fabric. Temperatures between 170°C and 180°C are often where thermomigration peaks.[2]

  • Choose Finishing Agents Carefully: Avoid finishing agents known to promote thermomigration. Conduct a pre-test by applying the finisher to a small sample and heat-setting it to assess the impact on crockfastness.

  • Consider Anti-Migration Agents: If the problem persists, consider using a specialized anti-migration agent in your finishing recipe.

Q4: Can the dyeing process itself influence the thermomigration of this compound?

A: Yes, the initial dyeing process plays a crucial role.

  • Dyeing Temperature and Time: Ensure the dyeing is carried out at the optimal temperature (typically around 130°C for polyester with disperse dyes) and for a sufficient duration to allow for proper diffusion and fixation of the dye within the fiber.[5] Incomplete dyeing can leave more mobile dye molecules that are prone to migrate.

  • Dye Concentration: Over-dyeing or using an excessive concentration of dye can lead to a large amount of unfixed dye on the fiber surface, which will readily migrate.

  • Auxiliaries: Ensure all dyeing auxiliaries, such as carriers and leveling agents, are thoroughly washed out before any subsequent heat treatments. Residual auxiliaries can contribute to thermomigration.

Data Presentation

Table 1: Fastness Properties of this compound on Polyester
Fastness TestTest MethodRating (1-5 Scale, 5 is best)
Light FastnessAATCC 16.36
Washing Fastness (Staining)AATCC 615
Washing Fastness (Fading)AATCC 615
Perspiration FastnessAATCC 155
Ironing FastnessAATCC 1334-5
Crockfastness (Dry)AATCC 84-5
Crockfastness (Wet)AATCC 84

Source: Based on typical performance data for this compound.[6][7]

Table 2: Illustrative Impact of Finishing Agents on Wash Fastness of this compound
Finishing AgentCuring TemperatureWash Fastness (Staining)
None180°C4-5
Cationic Softener180°C3
Non-ionic Softener180°C3-4
Anionic Softener180°C4
Hydrophilic Silicone Softener180°C4

Note: This data is illustrative and can vary based on the specific chemical, its concentration, and the fabric type.

Experimental Protocols

Protocol 1: Assessment of Thermomigration using AATCC Test Method 133 (Colorfastness to Heat: Hot Pressing)

This method is a reliable way to simulate the effect of heat treatment and assess the potential for thermomigration.

1. Purpose: To determine the resistance of the color of textiles to heat and to evaluate the staining of adjacent fabrics.

2. Materials:

  • Heating device (hot press) with controlled temperature and pressure.[8]
  • Dyed polyester specimen (e.g., 40 x 100 mm).
  • Undyed, bleached cotton fabric for staining assessment.[9]
  • Wool flannel padding.[9]
  • AATCC Gray Scale for Staining and Gray Scale for Color Change.[8]

3. Procedure (Dry Pressing):

  • Condition the dyed specimen in a standard atmosphere (21±1°C and 65±2% RH).[9]
  • Set the hot press to the desired temperature (e.g., 180°C ± 2°C).
  • Place the wool flannel padding on the lower plate of the press.
  • Place a piece of dry, undyed cotton cloth on top of the padding.[8]
  • Place the conditioned dyed specimen on the cotton cloth.
  • Close the press and apply a specified pressure for 15 seconds.[8]
  • Open the press and remove the specimen and the cotton cloth.

4. Evaluation:

  • Allow the samples to cool and condition for at least one hour.
  • Evaluate the change in color of the dyed specimen using the Gray Scale for Color Change by comparing the treated and untreated samples.[8]
  • Evaluate the degree of staining on the undyed cotton cloth using the Gray Scale for Staining.[8] A lower rating (e.g., 3 or below) indicates significant thermomigration.

Protocol 2: Simplified Migration Sensitivity Test

This is a quick in-house test to check for the risk of thermomigration.

1. Materials:

  • Heat press or lab oven.
  • Dyed polyester sample.
  • White, undyed cotton or polyester fabric.

2. Procedure:

  • Place the dyed sample on the heat press.
  • Place the white fabric on top of the dyed sample.
  • Heat at 180°C for 30 seconds.[10]
  • Remove and let cool.

3. Evaluation:

  • Visually inspect the white fabric for any color transfer. The presence of color indicates a high risk of thermomigration.[10]

Visualizations

Thermomigration_Mechanism cluster_fiber Polyester Fiber (Cross-section) cluster_environment External Environment core Fiber Core (Dye well-fixed) surface Fiber Surface core->surface 1. Dye molecules diffuse from core to surface dye_migrated Migrated Dye surface->dye_migrated 2. Dye dissolves in finishing agent film and accumulates on the surface heat High Temperature (>150°C) finishing_agent Finishing Agent (e.g., Softener) Troubleshooting_Workflow start Poor Fastness Observed (Wash/Crocking) check_heat Was a post-dyeing heat treatment applied? start->check_heat check_clearing Was reduction clearing adequate? check_heat->check_clearing Yes end_bad Re-evaluate dye selection for high-energy alternative check_heat->end_bad No check_finisher Review Finishing Process check_clearing->check_finisher Yes redo_clearing Improve reduction clearing process check_clearing->redo_clearing No optimize_temp Lower heat treatment temperature (<150°C) check_finisher->optimize_temp Optimize Temp change_finisher Select finisher with low migration potential (e.g., hydrophilic silicone) check_finisher->change_finisher Change Finisher end_good Problem Solved optimize_temp->end_good change_finisher->end_good redo_clearing->end_good

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Red 153 and Disperse Red 60 for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, objective comparison of the performance characteristics of two widely used disperse dyes, Disperse Red 153 and Disperse Red 60. The evaluation is based on key performance indicators critical for textile applications, including light, wash, and sublimation fastness. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications by providing supporting experimental data and methodologies.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is essential for interpreting their performance. This compound belongs to the single azo class of dyes, while Disperse Red 60 is an anthraquinone (B42736) dye.[1] These structural differences influence their application and fastness properties.

PropertyThis compoundDisperse Red 60
C.I. Name This compoundDisperse Red 60
CAS Number 78564-87-117418-58-5
Molecular Formula C₁₉H₁₇Cl₂N₅SC₂₀H₁₃NO₄
Molecular Weight 418.34 g/mol 331.32 g/mol
Appearance Deep red powderBright red powder
Solubility Soluble in acetone, chloroform, DMF.[1]Soluble in dichloromethane, with low water solubility.

Quantitative Performance Data

The following table summarizes the key fastness properties of this compound and Disperse Red 60 when applied to polyester (B1180765), a common synthetic fiber. The ratings are based on standardized testing protocols, with higher numbers indicating better performance. It is important to note that the data for each dye has been compiled from different sources utilizing distinct testing standards (AATCC and ISO). While indicative of their performance, a direct comparison should be made with caution.

Performance MetricThis compound (AATCC Standards)Disperse Red 60 (ISO Standards)
Light Fastness 66-7
Wash Fastness (Color Change) 54-5
Perspiration Fastness (Staining) 5Not Available
Sublimation Fastness (Staining) Not Available2-3

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Light Fastness (AATCC Test Method 16.3 / ISO 105-B02)

Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.

Apparatus: Xenon arc lamp apparatus, lightfastness standards (Blue Wool Scale), grey scale for assessing color change.

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).

  • The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.

Wash Fastness (AATCC Test Method 61 / ISO 105-C06)

Principle: This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus: Launder-Ometer or similar apparatus for agitated washing at a controlled temperature, multifiber adjacent fabric (containing strips of different common fibers), stainless steel balls, standard detergent, grey scales for assessing color change and staining.

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.

  • The composite sample is placed in a stainless steel container with a specified amount of water, standard detergent, and stainless steel balls (to simulate mechanical action).

  • The container is then agitated in the washing machine at a specified temperature and for a specific duration.

  • After washing, the sample is rinsed and dried.

  • The change in color of the dyed specimen is assessed using the grey scale for color change. The staining of each fiber in the multifiber adjacent fabric is assessed using the grey scale for staining.

Sublimation Fastness (ISO 105-P01)

Principle: This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated and then deposit on adjacent materials.[2]

Apparatus: A heat press or a suitable heating device capable of maintaining a constant temperature, undyed polyester fabric, grey scale for assessing staining.

Procedure:

  • A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.

  • The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).

  • After heating, the sample is removed and allowed to cool.

  • The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining.

Visualization of Dyeing Process and Selection Logic

To further clarify the processes involved in textile dyeing and dye selection, the following diagrams have been generated using Graphviz.

DyeingWorkflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring Rinsing1 Rinsing Scouring->Rinsing1 Drying1 Drying Rinsing1->Drying1 DyeBath Prepare Dye Bath (Dye, Dispersing Agent, Water) Drying1->DyeBath Dyeing High-Temperature Dyeing (e.g., 130°C) DyeBath->Dyeing Rinsing2 Rinsing Dyeing->Rinsing2 Reduction Reduction Clearing Rinsing2->Reduction Rinsing3 Rinsing Reduction->Rinsing3 Drying2 Final Drying Rinsing3->Drying2

A generalized workflow for dyeing polyester fabric with disperse dyes.

DyeSelection Start Define Application Requirements LightFastness High Light Fastness? Start->LightFastness WashFastness High Wash Fastness? LightFastness->WashFastness Yes FurtherEval Further Evaluation (Cost, Shade, etc.) LightFastness->FurtherEval No SublimationFastness High Sublimation Fastness? WashFastness->SublimationFastness Yes WashFastness->FurtherEval No Select153 Consider This compound SublimationFastness->Select153 No Select60 Consider Disperse Red 60 SublimationFastness->Select60 Yes Select153->FurtherEval Select60->FurtherEval

A logical decision-making process for selecting a disperse red dye.

References

Comparative Purity Analysis of Disperse Red 153 Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on evaluating the purity of Disperse Red 153 from different sources, including a comprehensive experimental protocol and comparative data.

In the realm of scientific research and development, particularly in fields utilizing textile dyes for applications ranging from biological staining to materials science, the purity of chemical reagents is paramount. This compound, an azo dye, is widely used for its vibrant color and affinity for synthetic fibers.[1][2][3] However, impurities arising from its synthesis can significantly impact experimental outcomes. This guide provides a comprehensive framework for the comparative purity analysis of this compound from various commercial suppliers using High-Performance Liquid Chromatography (HPLC).

The manufacturing process of this compound involves the diazotization of 5,6-Dichlorobenzo[d]thiazol-2-amine and its subsequent coupling with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1][4][5] This synthesis can lead to the presence of unreacted starting materials and other side-products, making robust analytical methods for purity assessment essential.

Comparative Analysis of this compound from Three Commercial Suppliers

To illustrate a comparative analysis, this guide presents hypothetical data from the evaluation of this compound samples obtained from three different fictional suppliers: Supplier A, Supplier B, and Supplier C. The analysis was conducted using a validated reverse-phase HPLC method detailed below.

Table 1: Comparative Purity of this compound from Different Suppliers

SupplierThis compound Purity (%)Impurity 1 (%) (5,6-Dichlorobenzo[d]thiazol-2-amine)Impurity 2 (%) (3-(Ethyl(m-tolyl)amino)propanenitrile)Other Impurities (%)
Supplier A99.50.20.10.2
Supplier B98.20.80.50.5
Supplier C99.8< 0.05< 0.050.15

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results indicate that Supplier C provides this compound with the highest purity, while the sample from Supplier B contains a notable amount of residual starting materials.

Experimental Workflow and Logical Analysis

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical framework for the comparative assessment.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of This compound prep2 Dissolve in 10 mL of Acetonitrile (B52724) prep1->prep2 prep3 Vortex and Sonicate prep2->prep3 prep4 Filter through 0.45 µm syringe filter prep3->prep4 hplc1 Inject 10 µL of sample solution prep4->hplc1 Prepared Sample hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV-Vis Detection at 520 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Purity (% Area) data1->data2 data3 Identify Impurities by Retention Time data1->data3

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_comparison cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs cluster_decision Decision input1 This compound from Supplier A analysis HPLC Purity Determination input1->analysis input2 This compound from Supplier B input2->analysis input3 This compound from Supplier C input3->analysis output1 Purity (%) analysis->output1 output2 Impurity Profile analysis->output2 decision Select Supplier with Highest Purity and Lowest Impurities output1->decision output2->decision

Caption: Logical framework for the comparative analysis of this compound.

Detailed Experimental Protocol: HPLC Purity Determination of this compound

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its potential impurities.

1. Materials and Reagents:

  • This compound samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 520 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

4. Standard and Sample Preparation:

  • Standard Solution (if available): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of each this compound sample and dissolve in 10 mL of acetonitrile.

  • Preparation Procedure:

    • Add the weighed dye to a 10 mL volumetric flask.

    • Add approximately 8 mL of acetonitrile and vortex for 1 minute.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure the system is clean.

  • Inject the standard solution (if available) to determine the retention time of the main peak.

  • Inject each sample solution in duplicate.

6. Data Analysis:

  • Integrate the peak areas of all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Identify potential impurities by comparing their retention times to those of known starting materials, if standards are available.

This comprehensive guide provides a robust methodology for the purity assessment of this compound, enabling researchers to make informed decisions when selecting reagents for their critical applications. The use of a standardized HPLC method ensures reliable and reproducible results, contributing to the overall quality and integrity of scientific research.

References

A Comparative Analysis of Dyeing Polyester with Disperse Red 153 Versus Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of Disperse Red 153 with other azo dyes for dyeing polyester (B1180765) fibers. It is intended for researchers and professionals in the textile and materials science fields, offering objective data and experimental protocols to inform dye selection and process optimization.

Introduction to Polyester Dyeing

Polyester, a synthetic fiber known for its durability and hydrophobicity, presents unique challenges in dyeing due to its highly crystalline structure and lack of reactive dye sites.[1] The most effective coloration method involves non-ionic disperse dyes, which can penetrate the fiber structure under high-temperature conditions.[1][2] A significant portion of disperse dyes, estimated at 85%, belong to the azo or anthraquinone (B42736) chemical classes.[3] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are widely used for their broad color range and good tinctorial strength.[4] This guide focuses on C.I. This compound, a single azo dye, and compares its performance characteristics to the broader category of naphthalene-based and other azo disperse dyes used for polyester.[5][6]

Performance Profile of C.I. This compound

This compound is a medium-temperature disperse dye that produces a bright, yellowish-red shade on polyester fibers.[6][7] It is recognized for its excellent color fastness and high affinity for synthetic fibers like polyester.[8] The dye is suitable for high-temperature, high-pressure dyeing methods and hot-melt dyeing applications.[7] It exhibits good overall dyeing performance and fastness properties, making it a reliable choice for achieving vibrant red colors.[6]

Comparison with Other Azo Dyes

The azo dye category is vast, with performance characteristics varying significantly based on molecular structure.[9] While this compound is a specific compound, "other azo dyes" encompass a wide range of hues and fastness profiles. Generally, azo disperse dyes are valued for producing brilliant colors and demonstrating good tinctorial strength on polyester.[4] However, their fastness properties, particularly to light and sublimation, can vary. For instance, the inclusion of certain substituents like electron-withdrawing groups can improve light fastness.[4] Naphthalene-based azo dyes have been synthesized and applied to polyester, showing appreciable depth of shade and excellent overall fastness properties.[5][10] The choice between this compound and another azo dye will depend on the specific shade, fastness requirements, and economic considerations of the application.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of this compound compared to other common azo disperse dyes on polyester fabric.

Performance MetricC.I. This compoundOther Azo Disperse Dyes (General)Source
Light Fastness 53-5[11][4]
Washing Fastness (Staining on PES) 4-5Moderate to Good (approx. 3-4)[11][12]
Washing Fastness (Staining on CO) 4-5Moderate to Good (approx. 3-4)[11][12]
Sublimation Fastness 4Good (Varies with molecular size)[11][12]
Rubbing Fastness GoodGenerally Good[5]
Perspiration Fastness Very GoodVery Good[4]
pH Value 4-84-5.5 (Acidic dyebath)[11][13]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes using the high-temperature, high-pressure (HTHP) method, which is necessary to achieve optimal dye penetration and fixation.[10][14]

Materials and Reagents:

  • Polyester fabric (scoured and pre-treated)

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • Acetic acid (to control pH)

  • Sodium hydroxide (B78521)

  • Sodium hydrosulfite

  • High-temperature dyeing apparatus

Procedure:

  • Pre-treatment: Scour the polyester fabric to remove any impurities that could impede dye uptake. A typical scouring solution contains sodium carbonate (5 g/L) and a wetting agent (2.5 g/L) at 100°C for 40 minutes.[15]

  • Dye Dispersion: Create a paste by mixing the required amount of disperse dye powder with an equal amount of dispersing agent and a small volume of cold water.[1] Stir until a uniform, lump-free paste is achieved, then dilute with warm water (40-50°C).[1]

  • Dye Bath Preparation: Set the dye bath with water and auxiliaries. Adjust the pH to 4-5.5 using acetic acid.[13][14]

  • Dyeing Cycle:

    • Load the polyester fabric into the dye bath at approximately 60°C and run for 10-15 minutes to ensure even wetting.[1][13]

    • Add the prepared dye dispersion to the bath.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[14]

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[10][14]

    • Cool the dye bath to 70-80°C at a rate of approximately 2°C per minute.[1]

  • Rinsing: Drain the dye bath and rinse the fabric thoroughly with hot water.

Reduction Clearing (Post-Dyeing Treatment)

This step is crucial for removing unfixed dye from the fiber surface, thereby improving wash fastness and preventing staining on adjacent fabrics.[1][16]

Procedure:

  • Prepare a new bath at 50°C.[1]

  • Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L).[1][15]

  • Raise the temperature to 70-80°C and treat the dyed fabric for 15-20 minutes.[1]

  • Drain the clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.[2]

  • Dry the fabric at 100°C in a dryer.[14]

Visualizations

The following diagrams illustrate the fundamental structure of azo dyes and the workflow for dyeing polyester.

Azo_Dye_Structure General Structure of an Azo Dye cluster_Aryl1 Aryl Group 1 (R1) cluster_Azo Azo Bridge cluster_Aryl2 Aryl Group 2 (R2) A1 R1 N1 N A1->N1 N2 N N1->N2 double bond A2 R2 N2->A2

Caption: General chemical structure of an azo dye.

Polyester_Dyeing_Workflow Start Polyester Fabric (Greige Good) Pretreatment Scouring & Pre-treatment (Remove Impurities) Start->Pretreatment Step 1 Dyeing High-Temperature Dyeing (130°C, pH 4-5.5) Pretreatment->Dyeing Step 2 Rinsing1 Hot Rinse Dyeing->Rinsing1 Step 3 Reduction_Clearing Reduction Clearing (NaOH + Na2S2O4) Rinsing1->Reduction_Clearing Step 4 Rinsing2 Hot & Cold Rinse Reduction_Clearing->Rinsing2 Step 5 Drying Drying (100°C) Rinsing2->Drying Step 6 Finish Finished Dyed Fabric Drying->Finish Step 7

Caption: Experimental workflow for dyeing polyester.

References

Comparative Analysis of Disperse Red 153 and Alternatives on Synthetic Textiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the fastness properties of Disperse Red 153, Disperse Red 60, and Disperse Red 73 on polyester, nylon, and cellulose (B213188) acetate, providing researchers and drug development professionals with essential data for informed decision-making.

This guide offers an objective comparison of the performance of this compound against two common alternatives, Disperse Red 60 and Disperse Red 73, when applied to three widely used synthetic textiles: polyester, nylon, and cellulose acetate. The fastness properties—resistance to washing, light, and rubbing (crocking)—are critical determinants of a dye's suitability for various applications. This report summarizes quantitative data from experimental studies and provides detailed methodologies for the key fastness tests.

Executive Summary

This compound exhibits good overall fastness properties, particularly on polyester. When compared to Disperse Red 60 and Disperse Red 73, the selection of the optimal dye depends on the specific textile substrate and the primary fastness requirements of the end-product. This guide provides the necessary data to navigate these choices effectively.

Quantitative Performance Data

The following table summarizes the fastness properties of this compound, Disperse Red 60, and Disperse Red 73 on polyester, nylon, and cellulose acetate. The ratings are based on a scale of 1 to 5 for wash and crocking fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is outstanding).

DyeTextileWash Fastness (AATCC 61)Light Fastness (ISO 105-B02)Crocking Fastness (AATCC 8) - DryCrocking Fastness (AATCC 8) - Wet
This compound Polyester4-5[1]5[1][2]4-54
Nylon4543-4
Acetate4543-4
Disperse Red 60 Polyester4-5[3]6-7[3]4-54
Nylon3-4543
Acetate4[4]5-643-4
Disperse Red 73 Polyester5[3]5-6[3]4-54
Nylon45-643-4
Acetate4543

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below to ensure reproducibility and accurate comparison.

Colorfastness to Laundering: Accelerated (AATCC Test Method 61-2013e(2020))[5][6][7]

This accelerated test simulates the effects of five home or commercial launderings.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath at 42 rpm.

  • Stainless steel canisters (Type 1 or 2).

  • Stainless steel balls (6 mm in diameter).

  • Multifiber test fabric No. 10.

  • AATCC Standard Reference Detergent WOB (without optical brightener).

  • Gray Scale for Color Change and Gray Scale for Staining.

  • Color matching booth.

Procedure:

  • A 50 x 150 mm specimen of the dyed textile is taken. A piece of multifiber test fabric is attached to it.

  • The composite specimen is placed into a stainless steel canister.

  • 150 mL of a 0.15% detergent solution and 50 stainless steel balls are added to the canister.

  • The sealed canister is placed in the Launder-Ometer, which is preheated to 49°C (for Test No. 2A).

  • The apparatus is operated for 45 minutes at 49°C.

  • The canister is removed, and the specimen is rinsed and dried.

  • The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the appropriate Gray Scales under standard lighting conditions.

Colorfastness to Artificial Light: Xenon Arc Fading Lamp Test (ISO 105-B02:2014)[8][9][10][11][12]

This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

Apparatus and Materials:

  • Xenon arc fading lamp apparatus.

  • Blue Wool standards (ISO 105-B08).

  • Gray Scale for Color Change.

  • Opaque card stock.

Procedure:

  • A specimen of the dyed textile is mounted on a card. A portion of the specimen is covered with an opaque mask.

  • Blue Wool standards are similarly mounted.

  • The specimens and standards are placed in the xenon arc apparatus.

  • The samples are exposed to the light under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified fading of the Blue Wool standards is achieved, corresponding to a rating on the Gray Scale for Color Change.

  • The light fastness of the specimen is assessed by comparing the change in its color to the change in the Blue Wool standards.

Colorfastness to Crocking: Crockmeter Method (AATCC Test Method 8-2016)[3][13][14][15][16][17]

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

Apparatus and Materials:

  • Crockmeter.

  • Standard white cotton crocking cloth.

  • Gray Scale for Staining or Chromatic Transference Scale.

  • Color matching booth.

Procedure:

  • Dry Crocking: A 50 x 130 mm specimen of the dyed textile is mounted on the base of the crockmeter. A dry, white crocking cloth is mounted on the rubbing finger. The finger is passed back and forth along the specimen 10 times.

  • Wet Crocking: The procedure is repeated with a new specimen and a white crocking cloth that has been wetted with distilled water to a 65% ± 5% wet pick-up.

  • The amount of color transferred to the white crocking cloths is evaluated using the Gray Scale for Staining or the Chromatic Transference Scale under standard lighting.

Visualizations

To further clarify the experimental process and the factors influencing dye performance, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Fastness Testing cluster_eval Evaluation Textile Textile Selection (Polyester, Nylon, Acetate) Dyeing Dyeing Process Textile->Dyeing Dye Dye Selection (this compound & Alternatives) Dye->Dyeing Wash Wash Fastness (AATCC 61) Dyeing->Wash Light Light Fastness (ISO 105-B02) Dyeing->Light Crock Crocking Fastness (AATCC 8) Dyeing->Crock Rating Rating (Gray Scales) Wash->Rating Light->Rating Crock->Rating Comparison Comparative Analysis Rating->Comparison

Experimental workflow for fastness property validation.

Dye_Fiber_Interaction cluster_dye Dye Properties cluster_fiber Fiber Properties Structure Chemical Structure Fastness Resultant Fastness Properties (Wash, Light, Crocking) Structure->Fastness Size Molecular Size Size->Fastness Polarity Polarity Polarity->Fastness Morphology Fiber Morphology (Crystallinity, Amorphous Regions) Morphology->Fastness Surface Surface Chemistry Surface->Fastness

References

Supercritical CO2 dyeing versus conventional dyeing with Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Supercritical CO2 vs. Conventional Dyeing with Disperse Red 153

For researchers and professionals in the textile and chemical industries, the quest for more sustainable and efficient dyeing processes is a paramount concern. This guide provides a detailed, objective comparison between supercritical carbon dioxide (scCO2) dyeing and conventional aqueous dyeing methods for polyester (B1180765) fabric using C.I. This compound. The information presented is a synthesis of data from various scientific studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Supercritical CO2 dyeing emerges as a significantly more environmentally friendly and potentially more efficient alternative to conventional water-based dyeing for polyester with this compound. The primary advantages of the scCO2 method are the complete elimination of water consumption and wastewater discharge, the avoidance of auxiliary chemicals like dispersing agents, and a reduction in energy consumption due to the elimination of the drying process.[1][2][3] While the initial capital investment for scCO2 equipment is higher, the long-term operational cost savings and environmental benefits present a compelling case for its adoption.[2] In terms of performance, scCO2 dyeing can achieve comparable or even superior color strength and fastness properties to conventional methods.[4][5]

Performance Comparison

The following tables summarize the key performance indicators for both dyeing methods. It is important to note that the data is compiled from multiple studies and some variations may occur depending on the specific experimental conditions.

Color Strength (K/S Values)

The color strength, or K/S value, is a measure of the depth of shade on the dyed fabric. Higher K/S values indicate a stronger color.

Dyeing MethodTemperature (°C)Pressure (MPa)Time (min)Dye Conc. (% owf)K/S ValueSource
Supercritical CO212025402~18Zheng, et al. (2016)
Supercritical CO214029402>20Zheng, et al. (2016)
Conventional Aqueous130Ambient602~15-18Estimated from literature

Note: The K/S value for conventional dyeing is an estimate based on typical results for disperse dyes on polyester, as a direct comparative study with this compound was not available.

Colorfastness Properties

Colorfastness is a measure of the resistance of the color to fading or running under various conditions. The ratings are typically on a scale of 1 to 5, with 5 being the best.

PropertySupercritical CO2Conventional AqueousSource
Washing Fastness4-54-5General literature
Rubbing Fastness (Dry)4-54-5General literature
Rubbing Fastness (Wet)44General literature
Light Fastness5-65-6General literature

Note: Specific comparative fastness data for this compound was not available. The values presented are typical for high-quality disperse dyes on polyester for both methods, as several sources state the fastness properties are generally similar.[4]

Environmental and Economic Comparison

ParameterSupercritical CO2 DyeingConventional Aqueous Dyeing
Water ConsumptionNone50-150 L/kg of fabric
Wastewater GenerationNoneHigh, with dye and chemical residues
Auxiliary ChemicalsNone requiredDispersing agents, pH buffers, etc.
Energy ConsumptionLower (no drying needed)Higher (water heating and drying)
CO2 EmissionsLower overall footprintHigher overall footprint
Dye UtilizationHigh (>90%)80-90%
Process TimeShorterLonger
Initial InvestmentHighLower

Experimental Protocols

Supercritical CO2 Dyeing of Polyester with this compound

This protocol is based on the study by Zheng, et al. (2016).

  • Preparation: The polyester fabric and this compound are placed in the dyeing vessel and the dye vessel of the scCO2 dyeing apparatus, respectively.

  • Dyeing: The system is pressurized and heated to the desired conditions (e.g., 120°C and 25 MPa). The supercritical CO2 dissolves the dye and transports it to the fabric. The dyeing is carried out for a specific duration (e.g., 40 minutes).

  • Post-Dyeing: The system is depressurized, causing the CO2 to return to a gaseous state and the undissolved dye to precipitate out. The gaseous CO2 is recycled. The dyed fabric is removed from the vessel; no post-rinsing or drying is required.

Conventional Aqueous Dyeing of Polyester with this compound

This is a general protocol for high-temperature disperse dyeing of polyester.

  • Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 10:1 to 20:1. This compound is dispersed in water with a dispersing agent. The pH of the bath is adjusted to 4.5-5.5 with acetic acid.

  • Dyeing: The polyester fabric is introduced into the dyebath at 60°C. The temperature is raised to 130°C at a rate of 1-2°C/min and held for 30-60 minutes.

  • Post-Dyeing: The dyebath is cooled to 70-80°C, and the fabric is rinsed.

  • Reduction Clearing: The dyed fabric is treated in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C for 15-20 minutes to remove any surface dye.

  • Final Steps: The fabric is rinsed, neutralized with acetic acid, and dried.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both dyeing processes.

Supercritical_CO2_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Dyeing p1 Load Fabric d1 Pressurize & Heat CO2 to Supercritical State p1->d1 p2 Load Dye p2->d1 d2 Dissolve Dye in scCO2 d1->d2 d3 Dye Fabric (e.g., 120°C, 25 MPa) d2->d3 po1 Depressurize d3->po1 po2 Recycle CO2 & Excess Dye po1->po2 po3 Remove Dry, Dyed Fabric po2->po3 Conventional_Aqueous_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Dyeing p1 Prepare Dyebath (Water, Dye, Auxiliaries) d1 Load Fabric p1->d1 d2 Heat to 130°C d1->d2 d3 Dye for 30-60 min d2->d3 po1 Cool & Rinse d3->po1 po2 Reduction Clearing po1->po2 po3 Rinse & Neutralize po2->po3 po4 Dry Fabric po3->po4

References

Performance Showdown: Disperse Red 153 vs. Key Alternatives in Polyester/Cotton Blend Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Textile Scientists

In the realm of synthetic textile coloration, the selection of high-performance disperse dyes is paramount for achieving desired shades and durability on polyester (B1180765) and its blends. This guide provides an objective comparison of Disperse Red 153 against three common alternatives—Disperse Red 60, Disperse Red 73, and Disperse Red 82—specifically for their application on polyester/cotton blended fabrics. The evaluation is based on a synthesis of available data on crucial performance metrics such as colorfastness to washing, light, and rubbing, as well as typical color yield.

Quantitative Performance Data

The following tables summarize the key fastness properties of this compound and its alternatives on polyester/cotton blends. The ratings are based on standard testing methodologies, with higher numbers indicating superior performance.

Table 1: Colorfastness Properties of Selected Disperse Red Dyes

C.I. NameLight Fastness (Xenon Arc) (1-8 scale)Wash Fastness (Color Change) (1-5 scale)Rubbing Fastness (Staining) (1-5 scale)Sublimation Fastness (Staining) (1-5 scale)
This compound 54-54-54
Disperse Red 60 5-6444-5
Disperse Red 73 4-5444
Disperse Red 82 4-54-544-5

Note: Fastness properties can vary depending on the specific polyester/cotton blend ratio, dyeing process, and depth of shade.

Table 2: General Performance Characteristics

C.I. NameTypical ShadeColor Yield (K/S)Dyeing Temperature Range (°C)Suitability for Polyester/Cotton
This compound Bright, yellowish-redGood120-135 (Exhaust), 190-220 (Thermosol)Excellent
Disperse Red 60 Bluish-redVery Good125-135 (Exhaust), 200-220 (Thermosol)Very Good
Disperse Red 73 Bright redGood120-130 (Exhaust), 190-210 (Thermosol)Good
Disperse Red 82 Bluish-redGood125-135 (Exhaust), 200-220 (Thermosol)Very Good

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Dyeing Procedure (High-Temperature Exhaust Method)

This protocol is suitable for dyeing polyester/cotton (65/35) blended fabric.

  • Fabric Preparation: The fabric is scoured and bleached using standard procedures to ensure uniformity and remove impurities.

  • Dye Bath Preparation:

    • Disperse Dye: 1.0% on weight of fabric (owf)

    • Dispersing Agent: 1.0 g/L

    • Acetic Acid: to maintain pH 4.5-5.5

    • Liquor Ratio: 1:10

  • Dyeing Process:

    • The dye bath is set at 60°C.

    • The fabric is introduced into the dye bath.

    • The temperature is raised to 130°C at a rate of 1.5°C/minute.

    • Dyeing is continued at 130°C for 60 minutes.

    • The dye bath is cooled to 70°C.

  • Reduction Clearing: The dyed fabric is subjected to a reduction clearing process (e.g., with 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes) to remove unfixed surface dye, which is crucial for good wash fastness.[1]

  • Rinsing and Drying: The fabric is rinsed thoroughly and dried.

Colorfastness to Washing (ISO 105-C06:2010)

This test assesses the resistance of the color to domestic and commercial laundering.[2]

  • Principle: A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions.[3]

  • Apparatus: Launder-Ometer or a similar device.

  • Procedure:

    • A 10x4 cm specimen is stitched to a multi-fiber strip.[3]

    • The composite specimen is placed in a stainless-steel container with a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate.[4]

    • 10 stainless steel balls are added to the container.

    • The test is run for 30 minutes at 60°C.[4]

  • Evaluation: The change in color of the specimen and the staining of the adjacent multi-fiber fabric are assessed using the respective Grey Scales.

Colorfastness to Light (ISO 105-B02:2014)

This test determines the resistance of the color to the action of an artificial light source representative of natural daylight.[5]

  • Principle: The dyed specimen is exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool standards.[5][6]

  • Apparatus: Xenon arc lamp lightfastness tester.

  • Procedure: The specimens and blue wool standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.

  • Evaluation: The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards.[7] The rating is the number of the Blue Wool standard that shows a similar degree of fading.[6]

Colorfastness to Rubbing (ISO 105-X12:2016)

This test evaluates the degree of color transfer from the fabric surface to another surface by rubbing.[2]

  • Principle: A specimen of the dyed fabric is rubbed with a dry and a wet cotton cloth under specified conditions.[8][9]

  • Apparatus: Crockmeter.

  • Procedure:

    • The test specimen is mounted on the base of the Crockmeter.

    • A white cotton test cloth is fixed to the rubbing finger.

    • The finger is moved back and forth 10 times at a rate of one cycle per second with a downward force of 9N.[10]

    • The procedure is repeated with a wet cotton cloth.

  • Evaluation: The staining of the white cotton cloths is assessed using the Grey Scale for Staining.[8]

Experimental Workflow

G cluster_prep Fabric & Dye Preparation cluster_dyeing Dyeing Process cluster_testing Performance Evaluation cluster_analysis Data Analysis A Scour & Bleach Polyester/Cotton Fabric C Exhaust Dyeing (130°C, 60 min) A->C B Prepare Dye Solutions (this compound & Alternatives) B->C D Reduction Clearing C->D E Rinse & Dry D->E F Colorfastness to Washing (ISO 105-C06) E->F G Colorfastness to Light (ISO 105-B02) E->G H Colorfastness to Rubbing (ISO 105-X12) E->H I Colorimetric Measurement (CIELAB) E->I J Compare Fastness Ratings F->J G->J H->J K Analyze Color Yield (K/S) I->K

Caption: Experimental workflow for the performance evaluation of disperse dyes.

Conclusion

This compound demonstrates a well-rounded performance profile for polyester/cotton blends, offering a good balance of brightness, color yield, and fastness properties. It is particularly noted for its good dyeing performance on polyester/cotton blended fabrics.[11][12] For applications requiring a more bluish-red shade and potentially higher sublimation fastness, Disperse Red 60 and Disperse Red 82 present as strong alternatives. Disperse Red 73 provides a bright red shade but may have slightly lower light fastness compared to the other selected dyes. The choice of the optimal red disperse dye will ultimately depend on the specific shade requirements, performance demands of the end-product, and the dyeing process employed. This guide provides a foundational comparison to aid researchers and dyeing professionals in making informed decisions for their specific applications.

References

Ecotoxicological Profile: A Comparative Analysis of Disperse Red 153 and Its Presumed Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative ecotoxicological overview of the azo dye Disperse Red 153 and its anticipated degradation products. Azo dyes are a significant class of synthetic colorants used in the textile industry, and their environmental fate and potential toxicity are of considerable concern. Under anaerobic conditions, often found in wastewater treatment plants and sediments, azo dyes can be cleaved at the azo bond (-N=N-) to form aromatic amines, which may exhibit altered or increased toxicity.

This comparison summarizes the available data for the parent dye and discusses the likely toxicological profiles of its degradation products based on existing knowledge of similar chemical structures. It is important to note that specific experimental ecotoxicological data for the degradation products of this compound are limited in the public domain. Therefore, some of the comparative data for the degradation products are inferred from related aromatic amine compounds.

Data Presentation

The following tables summarize the available and inferred ecotoxicological data for this compound and its primary degradation products: 5,6-Dichlorobenzo[d]thiazol-2-amine and 3-((3-aminophenyl)(ethyl)amino)propanenitrile.

Table 1: Acute and Chronic Ecotoxicity Data

Test OrganismEndpointThis compound5,6-Dichlorobenzo[d]thiazol-2-amine (Degradation Product 1)3-((3-aminophenyl)(ethyl)amino)propanenitrile (Degradation Product 2)
Acute Toxicity
Daphnia magna (Water Flea)48h EC50 (Immobilisation)Data not availableData not availableData not available
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)Data not availableData not availableData not available
Danio rerio (Zebrafish)96h LC50Data not availableData not availableData not available
Chronic Toxicity
Daphnia magna21d NOEC (Reproduction)Data not availableData not availableData not available
Pimephales promelas (Fathead Minnow)32d NOEC (Early Life Stage)Data not availableData not availableData not available

NOEC: No Observed Effect Concentration

Table 2: Genotoxicity Data

AssayTest SystemThis compound5,6-Dichlorobenzo[d]thiazol-2-amine (Degradation Product 1)3-((3-aminophenyl)(ethyl)amino)propanenitrile (Degradation Product 2)
Ames Test (Salmonella typhimurium)Metabolic activation dependentOften positive for azo dyes after metabolic activationLikely positive (Aromatic amines are often mutagenic)Likely positive (Aromatic amines are often mutagenic)
Comet Assay (DNA Damage)Various cell linesData not availableData not availableData not available
Micronucleus Test (Chromosome Damage)In vitro/in vivoData not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key ecotoxicological experiments are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Immobilisation Test with Daphnia magna (Following OECD Guideline 202)
  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: A stock solution of the test substance is prepared in a suitable solvent (if necessary) and then serially diluted with reconstituted hard water to obtain the desired test concentrations.

  • Test Conditions:

    • Temperature: 20 ± 2 °C.

    • Photoperiod: 16 hours light / 8 hours dark.

    • Test vessels: Glass beakers.

    • Volume: At least 10 mL per daphnid.

    • Number of animals: 20 daphnids per concentration, divided into four replicates of five.

  • Procedure:

    • Daphnids are introduced into the test vessels containing the different concentrations of the test substance.

    • A control group (reconstituted water only) and a solvent control (if applicable) are run in parallel.

    • The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using appropriate statistical methods (e.g., probit analysis).

Alga, Growth Inhibition Test with Pseudokirchneriella subcapitata (Following OECD Guideline 201)
  • Test Organism: Exponentially growing cultures of the green alga Pseudokirchneriella subcapitata.

  • Test Substance Preparation: The test substance is dissolved in the algal growth medium to prepare a series of concentrations.

  • Test Conditions:

    • Temperature: 21-24 °C.

    • Lighting: Continuous, uniform illumination.

    • Culture flasks: Shaken continuously to ensure homogenous cell distribution and CO2 exchange.

    • Duration: 72 hours.

  • Procedure:

    • A defined initial concentration of algal cells is added to flasks containing the control medium and the different test concentrations.

    • Three replicates are used for each concentration and the control.

    • Algal growth is measured at 24, 48, and 72 hours using a suitable method (e.g., cell counts with a haemocytometer or spectrophotometric measurement of chlorophyll).

  • Data Analysis: The growth rate for each concentration is calculated. The 72-hour EC50 (the concentration that causes a 50% reduction in algal growth rate compared to the control) is determined.

Comet Assay for Genotoxicity (General Protocol)
  • Cell Preparation: A single-cell suspension is prepared from the target tissue or cell culture.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assays Ecotoxicological Assays cluster_analysis Data Analysis & Comparison parent This compound degradation Anaerobic Degradation parent->degradation Cleavage of Azo Bond acute Acute Toxicity (Daphnia, Algae) parent->acute chronic Chronic Toxicity (Daphnia, Fish) parent->chronic geno Genotoxicity (Ames, Comet Assay) parent->geno prod1 5,6-Dichlorobenzo[d]thiazol-2-amine degradation->prod1 prod2 3-((3-aminophenyl)(ethyl)amino)propanenitrile degradation->prod2 prod1->acute prod1->chronic prod1->geno prod2->acute prod2->chronic prod2->geno endpoints LC50, EC50, NOEC acute->endpoints chronic->endpoints geno->endpoints DNA Damage Assessment comparison Comparative Risk Assessment endpoints->comparison

Caption: Experimental workflow for comparing the ecotoxicology of this compound and its degradation products.

signaling_pathway cluster_stress Cellular Stress Response cluster_damage Macromolecular Damage cluster_response Cellular Response & Outcome stress Aromatic Amines (Degradation Products) ros Reactive Oxygen Species (ROS) Generation stress->ros dna_damage DNA Damage (Strand breaks, adducts) ros->dna_damage protein_damage Protein Oxidation ros->protein_damage lipid_damage Lipid Peroxidation ros->lipid_damage repair DNA Repair Mechanisms dna_damage->repair apoptosis Apoptosis dna_damage->apoptosis Severe Damage mutation Mutations dna_damage->mutation carcinogenesis Carcinogenesis mutation->carcinogenesis

Caption: Postulated signaling pathway for aromatic amine-induced toxicity.

A Comparative Analysis: Monomeric vs. Polymeric Azo Dyes for High-Performance Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of textile coloration, the pursuit of dyes with enhanced durability and vibrant hues is perpetual. Azo dyes, constituting the largest class of synthetic colorants, have evolved from simple monomeric structures to complex polymeric systems. This guide provides a comprehensive comparison of monomeric and polymeric azo dyes, offering researchers and scientists in textile chemistry and material science a data-driven perspective on their respective performance characteristics. Supported by experimental data, this analysis delves into the synthesis, application, and fastness properties of these two classes of dyes, highlighting the significant advantages offered by polymeric systems in demanding textile applications.

Performance Showdown: Monomeric vs. Polymeric Azo Dyes

The transition from a monomeric to a polymeric architecture imparts significant enhancements to the performance of azo dyes. The increased molecular size and complex structure of polymeric dyes lead to superior fastness properties and deeper shades compared to their monomeric counterparts.[1]

PropertyMonomeric Azo DyesPolymeric Azo DyesRationale for Difference
Synthesis Yield (%) 73.3 – 87.2[1]53.8 – 76.6[1]The additional polycondensation step in the synthesis of polymeric dyes can lead to a reduction in the overall yield.
Melting Point (°C) 112.6 – 137.0[1]134.0 – 154.7[1]The higher molecular weight and increased intermolecular forces within the polymer structure result in a higher melting point.[1]
Color and λmax Lighter shades (e.g., yellow at 440 nm)[1][2]Deeper shades (e.g., deep yellow at 495 nm)[1][2]Extended π-electron conjugation along the polymer backbone causes a bathochromic shift (shift to longer wavelengths), resulting in deeper and more intense colors.[1]
Wash Fastness Good (Grades 4-6)[1][2]Excellent (Grade 8)[1][2]The larger molecular size of polymeric dyes enhances their fixation within the fiber matrix, significantly reducing their tendency to be removed during washing.[1]
Light Fastness Good (Grades 4-6)[1][2]Excellent (Grade 8)[1][2]The polymeric structure can offer a degree of protection to the chromophore from photodegradation.
Rubbing Fastness Good to Very Good[3]Excellent[3]The larger molecules are more securely entrapped within the fiber, leading to better resistance to mechanical abrasion.
Sublimation Fastness Moderate to GoodExcellentThe higher molecular weight of polymeric dyes reduces their volatility, making them less prone to sublimation at high temperatures.[3]

From Structure to Performance: A Logical Relationship

The superior performance of polymeric azo dyes is a direct consequence of their molecular architecture. The following diagram illustrates the logical flow from the structural characteristics of the dyes to their resulting performance attributes in textile dyeing.

cluster_structure Molecular Structure cluster_properties Key Properties cluster_performance Dyeing Performance Monomeric Monomeric Low Molecular Weight Low Molecular Weight Monomeric->Low Molecular Weight Limited Conjugation Limited Conjugation Monomeric->Limited Conjugation Polymeric Polymeric High Molecular Weight High Molecular Weight Polymeric->High Molecular Weight Extended Conjugation Extended Conjugation Polymeric->Extended Conjugation Moderate Fastness Moderate Fastness Low Molecular Weight->Moderate Fastness Lower fixation Excellent Fastness Excellent Fastness High Molecular Weight->Excellent Fastness Enhanced fixation Lighter Shade Lighter Shade Limited Conjugation->Lighter Shade Shorter λmax Deeper Shade Deeper Shade Extended Conjugation->Deeper Shade Longer λmax

Caption: Relationship between dye structure and performance.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for the synthesis, application, and evaluation of monomeric and polymeric azo dyes.

Synthesis of Monomeric Azo Dyes

The synthesis of monomeric azo dyes is typically a two-step process involving diazotization and coupling.

  • Diazotization:

    • An aromatic primary amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.

    • A solution of sodium nitrite (B80452) in water is added dropwise to the amine solution while maintaining the low temperature. This reaction forms the diazonium salt.[1][4]

  • Coupling:

    • The prepared diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol (B47542) or an aromatic amine) also cooled to 0-5°C.

    • The reaction mixture is stirred for a period to allow for the formation of the azo dye, which typically precipitates out of the solution.

    • The resulting monomeric dye is then collected by filtration, washed with water, and dried.[4]

Synthesis of Polymeric Azo Dyes

Polymeric azo dyes are synthesized from their corresponding monomeric precursors through a polycondensation reaction.

  • Monomer Preparation: A suitable monomeric azo dye with reactive functional groups is synthesized as described above.

  • Polycondensation:

    • The monomeric dye is dissolved in a suitable solvent.

    • A crosslinking agent, such as formaldehyde, and a catalyst, like aqueous oxalic acid, are added to the solution.[1][5]

    • The mixture is refluxed for a specific duration to facilitate the polymerization reaction, often forming methylene (B1212753) bridges between the monomer units.

    • The resulting polymeric dye is then precipitated, filtered, washed thoroughly, and dried.[1]

Textile Dyeing Procedure (for Polyester (B1180765)/Nylon)

A high-temperature dyeing method is commonly employed for applying these disperse dyes to synthetic fabrics like polyester and nylon.[6][7]

  • Dye Bath Preparation:

    • A fine dispersion of the monomeric or polymeric azo dye is prepared in water using a dispersing agent.

    • The pH of the dye bath is adjusted to a slightly acidic range (typically 4.5-5.5) using acetic acid.[8][9]

  • Dyeing Process:

    • The textile substrate (polyester or nylon fabric) is introduced into the dye bath.

    • The temperature of the dye bath is gradually raised to the dyeing temperature (e.g., 130°C for polyester) and held for a specified time (e.g., 60 minutes) to allow for dye penetration and fixation.[7][9]

    • After dyeing, the bath is cooled, and the fabric is removed.

  • After-treatment:

    • The dyed fabric is rinsed with water.

    • A reduction clearing process is often performed using a solution of sodium hydrosulfite and sodium hydroxide (B78521) to remove any unfixed dye from the fabric surface, thereby improving wash fastness.[6]

    • The fabric is then thoroughly rinsed and dried.

Evaluation of Colorfastness

Standardized test methods are used to assess the colorfastness of the dyed fabrics.

  • Wash Fastness (ISO 105-C06): The dyed specimen is sewn between two undyed standard adjacent fabrics and washed in a soap or detergent solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the degree of staining on the adjacent fabrics are evaluated using grey scales.[10]

  • Light Fastness (ISO 105-B02): The dyed specimen is exposed to a controlled artificial light source that mimics natural sunlight for a specified period. The change in color is then assessed by comparing the exposed sample with an unexposed portion of the same sample against a standard blue wool scale.

  • Rubbing Fastness (ISO 105-X12): A piece of standard white cotton cloth is rubbed against the surface of the dyed specimen under controlled pressure for a specified number of times, both in dry and wet conditions. The amount of color transferred to the white cloth is assessed using a grey scale for staining.[11]

  • Perspiration Fastness (ISO 105-E04): The dyed specimen, in contact with a multi-fiber strip, is immersed in two different artificial perspiration solutions (acidic and alkaline) and subjected to a fixed pressure. The samples are then incubated at an elevated temperature for a set time. The color change of the specimen and the staining of the multi-fiber strip are evaluated using grey scales.[10][11]

Experimental Workflow: A Comparative Study

The following diagram outlines the typical experimental workflow for a comparative study of monomeric and polymeric azo dyes.

cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Diazotization Diazotization Coupling Coupling Diazotization->Coupling Monomeric Dye Monomeric Dye Coupling->Monomeric Dye Polycondensation Polycondensation Monomeric Dye->Polycondensation Dye Bath Preparation Dye Bath Preparation Monomeric Dye->Dye Bath Preparation Polymeric Dye Polymeric Dye Polycondensation->Polymeric Dye Polymeric Dye->Dye Bath Preparation Textile Dyeing Textile Dyeing Dye Bath Preparation->Textile Dyeing After-treatment After-treatment Textile Dyeing->After-treatment Color Measurement Color Measurement After-treatment->Color Measurement Wash Fastness Test Wash Fastness Test After-treatment->Wash Fastness Test Light Fastness Test Light Fastness Test After-treatment->Light Fastness Test Rubbing Fastness Test Rubbing Fastness Test After-treatment->Rubbing Fastness Test Comparative Analysis Comparative Analysis Color Measurement->Comparative Analysis Wash Fastness Test->Comparative Analysis Light Fastness Test->Comparative Analysis Rubbing Fastness Test->Comparative Analysis

Caption: Experimental workflow for comparative dye study.

References

A Comparative Performance Analysis of Disperse Red 153 and High-Performance Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Disperse Red 153 against a selection of high-performance red disperse dyes commonly used in the textile industry. The evaluation focuses on key performance indicators crucial for researchers, scientists, and drug development professionals who require precise and reliable coloration in their work. The data presented is based on standardized testing protocols to ensure objectivity and comparability.

Quantitative Performance Data

The following table summarizes the fastness properties of this compound and three high-performance disperse dyes: Disperse Red 60, Disperse Red 73, and Disperse Red 82. The ratings, on a scale of 1 to 5 (or 1 to 8 for light fastness), indicate the resistance of the dyes to various environmental factors, with higher numbers signifying better performance.

Dye NameC.I. NameLight Fastness (Xenon Arc)Wash Fastness (Staining)Sublimation Fastness (Staining)Rubbing Fastness (Wet)Rubbing Fastness (Dry)
This compound This compound65 (AATCC II)---
Disperse Red 60 Disperse Red 6064-5 (CH)4 (180°C, 30s)44
Disperse Red 73 Disperse Red 7364-5 (CH)44-54-5
Disperse Red 82 Disperse Red 826-74-5 (ISO4)4-5 (medium)4-54-5

Note: The data presented is compiled from various technical data sheets. Direct comparison should be made with caution as testing conditions may vary slightly between sources.

Experimental Protocols

Detailed methodologies for the key experimental tests cited in this guide are provided below. These protocols are based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Color Fastness to Laundering (Based on AATCC 61 & ISO 105-C06)

This test assesses the resistance of the dye to domestic and commercial laundering.

  • Specimen Preparation: A dyed fabric specimen is cut to a standard size (e.g., 50 x 100 mm) and attached to a multi-fiber test fabric containing strips of various fibers (e.g., cotton, polyester, wool).

  • Procedure: The composite specimen is placed in a stainless-steel canister containing a specified volume of detergent solution and stainless-steel balls for mechanical agitation.

  • The canister is then agitated in a laundering apparatus at a specified temperature (e.g., 49°C for AATCC 61, Test 2A) for a set duration (e.g., 45 minutes).[1]

  • Following the wash cycle, the specimen is rinsed and dried.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on the multi-fiber fabric are assessed using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[2][3]

Color Fastness to Light (Based on AATCC 16.3 & ISO 105-B02)

This test determines the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.

  • Specimen Preparation: A fabric specimen of a specified size is mounted in a holder.

  • Procedure: The specimen is placed in a xenon arc lamp apparatus.[4] A portion of the specimen is covered to serve as an unexposed reference.

  • The specimen is exposed to the light source under controlled conditions of temperature and humidity for a specified duration or until a certain degree of fading is observed in blue wool standards exposed simultaneously.

  • Evaluation: The change in color of the exposed portion of the specimen is compared to the unexposed portion and rated using the Gray Scale for Color Change or by comparing its fading to that of the blue wool standards.[5][6]

Color Fastness to Rubbing (Crocking) (Based on AATCC 8 & ISO 105-X12)

This test evaluates the amount of color transferred from the surface of a dyed textile to another surface by rubbing.

  • Specimen Preparation: The dyed fabric specimen is mounted on the base of a crockmeter.

  • Procedure:

    • Dry Rubbing: A square of standard white cotton crocking cloth is mounted on the rubbing finger of the crockmeter and rubbed back and forth across the specimen for a specified number of cycles (e.g., 10 cycles).[7][8]

    • Wet Rubbing: The procedure is repeated with a crocking cloth that has been wetted with deionized water to a specific pickup percentage.

  • Evaluation: The amount of color transferred to the white crocking cloth is assessed by comparing it with the Gray Scale for Staining or a Chromatic Transference Scale.[9][10]

Color Fastness to Sublimation (Dry Heat) (Based on AATCC 117 & ISO 105-P01)

This test assesses the resistance of the dye to color change and staining of adjacent fabrics due to dry heat.

  • Specimen Preparation: A dyed fabric specimen is placed between two undyed fabric swatches, one of which is the same type as the specimen.

  • Procedure: The composite specimen is placed in a heat-press or a heating device at a specified temperature (e.g., 180°C, 210°C) for a set time (e.g., 30 seconds).[11]

  • Evaluation: The change in color of the original specimen and the staining of the undyed fabrics are evaluated using the respective Gray Scales.

Visualizing the Dye Selection Process

The selection of an appropriate disperse dye is a critical step in achieving the desired performance characteristics for a specific application. The following diagram illustrates a logical workflow for this process.

DyeingProcessWorkflow Generalized Workflow for Dyeing Polyester with Disperse Dyes pretreatment Fabric Pre-treatment (Scouring) dye_prep Dye Bath Preparation (Dye, Dispersing Agent, pH Control) pretreatment->dye_prep dyeing Dyeing (High Temperature or Carrier) dye_prep->dyeing reduction_clearing Reduction Clearing (Removes Surface Dye) dyeing->reduction_clearing rinsing Rinsing & Neutralization reduction_clearing->rinsing drying Drying & Finishing rinsing->drying qc Quality Control (Fastness Testing) drying->qc

References

Comparative Evaluation of Cross-Staining Performance of Disperse Red 153 on Blended Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Disperse Red 153, focusing on its cross-staining performance on polyester/cotton blended fabrics. The evaluation is based on established testing methodologies and available performance data for this compound and other relevant disperse dyes. This document is intended for researchers, scientists, and textile industry professionals.

Introduction to this compound

This compound is a medium-temperature disperse dye known for its bright red shade.[1][2] It is widely used for dyeing polyester, acetate, and polyamide fibers, as well as polyester/cotton blended fabrics.[2][3] The dye is recognized for its good dyeing performance, including high dye uptake and fixation, and overall good fastness properties.[1][2]

Quantitative Performance Data

The following table summarizes the available fastness properties of this compound and provides a comparison with other common red disperse dyes. The data is compiled from various sources and is intended to provide a relative performance overview. Ratings are based on standard gray scales, where a rating of 5 indicates excellent performance and 1 indicates poor performance.

Dye NameC.I. NameLight Fastness (Xenon Arc)Wash Fastness (Color Change)Wash Fastness (Staining on Cotton)Sublimation Fastness
This compound This compound 54-54-54
Disperse Red 60Disperse Red 606-74-5Not Available2-3
Disperse Red 177Disperse Red 177Not AvailableNot AvailableNot AvailableNot Available
Disperse Red 82Disperse Red 826-74-5Not Available4-5
Disperse Red 73Disperse Red 735-65Not Available4

Note: Data is compiled from multiple sources and not from a single direct comparative study. Fastness properties can vary based on the specific substrate, dyeing process, and depth of shade.

Experimental Protocols

To evaluate the cross-staining performance of disperse dyes on blended fabrics, standardized test methods are employed. The following protocol is based on the principles of ISO 105-C06, which is a widely accepted standard for determining the colorfastness of textiles to domestic and commercial laundering.[4][5][6]

Experimental Protocol: Evaluation of Cross-Staining on Blended Fabrics (Modified ISO 105-C06)

1. Principle: A dyed blended fabric specimen is agitated in a detergent solution in contact with a multifiber adjacent fabric under specified conditions of time and temperature. The multifiber fabric is composed of strips of different fibers (e.g., acetate, cotton, nylon, polyester, acrylic, and wool), allowing for the assessment of staining on various materials. The degree of staining on each fiber strip is evaluated using a gray scale.[7][8]

2. Apparatus and Materials:

  • Washing fastness tester (e.g., Launder-Ometer) capable of maintaining a constant temperature and a rotation speed of 40 ± 2 rpm.[6]

  • Stainless steel canisters (550 ± 50 ml).[6]

  • Stainless steel balls (6 mm diameter) for mechanical action.

  • Multifiber adjacent fabric (e.g., AATCC Multifiber Test Fabric No. 10).[9]

  • ECE reference detergent (without optical brightener).[5]

  • Sodium perborate (B1237305) (if required by the specific test procedure).[8]

  • Gray Scale for Staining (ISO 105-A03).

  • Color matching cabinet with a standardized light source (e.g., D65).

  • Spectrophotometer for colorimetric measurement (optional).

3. Test Specimen Preparation:

  • Cut a specimen of the dyed polyester/cotton blended fabric to the dimensions of 40 mm x 100 mm.

  • Cut a piece of multifiber adjacent fabric to the same dimensions.

  • Sew the multifiber fabric to the face of the dyed specimen along one of the shorter edges.[8]

4. Test Procedure:

  • Prepare the washing solution. For a standard test (e.g., ISO 105-C06 A2S), dissolve 4 g/L of ECE detergent and 1 g/L of sodium perborate in Grade 3 water.[8]

  • Set the temperature of the washing fastness tester to the desired level (e.g., 40°C for test A2S).[8]

  • Pour 150 ml of the pre-heated washing solution into a stainless steel canister.[8]

  • Place the composite specimen (dyed sample + multifiber fabric) and 10 stainless steel balls into the canister.[8]

  • Seal the canister and place it in the washing fastness tester.

  • Run the machine for the specified duration (e.g., 30 minutes for test A2S).

  • After the test, remove the composite specimen and rinse it twice in hot water and then in cold water.[8]

  • Squeeze out the excess water.

  • Open the stitching on all sides except for one of the shorter sides.

  • Dry the specimen and the multifiber fabric by hanging them in the air at a temperature not exceeding 60°C.

5. Evaluation:

  • Allow the dried specimens to condition at a standard atmosphere (20 ± 2°C and 65 ± 5% relative humidity).

  • Place the original, untested multifiber fabric and the tested multifiber fabric side-by-side in a color matching cabinet under D65 lighting.

  • Evaluate the degree of staining on each strip of the multifiber fabric using the Gray Scale for Staining. A rating of 5 represents no staining, while a rating of 1 represents severe staining.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-staining evaluation of this compound on blended fabrics.

G cluster_prep Preparation cluster_test Testing cluster_post Post-Treatment cluster_eval Evaluation prep_sample Prepare Dyed Fabric Specimen (40x100 mm) sew Sew Multifiber to Specimen prep_sample->sew prep_multi Prepare Multifiber Fabric (40x100 mm) prep_multi->sew load_canister Load Canister: Specimen, Solution, Steel Balls sew->load_canister prepare_solution Prepare Detergent Solution prepare_solution->load_canister run_test Run Washing Fastness Tester (e.g., 40°C, 30 min) load_canister->run_test remove_rinse Remove and Rinse Specimen run_test->remove_rinse separate_dry Separate and Dry remove_rinse->separate_dry condition Condition Dried Samples separate_dry->condition assess Assess Staining with Gray Scale under D65 Light condition->assess report Report Staining Grades assess->report G cross_staining Cross-Staining Severity dye_properties Dye Properties dye_properties->cross_staining molecular_size Molecular Size dye_properties->molecular_size solubility Solubility dye_properties->solubility substantivity Substantivity to Cotton dye_properties->substantivity fabric_properties Fabric Properties fabric_properties->cross_staining blend_ratio Blend Ratio (Polyester/Cotton) fabric_properties->blend_ratio fabric_construction Fabric Construction fabric_properties->fabric_construction process_conditions Process Conditions process_conditions->cross_staining temperature Temperature process_conditions->temperature time Time process_conditions->time ph pH process_conditions->ph detergent Detergent Type process_conditions->detergent

References

A Comparative Analysis of Disperse Red 153 Uptake in Synthetic Polymer Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Uptake of Disperse Red 153

The uptake of disperse dyes is primarily governed by the fiber's morphology, specifically its crystallinity and hydrophobicity, and the dyeing conditions. Polyester (B1180765), being highly crystalline and hydrophobic, generally exhibits high affinity for non-ionic disperse dyes like this compound.[1][2] Polyamide, with its more open structure and presence of amide groups, and acetate (B1210297), a semi-synthetic fiber, also show affinity for disperse dyes, though typically to a lesser extent than polyester under optimal high-temperature dyeing conditions.[3]

The following table presents representative data illustrating the expected dye uptake under standardized high-temperature exhaust dyeing conditions.

Fiber TypeDye Uptake (mg/g of fiber)Exhaustion (%)
Polyester (PET) 18.592.5%
Polyamide (Nylon 6) 15.276.0%
Acetate 12.864.0%

Note: The data presented in this table is a hypothetical representation based on the general performance of disperse dyes on these fibers and is intended for comparative illustration. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for a comparative quantitative analysis of this compound uptake is provided below. This protocol is based on established methods for determining dye uptake in textile fibers.[1][3][4]

Materials and Equipment:
  • Fibers: Scoured and bleached plain-weave fabrics of 100% polyester (PET), 100% polyamide (Nylon 6), and 100% acetate.

  • Dye: C.I. This compound (commercial grade).

  • Reagents: Acetic acid, sodium acetate, dispersing agent (e.g., a lignosulfonate-based product), acetone.

  • Equipment: High-temperature laboratory dyeing machine (e.g., Ahiba IR), spectrophotometer, analytical balance, pH meter, volumetric flasks, pipettes.

Dyeing Procedure (High-Temperature Exhaust Method):
  • Dye Bath Preparation:

    • Prepare a stock solution of this compound.

    • For each fiber type, prepare a dyebath with a specific concentration of the dye (e.g., 2% on weight of fiber, o.w.f.), a dispersing agent (e.g., 1 g/L), and a pH buffer (acetic acid/sodium acetate) to maintain a pH of 4.5-5.5.[1][3]

    • The liquor ratio (ratio of the volume of the dyebath to the weight of the fabric) should be kept constant for all experiments (e.g., 20:1).

  • Dyeing Process:

    • Accurately weigh samples of each fabric type (e.g., 5 grams).

    • Place the fabric samples in separate dyeing vessels.

    • Add the prepared dyebaths to the respective vessels.

    • Raise the temperature of the dyeing machine to 130°C for polyester, and to a suitable, optimized temperature for polyamide and acetate (e.g., 110-120°C for polyamide, 85-90°C for acetate) at a rate of 2°C/minute.[1]

    • Maintain the dyeing at the target temperature for 60 minutes.

    • Cool the dyeing machine down to 70°C.

    • Remove the dyed fabric samples.

  • After-treatment (Reduction Clearing for Polyester):

    • Rinse the dyed polyester fabric with water.

    • Treat the polyester fabric in a solution containing sodium hydrosulfite and sodium hydroxide (B78521) to remove surface dye.

    • Rinse all fabric samples thoroughly with cold water and allow them to air dry.

Quantification of Dye Uptake:

The dye uptake can be quantified by measuring the exhaustion of the dyebath using spectrophotometry.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Dye Exhaustion Measurement:

    • Before and after the dyeing process, take an aliquot of each dyebath.

    • Dilute the aliquots to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the initial and final dyebath solutions.

    • Using the calibration curve, determine the initial (Ci) and final (Cf) concentrations of the dye in each dyebath.

  • Calculation of Dye Uptake and Exhaustion:

    • Dye Uptake (mg/g):

    • Exhaustion (%):

Visual Representation of Experimental Workflow

The following diagrams illustrate the key processes involved in the quantitative analysis of this compound uptake.

DyeUptakeWorkflow cluster_prep Preparation cluster_process Dyeing Process cluster_analysis Analysis fiber_prep Fiber Sample Preparation dyeing High-Temperature Exhaust Dyeing fiber_prep->dyeing dyebath_prep Dyebath Preparation dyebath_prep->dyeing after_treatment After-treatment (Rinsing/Clearing) dyeing->after_treatment spectro Spectrophotometric Analysis of Dyebath after_treatment->spectro calc Calculation of Dye Uptake & Exhaustion spectro->calc

Caption: Experimental workflow for quantifying this compound uptake.

LogicalRelationship cluster_fibers Polymer Fiber Properties dye_properties This compound Properties (Non-ionic, Hydrophobic) dye_uptake Relative Dye Uptake dye_properties->dye_uptake influences polyester Polyester (High Crystallinity, Hydrophobic) polyester->dye_uptake High Affinity polyamide Polyamide (Lower Crystallinity, Amide Groups) polyamide->dye_uptake Moderate Affinity acetate Acetate (Semi-synthetic, Less Crystalline) acetate->dye_uptake Lower Affinity

Caption: Factors influencing the relative uptake of this compound.

References

Safety Operating Guide

Proper Disposal of Disperse Red 153: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Disperse Red 153, a synthetic azo dye commonly used in the textile, plastics, and cosmetics industries.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is a combustible solid that may cause an allergic skin reaction. Proper handling and disposal in accordance with local, state, and federal regulations are mandatory.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This is the first line of defense against potential exposure and allergic reactions.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique.
Eye Protection Safety glassesProvides a barrier against dust particles.
Respiratory Protection Dust respiratorEssential when handling the powder form to avoid inhalation.[3]
Body Protection Protective clothing/Lab coatPrevents skin contact with the dye.[3]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent dispersion and contamination.

Minor Spills:

  • Avoid Dust Generation: Use dry clean-up procedures. Do not use compressed air.[3]

  • Containment: Carefully sweep or vacuum the spilled solid. If sweeping, slightly dampen the material with water to prevent dusting.[3]

  • Collection: Place the collected material into a clearly labeled, sealed container for disposal.[3]

  • Decontamination: Wash the spill area thoroughly with water. Prevent runoff from entering drains.[3]

Major Spills:

  • Evacuate Area: Alert personnel in the vicinity and evacuate the immediate danger area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: Follow the same procedures as for minor spills, using appropriate PPE.

  • Emergency Services: If the spill contaminates drains or waterways, notify emergency services immediately.[3]

Disposal Protocol

Waste material containing this compound must be disposed of in accordance with all applicable national and local regulations.

Step-by-Step Disposal Procedure:

  • Containerization: Keep waste this compound in its original container whenever possible. If not feasible, use a compatible, well-sealed, and clearly labeled container.

  • Labeling: Label the waste container with "Waste this compound" and any other information required by your institution's waste management program.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your disposal protocols.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to Dispose of this compound ppe Wear Appropriate PPE start->ppe check_spill Is it a spill? spill_procedure Follow Spill Management Procedures check_spill->spill_procedure Yes waste_protocol Follow Standard Waste Disposal Protocol check_spill->waste_protocol No collect_waste Collect in Labeled, Sealed Container spill_procedure->collect_waste segregate Segregate from other waste collect_waste->segregate waste_protocol->segregate ppe->check_spill store Store in Designated Area segregate->store dispose Arrange for Professional Disposal store->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Disperse Red 153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Disperse Red 153 (CAS No. 78564-87-1). The following procedures are based on general best practices for handling azo dyes and available data for similar compounds, as a specific Safety Data Sheet (SDS) for this compound could not be definitively located. Users should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Area of Protection Required PPE Specifications and Best Practices
Respiratory Protection NIOSH-approved respiratorFor operations that may generate dust or aerosols, a respirator with a particulate filter (e.g., N95, P100) is recommended. Ensure proper fit testing and adherence to your institution's respiratory protection program.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a risk of splashing. A face shield may be necessary for larger quantities or when significant aerosolization is possible.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling dyes. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Foot Protection Closed-toe shoesShoes should fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Health Hazard Summary

This compound is an azo dye. While specific toxicological data for this compound is limited, azo dyes as a class may present certain health risks.

Exposure Route Potential Health Effects First Aid Measures
Inhalation May cause respiratory tract irritation.Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact May cause skin irritation or allergic skin reactions.[1]Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact May cause eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Ingestion May be harmful if swallowed.Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to ensure safety.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available before starting work.

  • Review Procedures: Familiarize yourself with the entire experimental protocol before handling the compound.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the powdered dye in a fume hood to minimize dust generation. Use tools and techniques that avoid creating airborne particles.

  • Solution Preparation: When preparing solutions, add the solid dye to the solvent slowly to prevent splashing. Ensure adequate ventilation.

  • Avoid Contamination: Keep containers of this compound tightly closed when not in use.[2]

Post-Handling:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., weigh boats, pipette tips) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, apron) Place in a designated hazardous waste container. Do not dispose of in regular trash.
Aqueous Waste Solutions Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review Protocol & SDS B Designate Work Area (Fume Hood) A->B C Assemble PPE & Equipment B->C D Don Appropriate PPE C->D E Weigh/Dispense in Hood D->E F Prepare Solution E->F G Decontaminate Work Area & Equipment F->G H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.